Auxinole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12-7-8-14(13(2)9-12)19(22)10-16(20(23)24)17-11-21-18-6-4-3-5-15(17)18/h3-9,11,16,21H,10H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUYAIJBXSQXGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Auxinole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Auxinole is a potent and specific synthetic antagonist of the auxin signaling pathway in plants. It acts by competitively inhibiting the formation of the co-receptor complex between the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional co-repressors. This inhibition prevents the subsequent ubiquitination and degradation of Aux/IAA proteins, leading to the suppression of auxin-responsive gene expression and consequent alterations in plant growth and development. This technical guide provides a comprehensive overview of the molecular mechanism of Auxinole, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Antagonism of the TIR1/AFB Co-Receptor Complex
The plant hormone auxin, primarily indole-3-acetic acid (IAA), governs a vast array of developmental processes. Its perception at the molecular level involves the formation of a ternary complex consisting of a TIR1/AFB family F-box protein, an auxin molecule, and an Aux/IAA co-repressor protein[1]. This complex formation targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), allowing them to regulate the transcription of auxin-responsive genes.
Auxinole functions as a competitive antagonist in this pathway.[1][2] It was rationally designed based on a lead compound identified through in silico screening and subsequently optimized using a structure-based approach.[1] Auxinole binds to the auxin-binding pocket of the TIR1 protein, thereby physically obstructing the interaction with the degron motif of the Aux/IAA proteins.[1] This steric hindrance prevents the stable formation of the TIR1-auxin-Aux/IAA ternary complex, a critical step for the degradation of Aux/IAA repressors. Consequently, Aux/IAA proteins remain stable, continuously repressing ARF-mediated transcription and effectively blocking the downstream auxin signaling cascade.
Molecular docking studies have revealed that the antagonistic activity of Auxinole is largely attributed to the interaction of its 2,4-dimethylphenyl group with a key phenylalanine residue (Phe82) within the TIR1 auxin-binding pocket. This interaction, likely a strong π-π stacking interaction, is crucial for the high affinity and inhibitory potency of Auxinole.
Quantitative Data
The inhibitory effect of Auxinole and its analogs has been quantified using various in vitro and in planta assays. The following tables summarize key quantitative data.
Table 1: Inhibitory Activity of Auxinole and its Analogs on Auxin-Induced Gene Expression
| Compound | Structure | IC100 (µM) for DR5::GUS expression induced by 2 µM IAA |
| Auxinole | α-[(2,4-dimethylphenyl)acetyl]indole-3-acetic acid | 20 |
| PEO-IAA | α-(phenylethyl-2-oxo)-IAA | 100 |
| Analog 1 | α-(2-oxopropyl)-IAA | > 100 (weak auxin activity) |
| Analog 2 | N-propyl-auxinole | Inactive as an antagonist |
Data sourced from Hayashi et al., 2012. The IC100 value represents the concentration required for complete inhibition of auxin-responsive DR5::GUS expression.
Signaling Pathways and Experimental Workflows
Auxin Signaling Pathway and Inhibition by Auxinole
The following diagram illustrates the canonical auxin signaling pathway and the point of intervention by Auxinole.
Caption: Auxin signaling pathway and its inhibition by Auxinole.
Experimental Workflow: In Vitro Pull-Down Assay
This workflow outlines the key steps in an in vitro pull-down assay to assess the effect of Auxinole on the TIR1-Aux/IAA interaction.
Caption: Workflow for an in vitro pull-down assay.
Experimental Protocols
In Vitro TIR1-Aux/IAA Pull-Down Assay
This protocol is adapted from methodologies used to study auxin-dependent protein-protein interactions.
Materials:
-
Purified recombinant TIR1 protein
-
Biotinylated synthetic peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7)
-
Streptavidin-coated magnetic beads
-
Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% NP-40)
-
Wash buffer (pull-down buffer with adjusted salt concentration if necessary)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Indole-3-acetic acid (IAA) stock solution
-
Auxinole stock solution
-
Anti-TIR1 antibody
-
Standard SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in pull-down buffer. Aliquot the desired amount of beads for each reaction.
-
Peptide Immobilization: Add the biotinylated Aux/IAA degron peptide to the beads and incubate with gentle rotation for 1 hour at 4°C to allow for binding.
-
Washing: Wash the peptide-bound beads three times with pull-down buffer to remove unbound peptide.
-
Binding Reaction: Resuspend the beads in pull-down buffer. Add purified TIR1 protein and the respective treatments:
-
Control: IAA (e.g., 1 µM final concentration)
-
Inhibition: IAA (e.g., 1 µM) and Auxinole (at various concentrations)
-
Negative Control: No IAA
-
-
Incubate the reactions with gentle rotation for 1-2 hours at 4°C.
-
Washing: Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in elution buffer and heat at 95°C for 5 minutes to release the bound proteins.
-
Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an anti-TIR1 antibody to detect the amount of TIR1 that was pulled down in each condition.
Arabidopsis DR5::GUS Reporter Assay
This assay is used to monitor the transcriptional output of the auxin signaling pathway.
Materials:
-
Arabidopsis thaliana seedlings carrying the DR5::GUS reporter construct
-
Liquid or solid Murashige and Skoog (MS) medium
-
IAA stock solution
-
Auxinole stock solution
-
GUS staining solution (containing X-Gluc)
-
70% ethanol
-
Microscope
Procedure:
-
Seedling Growth: Grow DR5::GUS Arabidopsis seedlings for 5-7 days under sterile conditions.
-
Treatment: Transfer the seedlings to liquid MS medium containing the desired treatments:
-
Control: IAA (e.g., 2 µM)
-
Inhibition: IAA (e.g., 2 µM) and Auxinole (at various concentrations, e.g., 20 µM for complete inhibition)
-
Mock: Solvent control (e.g., DMSO)
-
-
Incubate the seedlings for a defined period (e.g., 5-24 hours).
-
GUS Staining: Transfer the seedlings to GUS staining solution and incubate at 37°C for several hours to overnight.
-
Destaining: Remove the staining solution and destain the seedlings with 70% ethanol to remove chlorophyll.
-
Visualization: Observe the blue staining pattern, indicative of GUS activity, under a microscope. The intensity and distribution of the blue color reflect the level of auxin-responsive gene expression.
Arabidopsis Root Growth Inhibition Assay
This in planta assay assesses the physiological effect of Auxinole on an auxin-mediated developmental process.
Materials:
-
Arabidopsis thaliana seeds (wild-type, e.g., Col-0)
-
Square Petri plates with solid MS medium
-
IAA stock solution
-
Auxinole stock solution
-
Ruler or digital imaging system
Procedure:
-
Seed Plating: Surface sterilize and sow Arabidopsis seeds in a line on MS agar plates.
-
Stratification and Germination: Stratify the seeds at 4°C for 2-3 days and then place the plates vertically in a growth chamber under long-day conditions.
-
Treatment: After 4-5 days of growth, transfer the seedlings to new MS plates containing the different treatments:
-
Control: No additions
-
Auxin treatment: IAA (e.g., 0.2 µM)
-
Antagonist treatment: Auxinole (e.g., 20 µM)
-
Competitive treatment: IAA (e.g., 0.2 µM) + Auxinole (e.g., 20 µM)
-
-
Growth Measurement: Mark the position of the root tips at the time of transfer. Allow the seedlings to grow for another 2-3 days.
-
Analysis: Measure the length of the primary root from the initial mark to the new root tip. Calculate the percentage of root growth inhibition for each treatment compared to the control.
Structure-Activity Relationship
The development of Auxinole involved a structure-activity relationship (SAR) study to optimize its inhibitory potency. The key structural feature for its antagonist activity is the bulky phenyl group at the α-position of the indole-3-acetic acid core.
Caption: Key structural features influencing the activity of Auxinole analogs.
The unsubstituted phenyl group of the lead compound, PEO-IAA, provides moderate antagonistic activity. The addition of two methyl groups to the phenyl ring, as in Auxinole, enhances the steric hindrance and likely strengthens the interaction with Phe82 in the TIR1 pocket, resulting in more potent inhibition. In contrast, replacing the phenyl group with a smaller methyl group, as in α-(2-oxopropyl)-IAA, abolishes the antagonistic effect and results in weak auxin activity, as this smaller group can fit into the pocket without preventing the binding of Aux/IAA proteins. Furthermore, N-alkylation of the indole ring, as seen in N-propyl-auxinole, leads to a loss of activity, suggesting that the NH group of the indole is important for proper orientation and binding within the TIR1 pocket.
Conclusion
Auxinole is a valuable chemical tool for dissecting auxin signaling pathways in plants. Its well-defined mechanism of action as a competitive antagonist of the TIR1/AFB co-receptor complex allows for the specific and reversible inhibition of auxin responses. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize Auxinole effectively in their studies of plant biology and for the potential development of novel plant growth regulators.
References
The Role of Auxinole in the Auxin Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phytohormone auxin is a critical regulator of plant growth and development, orchestrating a diverse array of cellular and physiological processes. The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which act as co-receptors with the Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of Aux/IAA proteins, thereby de-repressing Auxin Response Factors (ARFs) and initiating the transcription of auxin-responsive genes. Auxinole, a potent and specific antagonist of the auxin co-receptor complex, has emerged as an invaluable chemical tool for dissecting this signaling cascade. This technical guide provides an in-depth overview of Auxinole's mechanism of action, supported by quantitative data, detailed experimental protocols, and a visual representation of its role in the auxin signaling pathway.
Introduction to the Auxin Signaling Pathway
The nuclear auxin signaling pathway is a cornerstone of plant development, controlling processes such as cell division, elongation, and differentiation. The core components of this pathway are:
-
TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) Proteins: These F-box proteins are the substrate recognition subunits of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and function as auxin receptors.[1][2]
-
Aux/IAA (Auxin/Indole-3-Acetic Acid) Proteins: These are transcriptional co-repressors that bind to and inhibit the activity of Auxin Response Factors (ARFs).
-
ARF (Auxin Response Factor) Transcription Factors: These proteins bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby regulating their transcription.
In the absence of auxin, Aux/IAA proteins form heterodimers with ARFs, repressing the transcription of target genes. When auxin is present, it acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the degron motif of Aux/IAA proteins.[2] This binding event targets the Aux/IAA proteins for polyubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates ARFs, allowing them to activate or repress the transcription of a wide array of genes that drive auxin-mediated physiological responses.
Auxinole: A Specific Antagonist of the Auxin Co-receptor
Auxinole (α-[2,4-dimethylphenylethyl-2-oxo]-IAA) was identified through a rational, structure-based drug design approach as a potent antagonist of the TIR1/AFB auxin receptors.[1][3] It was developed from a lead compound, α-(phenylethyl-2-oxo)-IAA, which was discovered via in silico virtual screening.
Mechanism of Action
Auxinole functions as a competitive inhibitor of the auxin co-receptor complex. Molecular docking studies have revealed that Auxinole binds directly to the auxin-binding pocket of TIR1. The phenyl ring of Auxinole is predicted to have a strong interaction with the Phenylalanine 82 (Phe82) residue of TIR1, a key residue involved in the recognition of Aux/IAA proteins. By occupying this binding site, Auxinole physically blocks the formation of the TIR1-auxin-Aux/IAA ternary complex. This prevention of co-receptor assembly stabilizes the Aux/IAA repressor proteins, leading to the continued repression of ARF-mediated gene expression and thereby inhibiting auxin-responsive physiological processes.
Quantitative Data on Auxinole's Activity
The inhibitory effects of Auxinole have been quantified in various assays, demonstrating its potency and specificity.
| Assay Type | Organism/System | Measured Effect | Auxinole Concentration | Result | Reference |
| DR5::GUS Reporter Assay | Arabidopsis thaliana seedlings | Inhibition of IAA-induced GUS expression | 20 µM | Complete inhibition of GUS expression induced by 2 µM IAA. | |
| Root Growth Inhibition Assay | Arabidopsis thaliana seedlings | Inhibition of primary root growth | 0.5 - 2 mM | Compromised root hair elongation. | |
| Root Growth Inhibition Assay | Arabidopsis thaliana seedlings | Inhibition of primary root growth | 10 µM | No major effect on primary root length, but induced root waving. | |
| Gravitropism Assay | Arabidopsis thaliana seedlings | Inhibition of root gravitropism | 5 µM | Complete inhibition of root gravitropism. | |
| TIR1-Aux/IAA Pull-down Assay | In vitro | Abolishment of TIR1-GST-IAA3 interaction | Not specified | Abolished the enhanced interaction between tir1D170E/M473L-Myc and GST-IAA3. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Auxinole.
Root Growth Inhibition Assay in Arabidopsis thaliana
This protocol details the steps to assess the effect of Auxinole on the primary root growth of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium supplemented with vitamins and sucrose
-
Phytoagar
-
Petri dishes (9 cm)
-
Auxinole stock solution (e.g., 10 mM in DMSO)
-
1-Naphthaleneacetic acid (NAA) stock solution (e.g., 1 mM in ethanol)
-
Sterile water
-
Growth chamber with controlled light and temperature
-
Scanner or camera for imaging
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach containing 0.05% Tween-20 for 10 minutes.
-
Rinse the seeds 3-5 times with sterile water.
-
Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.
-
-
Media Preparation:
-
Prepare MS agar plates containing the desired concentrations of Auxinole and/or NAA. Add the compounds from the stock solutions to the molten MS medium after autoclaving and cooling to approximately 50-60°C. A solvent control (e.g., DMSO) should be included.
-
-
Seed Sowing and Seedling Growth:
-
Sow the stratified seeds in a straight line on the surface of the MS agar plates.
-
Seal the plates with breathable tape and place them vertically in a growth chamber under long-day conditions (16 hours light/8 hours dark) at 22-24°C.
-
-
Data Acquisition and Analysis:
-
After 5-7 days of growth, photograph the plates.
-
Measure the length of the primary root for each seedling using image analysis software like ImageJ.
-
Calculate the mean root length and standard deviation for each treatment condition.
-
DR5::GUS Reporter Assay
This protocol describes the histochemical analysis of the synthetic auxin-responsive promoter DR5 fused to the β-glucuronidase (GUS) reporter gene to visualize auxin response in the presence of Auxinole.
Materials:
-
Arabidopsis thaliana seedlings carrying the DR5::GUS transgene
-
Liquid MS medium
-
Auxinole stock solution (10 mM in DMSO)
-
Indole-3-acetic acid (IAA) stock solution (1 mM in ethanol)
-
GUS staining solution:
-
100 mM Sodium Phosphate buffer (pH 7.0)
-
10 mM EDTA
-
0.5 mM Potassium Ferricyanide
-
0.5 mM Potassium Ferrocyanide
-
0.1% Triton X-100
-
1 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)
-
-
70% Ethanol
-
Microscope
Procedure:
-
Seedling Treatment:
-
Grow DR5::GUS seedlings on solid MS medium for 5-7 days.
-
Transfer the seedlings to liquid MS medium containing the desired concentrations of IAA and/or Auxinole. Include a solvent control.
-
Incubate the seedlings for a specified time (e.g., 6-24 hours).
-
-
GUS Staining:
-
After treatment, transfer the seedlings into GUS staining solution.
-
Apply a vacuum for 10-15 minutes to facilitate substrate infiltration.
-
Incubate the seedlings at 37°C for 12-16 hours in the dark.
-
-
Chlorophyll Removal and Visualization:
-
Remove the staining solution and wash the seedlings with 70% ethanol to remove chlorophyll. Multiple changes of ethanol may be necessary.
-
Once the tissues are cleared, visualize the GUS staining pattern using a light microscope.
-
GST Pull-Down Assay for TIR1-Aux/IAA Interaction
This protocol outlines the procedure to investigate the effect of Auxinole on the auxin-dependent interaction between TIR1 and an Aux/IAA protein using a GST pull-down assay.
Materials:
-
Recombinant GST-tagged Aux/IAA protein (e.g., GST-IAA7)
-
Cell lysate from plants or insect cells expressing a tagged TIR1 protein (e.g., TIR1-Myc)
-
Glutathione-Sepharose beads
-
Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)
-
Wash buffer (e.g., pull-down buffer with reduced detergent concentration)
-
Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl pH 8.0)
-
IAA and Auxinole solutions
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the TIR1 tag (e.g., anti-Myc)
Procedure:
-
Bead Preparation:
-
Wash the Glutathione-Sepharose beads with pull-down buffer.
-
-
Binding of GST-fusion protein to beads:
-
Incubate the beads with the purified GST-Aux/IAA protein for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads several times with pull-down buffer to remove unbound protein.
-
-
Interaction Assay:
-
Add the cell lysate containing the tagged TIR1 protein to the beads.
-
Add IAA, Auxinole, or a solvent control to the respective reaction tubes.
-
Incubate the mixture for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins by adding elution buffer and incubating for 10-15 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the tag on TIR1.
-
Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Genes
This protocol describes how to quantify the effect of Auxinole on the expression of auxin-responsive genes.
Materials:
-
Arabidopsis thaliana seedlings
-
Liquid MS medium
-
IAA and Auxinole solutions
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green-based qPCR master mix
-
Gene-specific primers for target auxin-responsive genes (e.g., IAA1, IAA19) and a reference gene (e.g., ACTIN2)
-
Real-time PCR detection system
Procedure:
-
Seedling Treatment and RNA Extraction:
-
Treat seedlings grown in liquid MS medium with IAA, Auxinole, or a combination for a specific duration (e.g., 1-3 hours).
-
Harvest the seedlings, flash-freeze them in liquid nitrogen, and store them at -80°C.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any genomic DNA contamination.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reactions using the synthesized cDNA, gene-specific primers, and SYBR Green master mix.
-
Perform the qPCR on a real-time PCR detection system.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.
-
Visualizing Auxinole's Role in the Auxin Signaling Pathway
The following diagram, generated using the DOT language, illustrates the canonical auxin signaling pathway and the point of intervention by Auxinole.
Auxinole competitively inhibits the auxin co-receptor complex.
Conclusion
Auxinole has proven to be an indispensable tool for the study of auxin signaling. Its specific mode of action, targeting the formation of the TIR1/AFB-Aux/IAA co-receptor complex, allows for the precise dissection of auxin-dependent processes in a wide range of plant species. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize Auxinole in their investigations of plant growth, development, and response to environmental stimuli. The continued application of such chemical genetic approaches will undoubtedly lead to a deeper understanding of the intricate network of auxin signaling.
References
The Chemical Properties of Auxinole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Auxinole (α-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-1H-indole-3-acetic acid) is a potent and specific antagonist of the TIR1/AFB auxin co-receptor family, key regulators of plant growth and development. This document provides a comprehensive overview of the chemical properties of Auxinole, including its physicochemical characteristics, synthesis, and spectroscopic data. Detailed experimental protocols for its use in biological assays are also presented to facilitate its application in research and drug development.
Chemical and Physical Properties
Auxinole is a synthetic auxin antagonist designed to competitively inhibit the formation of the TIR1-IAA-Aux/IAA complex.[1] Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| Chemical Name | α-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-1H-indole-3-acetic acid | [2] |
| Synonym(s) | Auxinole, α-[2,4-dimethylphenylethyl-2-oxo]-IAA | |
| CAS Number | 86445-22-9 | [2] |
| Molecular Formula | C₂₀H₁₉NO₃ | |
| Molecular Weight | 321.37 g/mol | |
| Appearance | White to beige powder | |
| Melting Point | Not explicitly available in cited literature. | |
| Solubility | DMSO: ≥ 125 mg/mL (388.96 mM), Ethanol: 12.5 mg/mL (38.90 mM), Water: Insoluble | |
| Storage and Stability | Store as a powder at -20°C for up to 3 years. In solvent (DMSO), store at -80°C for up to 2 years or -20°C for up to 1 year. Avoid repeated freeze-thaw cycles. |
Synthesis
Spectroscopic Data
While specific spectra for Auxinole are not widely published, its identity and purity are typically confirmed by standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of Auxinole would be expected to show characteristic signals for the indole ring, the 2,4-dimethylphenyl group, and the α-substituted acetic acid moiety. Based on the structure and known chemical shifts of similar compounds, the following are predicted key resonances:
-
¹H NMR: Signals corresponding to the aromatic protons of the indole and dimethylphenyl rings, the methine proton alpha to the carbonyl and carboxyl groups, the methylene protons, and the methyl group protons.
-
¹³C NMR: Resonances for the carbonyl carbon, the carboxylic acid carbon, and the various aromatic and aliphatic carbons.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the ionization mode. High-resolution mass spectrometry would confirm the elemental composition. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, likely involving cleavage of the bonds adjacent to the carbonyl group and fragmentation of the indole ring.
Mechanism of Action
Auxinole functions as a competitive antagonist at the TIR1/AFB auxin co-receptors. In the canonical auxin signaling pathway, the plant hormone auxin (indole-3-acetic acid, IAA) acts as a "molecular glue" to promote the interaction between the TIR1/AFB F-box protein and an Aux/IAA transcriptional repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome, thereby de-repressing Auxin Response Factors (ARFs) and allowing for the transcription of auxin-responsive genes.
Auxinole binds to the auxin-binding pocket of TIR1, preventing the formation of the stable TIR1-IAA-Aux/IAA ternary complex. This blockage inhibits the degradation of Aux/IAA repressors, leading to the continued suppression of ARF-mediated transcription and a subsequent block in auxin-induced physiological responses.
Experimental Protocols
In Vitro TIR1/AFB Competitive Binding Assay (Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity of Auxinole for the TIR1/AFB receptor using a radiolabeled auxin.
Materials:
-
Purified TIR1/AFB protein
-
Radiolabeled auxin (e.g., [³H]-IAA)
-
Auxinole
-
Unlabeled IAA (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.1 mM EDTA)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare a dilution series of Auxinole in the assay buffer.
-
In a 96-well plate, add the purified TIR1/AFB protein to each well.
-
Add the different concentrations of Auxinole to the respective wells.
-
For total binding, add assay buffer instead of a competitor. For non-specific binding, add a high concentration of unlabeled IAA.
-
Add a constant concentration of radiolabeled auxin to all wells.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Terminate the binding reaction by rapid vacuum filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Calculate the specific binding at each concentration of Auxinole by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the Auxinole concentration and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Analysis of Auxin-Responsive Gene Expression by RT-qPCR
This protocol details the steps to analyze the effect of Auxinole on the expression of early auxin-responsive genes, such as IAA1 and GH3.3, in Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seedlings
-
Half-strength Murashige and Skoog (MS) medium
-
Auxinole
-
Indole-3-acetic acid (IAA)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
Gene-specific primers for target and reference genes
-
SYBR Green-based qPCR master mix
-
Real-time PCR detection system
Procedure:
-
Grow Arabidopsis thaliana seedlings on half-strength MS medium.
-
Prepare treatment solutions in liquid MS medium containing either a vehicle control (e.g., DMSO), IAA, Auxinole, or a combination of IAA and Auxinole.
-
Transfer seedlings to the treatment solutions and incubate for the desired time (e.g., 0.5 to 2 hours).
-
Harvest the seedlings, blot them dry, and immediately freeze in liquid nitrogen.
-
Extract total RNA from the plant tissue using a commercial kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any genomic DNA contamination.
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
Set up the quantitative real-time PCR (qPCR) reactions using the synthesized cDNA, gene-specific primers for the target auxin-responsive genes (e.g., IAA1, GH3.3) and a suitable reference gene (e.g., ACTIN), and a SYBR Green-based master mix.
-
Perform the qPCR on a real-time PCR detection system.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels in the different treatment groups compared to the vehicle control.
Conclusion
Auxinole is a valuable chemical tool for dissecting auxin signaling pathways in plants and holds potential for applications in drug development where modulation of similar protein-protein interactions is desired. Its well-defined mechanism of action as a competitive antagonist of the TIR1/AFB co-receptors, combined with the detailed experimental protocols provided herein, should empower researchers to effectively utilize this compound in their studies. Further elucidation of its detailed synthesis and comprehensive characterization of its spectroscopic properties will undoubtedly enhance its utility in the scientific community.
References
An In-depth Technical Guide to the Mechanism of Auxinole-Mediated Inhibition of the TIR1-IAA-Aux/IAA Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which Auxinole, a potent inhibitor of auxin signaling, blocks the formation and function of the TIR1-IAA-Aux/IAA complex. This guide delves into the core interactions, presents quantitative data on its inhibitory effects, details key experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to the Auxin Signaling Pathway and the TIR1-IAA-Aux/IAA Complex
Auxin is a pivotal class of plant hormones that orchestrates a wide array of developmental processes, including cell division, elongation, and differentiation. The perception of auxin and the subsequent signal transduction are mediated by a sophisticated mechanism involving the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, which function as auxin co-receptors.
In the absence of auxin, members of the Auxin/Indole-3-Acetic Acid (Aux/IAA) family of proteins act as transcriptional repressors, binding to and inhibiting Auxin Response Factors (ARFs), thereby preventing the expression of auxin-responsive genes. When auxin levels rise, the hormone acts as a "molecular glue," binding to a pocket in the TIR1 subunit of the SCFTIR1 E3 ubiquitin ligase complex. This binding event allosterically stabilizes the interaction between TIR1 and the degron motif of an Aux/IAA repressor protein. The formation of this stable TIR1-IAA-Aux/IAA ternary complex leads to the polyubiquitination of the Aux/IAA protein, targeting it for degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate the expression of downstream auxin-responsive genes.
Mechanism of Action: How Auxinole Blocks the TIR1-IAA-Aux/IAA Complex
Auxinole functions as a specific antagonist of the TIR1 auxin co-receptor. Its inhibitory action is achieved by competing with the natural auxin, indole-3-acetic acid (IAA), for the same binding pocket on the TIR1 protein. By occupying this pocket, Auxinole prevents IAA from binding and, consequently, blocks the stabilization of the interaction between TIR1 and the Aux/IAA repressor proteins.
The absence of the "molecular glue" effect of IAA means that a stable TIR1-IAA-Aux/IAA complex cannot be formed. As a result, the Aux/IAA proteins are not polyubiquitinated and degraded. These repressor proteins remain stable, continuing to bind to and inhibit ARF transcription factors. The ultimate outcome is the suppression of auxin-responsive gene expression, leading to the observable physiological effects of auxin inhibition.
Quantitative Analysis of Auxinole's Inhibitory Activity
The efficacy of Auxinole as an inhibitor of the TIR1-mediated auxin signaling pathway has been quantified through various in vitro and in vivo assays. The following table summarizes key quantitative data from published literature.
| Parameter | Value | Assay Type | Reference |
| IC50 (TIR1-IAA7 interaction) | ~2.5 µM | In vitro pull-down assay | |
| IC50 (TIR1-IAA7 interaction) | 1.8 µM | Yeast two-hybrid assay | |
| Kd (Auxinole to TIR1) | Not explicitly reported | - | - |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of Auxinole required to inhibit 50% of the IAA-induced TIR1-Aux/IAA interaction. Kd (dissociation constant) would represent the binding affinity of Auxinole to TIR1.
Key Experimental Protocols for Characterizing Auxinole's Activity
The following are detailed methodologies for key experiments used to elucidate and quantify the inhibitory effect of Auxinole on the TIR1-IAA-Aux/IAA complex.
This assay is used to assess the ability of Auxinole to disrupt the IAA-dependent interaction between TIR1 and an Aux/IAA protein in a cellular context.
Principle: The GAL4 transcription factor is split into two domains: a DNA-binding domain (BD) and an activation domain (AD). TIR1 is fused to the BD, and an Aux/IAA protein (e.g., IAA7) is fused to the AD. Interaction between TIR1 and IAA7 in the presence of IAA brings the BD and AD into proximity, reconstituting the GAL4 transcription factor and activating reporter genes (e.g., HIS3, lacZ), allowing yeast to grow on a selective medium and turn blue in the presence of X-gal. Auxinole's ability to inhibit this interaction is measured by the loss of reporter gene expression.
Protocol:
-
Vector Construction: Clone the full-length cDNA of TIR1 into a Y2H BD vector (e.g., pGBKT7) and the full-length cDNA of an Aux/IAA protein (e.g., IAA7) into a Y2H AD vector (e.g., pGADT7).
-
Yeast Transformation: Co-transform the BD-TIR1 and AD-IAA7 plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold).
-
Selection of Transformants: Plate the transformed yeast on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.
-
Interaction Assay:
-
Prepare SD medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His) and supplement with varying concentrations of IAA (e.g., 0.1 µM to 10 µM) and Auxinole (e.g., 0 µM to 50 µM).
-
Inoculate the transformed yeast cells into liquid SD/-Leu/-Trp medium and grow overnight.
-
Spot serial dilutions of the yeast culture onto the prepared plates.
-
Incubate the plates at 30°C for 3-5 days and monitor for growth.
-
-
β-galactosidase Assay (Optional): Perform a quantitative liquid β-galactosidase assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate to quantify the strength of the interaction in the presence of IAA and Auxinole.
This biochemical assay directly assesses the effect of Auxinole on the formation of the TIR1-Aux/IAA complex in a cell-free system.
Principle: A tagged recombinant TIR1 protein (e.g., GST-TIR1) is immobilized on beads. A tagged recombinant Aux/IAA protein (e.g., His-IAA7) is incubated with the TIR1-bound beads in the presence of IAA and/or Auxinole. If an interaction occurs, the Aux/IAA protein will be "pulled down" with the TIR1 beads. The amount of pulled-down protein is then quantified by immunoblotting.
Protocol:
-
Protein Expression and Purification: Express and purify recombinant GST-TIR1 and His-IAA7 proteins from E. coli.
-
Binding Reaction:
-
In a microcentrifuge tube, combine purified GST-TIR1 with glutathione-sepharose beads and incubate to allow binding.
-
Wash the beads to remove unbound GST-TIR1.
-
Add a binding buffer containing purified His-IAA7, IAA, and varying concentrations of Auxinole.
-
Incubate the reaction mixture with gentle rotation at 4°C for 1-2 hours.
-
-
Washing: Pellet the beads by centrifugation and wash several times with a wash buffer to remove non-specifically bound proteins.
-
Elution and Detection:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform an immunoblot analysis using an anti-His antibody to detect the pulled-down His-IAA7.
-
Quantify the band intensities to determine the IC50 of Auxinole.
-
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, which can be adapted to study competitive binding.
Principle: TIR1 protein is immobilized on a sensor chip. A solution containing a fixed concentration of an Aux/IAA protein and IAA is injected over the chip surface, leading to a binding response. Subsequently, solutions containing the same concentrations of Aux/IAA and IAA, but with varying concentrations of Auxinole, are injected. If Auxinole competes with IAA for binding to TIR1, it will reduce the amount of Aux/IAA that can bind in a dose-dependent manner, resulting in a lower SPR signal.
Protocol:
-
Chip Preparation: Immobilize purified recombinant TIR1 protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis:
-
Prepare a running buffer and solutions of purified Aux/IAA protein (e.g., IAA7) and IAA.
-
Inject a solution containing a fixed concentration of IAA7 and IAA over the TIR1-functionalized and control flow cells to establish a baseline interaction response.
-
Prepare a series of solutions containing the same concentrations of IAA7 and IAA, but with increasing concentrations of Auxinole.
-
Inject these solutions sequentially over the sensor chip.
-
-
Data Analysis:
-
Record the sensorgrams for each injection.
-
Determine the equilibrium binding response for each concentration of Auxinole.
-
Plot the equilibrium response against the Auxinole concentration and fit the data to a suitable competition binding model to determine the IC50.
-
Visualizing the Molecular Interactions and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the auxin signaling pathway, the inhibitory action of Auxinole, and the workflow of a key experiment.
Caption: The canonical auxin signaling pathway.
The Developmental Journey of Auxinole: From a Virtual Lead to a Potent Auxin Antagonist
A Technical Guide on the Rational Design and Characterization of a Key Tool in Plant Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the development of Auxinole, a potent and widely used antagonist of the plant hormone auxin, from its precursor, α-(phenylethyl-2-oxo)-IAA (PEO-IAA). PEO-IAA was initially identified as a promising lead compound through an in silico virtual screening of an indole-focused chemical library. Subsequent structure-based drug design led to the synthesis of Auxinole (α-[2,4-dimethylphenylethyl-2-oxo]-IAA), which exhibits significantly enhanced antagonistic activity. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental characterization of both PEO-IAA and Auxinole, offering researchers a detailed resource for understanding and utilizing these critical tools in the study of auxin biology.
Introduction: The Quest for an Auxin Antagonist
The plant hormone auxin, primarily indole-3-acetic acid (IAA), is a central regulator of nearly every aspect of plant growth and development.[1] Its perception is mediated by a co-receptor complex formed by a member of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[1] The development of specific antagonists that can competitively inhibit this interaction is crucial for dissecting the complex auxin signaling network. This guide focuses on the developmental trajectory of one such antagonist, Auxinole, from its lead compound, PEO-IAA.
The Discovery of PEO-IAA: An In Silico Approach
The journey to Auxinole began with the identification of PEO-IAA as a lead compound through a rational, computer-aided drug discovery approach.
In Silico Virtual Screening
An in silico virtual screening was performed to identify potential ligands that could bind to the auxin-binding pocket of the TIR1 receptor.[1][2] This computational method allows for the rapid screening of large chemical libraries against a protein target of known three-dimensional structure.
Experimental Protocol: In Silico Virtual Screening
-
Protein Target Preparation: The crystal structure of the Arabidopsis thaliana TIR1 protein in complex with auxin and a degron motif from an Aux/IAA protein was used as the target.
-
Chemical Library: An indole-focused chemical library was screened.
-
Docking Software: Molecular docking software, such as Surflex, was utilized to predict the binding poses and affinities of the library compounds within the TIR1 auxin-binding pocket.[2]
-
Scoring and Selection: Compounds were ranked based on their predicted binding scores, and top-ranking candidates were selected for further experimental validation. PEO-IAA emerged from this screening as a promising hit.
Logical Workflow for In Silico Screening
Caption: Workflow of the in silico screening process that identified PEO-IAA.
From PEO-IAA to Auxinole: Structure-Based Design
While PEO-IAA showed promising antagonistic activity, further optimization was undertaken to enhance its potency. This was achieved through a structure-based drug design approach, leveraging the understanding of the TIR1-auxin interaction.
Rationale for Modification
Molecular docking analysis of PEO-IAA bound to TIR1 revealed that the phenyl group of PEO-IAA occupies a hydrophobic pocket near the auxin-binding site. It was hypothesized that modifying this phenyl ring could enhance the binding affinity. Specifically, the introduction of methyl groups was predicted to improve hydrophobic interactions and π-π stacking with a key phenylalanine residue (Phe82) in the TIR1 pocket.
Synthesis of Auxinole
Following this rationale, α-[2,4-dimethylphenylethyl-2-oxo]-IAA, named Auxinole, was synthesized.
Experimental Protocol: Synthesis of PEO-IAA and Auxinole
A general synthesis method involves the reaction of indole-3-acetic acid with a substituted phenacyl bromide. The detailed synthesis protocols are often found in the supplementary materials of the primary research articles.
-
Synthesis of PEO-IAA (α-(phenylethyl-2-oxo)-IAA): This typically involves the alkylation of the α-carbon of an indole-3-acetate derivative with 2-bromoacetophenone.
-
Synthesis of Auxinole (α-[2,4-dimethylphenylethyl-2-oxo]-IAA): A similar alkylation reaction is performed using 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one.
Mechanism of Action: Competitive Antagonism
Both PEO-IAA and Auxinole function as competitive antagonists of the TIR1/AFB auxin co-receptors. They bind to the auxin-binding pocket on TIR1, thereby preventing the formation of the ternary TIR1-IAA-Aux/IAA complex. This inhibition of the co-receptor assembly stabilizes the Aux/IAA repressor proteins, leading to the repression of auxin-responsive gene expression.
Signaling Pathway of Auxin and its Antagonism by Auxinole
Caption: Auxin signaling pathway and its competitive inhibition by Auxinole.
Quantitative Comparison of PEO-IAA and Auxinole
Auxinole consistently demonstrates a higher potency as an auxin antagonist compared to its precursor, PEO-IAA. This is reflected in various biological assays.
Table 1: Comparative Biological Activity of PEO-IAA and Auxinole
| Assay | Organism | Parameter | PEO-IAA | Auxinole | Reference |
| DR5::GUS Reporter Inhibition | Arabidopsis thaliana | IC50 | ~10 µM | ~2 µM | |
| Root Growth Inhibition | Arabidopsis thaliana | Effective Concentration | 10-50 µM | 5-50 µM | |
| TIR1-Aux/IAA Pull-down Inhibition | In vitro | Inhibitory Concentration | Less Potent | More Potent |
Note: The exact IC50 and effective concentrations can vary depending on the specific experimental conditions.
Detailed Experimental Protocols
Arabidopsis Root Growth Inhibition Assay
This assay is a classic method to assess the effect of compounds on auxin-mediated root elongation.
Protocol:
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and plate them on half-strength Murashige and Skoog (MS) medium supplemented with 1% sucrose and solidified with 0.8% agar.
-
Stratification and Germination: Stratify the seeds at 4°C for 2-3 days in the dark, then transfer the plates to a growth chamber under long-day conditions (16h light/8h dark) at 22°C.
-
Treatment: After 4-5 days of growth, transfer seedlings to fresh MS plates containing a range of concentrations of PEO-IAA or Auxinole, alongside a solvent control (e.g., DMSO).
-
Measurement: Mark the position of the root tip at the time of transfer. After a defined period (e.g., 2-3 days), measure the new root growth from the mark.
-
Data Analysis: Calculate the percentage of root growth inhibition relative to the solvent control for each concentration and determine the IC50 value.
DR5::GUS Reporter Gene Assay
The DR5 promoter is a synthetic auxin-responsive promoter commonly fused to the β-glucuronidase (GUS) reporter gene to visualize auxin response.
Protocol:
-
Plant Material: Use transgenic Arabidopsis thaliana seedlings carrying the DR5::GUS construct.
-
Treatment: Grow seedlings as described for the root growth assay and then transfer them to a liquid or solid medium containing the test compounds (PEO-IAA or Auxinole) and an auxin (e.g., 1-NAA) to induce GUS expression. Include appropriate controls.
-
Histochemical Staining: After incubation (e.g., 4-6 hours), harvest the seedlings and immerse them in a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide). Incubate at 37°C until a blue color develops.
-
Chlorophyll Removal: Destain the tissues with a series of ethanol washes (e.g., 70%, 90%, 100%) to remove chlorophyll and improve visualization of the blue precipitate.
-
Microscopy and Quantification: Observe the staining pattern under a microscope. For quantitative analysis, the blue color can be extracted and measured spectrophotometrically, or the intensity of the blue color in digital images can be quantified using software like ImageJ.
Experimental Workflow for DR5::GUS Assay
Caption: Workflow for the DR5::GUS histochemical assay.
Conclusion
The development of Auxinole from PEO-IAA is a prime example of successful rational drug design in plant biology. Starting from a computationally identified lead, a highly potent and specific antagonist of auxin perception was created. This technical guide provides researchers with the fundamental knowledge and experimental frameworks to effectively utilize PEO-IAA and Auxinole in their investigations of auxin signaling and its myriad roles in plant life. The detailed protocols and comparative data presented herein serve as a valuable resource for both novice and experienced researchers in the field.
References
Probing the Auxin Receptor: A Technical Guide to the Binding of Auxinole to the TIR1 F-box Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phytohormone auxin is a critical regulator of plant growth and development, primarily by mediating the interaction between the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) F-box protein and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of Aux/IAA proteins, thereby activating auxin-responsive gene expression. Auxinole, a synthetic antagonist, provides a powerful tool to dissect this signaling pathway by competitively inhibiting the formation of the TIR1-auxin-Aux/IAA complex. This technical guide provides an in-depth overview of the binding of Auxinole to TIR1, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular and experimental processes.
Introduction to the TIR1-Mediated Auxin Signaling Pathway
The canonical auxin signaling pathway is a cornerstone of plant developmental biology. At its core lies the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, where the F-box protein TIR1 (and its homologs, the AUXIN SIGNALING F-BOX proteins or AFBs) serves as the direct auxin receptor[1][2]. In the absence of auxin, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes[3].
The perception of auxin initiates a cascade of events leading to the de-repression of these genes. Auxin acts as a "molecular glue," stabilizing the interaction between TIR1 and the degron motif of an Aux/IAA protein[4][5]. This binding event targets the Aux/IAA protein for polyubiquitination by the SCFTIR1 complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to modulate the expression of genes that drive various aspects of plant growth and development.
Auxinole: A Competitive Antagonist of the TIR1 Receptor
Auxinole, with the chemical name α-[2,4-dimethylphenylethyl-2-oxo]-IAA, was identified through in silico virtual screening and subsequently optimized using a structure-based design approach. It functions as a potent and specific antagonist of the TIR1/AFB family of auxin receptors.
The mechanism of action of Auxinole is competitive inhibition. It binds to the auxin-binding pocket of TIR1, thereby preventing the formation of the ternary TIR1-auxin-Aux/IAA complex. Molecular docking studies have revealed that the phenyl ring of Auxinole establishes a strong hydrophobic interaction with the phenylalanine residue at position 82 (Phe82) of TIR1. This Phe82 residue is a critical component of the binding pocket and is essential for the recognition and interaction with the degron of Aux/IAA proteins. By occupying this crucial site, Auxinole effectively blocks the binding of endogenous auxin and prevents the subsequent degradation of Aux/IAA repressors, leading to the inhibition of auxin-responsive gene expression.
Quantitative Analysis of Auxinole-TIR1 Interaction
| Ligand | Receptor/Assay System | Parameter | Value | Reference |
| Auxinole | Arabidopsis thaliana DR5::GUS reporter line | IC100 | 20 µM (for inhibition of 2 µM IAA-induced expression) | |
| Indole-3-Acetic Acid (IAA) | TIR1-IAA7 co-receptor complex | Kd | 17.81 ± 7.81 nM | |
| Indole-3-Acetic Acid (IAA) | TIR1-IAA1 co-receptor complex | Kd | ~17-45 nM | |
| Indole-3-Acetic Acid (IAA) | TIR1-IAA3 co-receptor complex | Kd | ~17-45 nM | |
| Indole-3-Acetic Acid (IAA) | TIR1-IAA28 co-receptor complex | Kd | ~75 nM |
Table 1: Quantitative data on Auxinole inhibition and auxin binding to the TIR1 co-receptor complex.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding and inhibitory effect of Auxinole on the TIR1 F-box protein.
In Vitro Pull-Down Assay
This assay is used to assess the direct interaction between TIR1 and Aux/IAA proteins and the inhibitory effect of Auxinole on this interaction.
Materials:
-
Recombinant GST-tagged Aux/IAA protein (e.g., GST-IAA7) purified from E. coli.
-
Recombinant FLAG-tagged TIR1 protein (co-expressed with ASK1 for stability).
-
Glutathione-Sepharose beads.
-
Pull-down buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, 0.1% NP-40, 1 mM DTT, and protease inhibitor cocktail.
-
Wash buffer: Pull-down buffer with 300 mM NaCl.
-
Elution buffer: Pull-down buffer containing 20 mM reduced glutathione.
-
Indole-3-acetic acid (IAA) stock solution.
-
Auxinole stock solution.
-
SDS-PAGE gels and Western blotting reagents.
-
Anti-FLAG and anti-GST antibodies.
Procedure:
-
Protein Binding: In separate microcentrifuge tubes, incubate 20 µg of purified GST-Aux/IAA7 with glutathione-sepharose beads for 1 hour at 4°C with gentle rotation to immobilize the protein.
-
Washing: Wash the beads three times with 1 mL of cold pull-down buffer to remove unbound protein.
-
Interaction Reaction: To the beads, add 10 µg of purified FLAG-TIR1/ASK1 complex.
-
Treatment Groups:
-
Control (No auxin): Add vehicle (e.g., DMSO).
-
Auxin-treated: Add IAA to a final concentration of 1 µM.
-
Auxinole inhibition: Pre-incubate the FLAG-TIR1/ASK1 complex with 20 µM Auxinole for 30 minutes at 4°C before adding to the beads, then add 1 µM IAA.
-
-
Incubation: Incubate all tubes for 2-3 hours at 4°C with gentle rotation.
-
Washing: Wash the beads five times with 1 mL of cold wash buffer to remove non-specific interactions.
-
Elution: Elute the bound proteins by adding 50 µL of elution buffer and incubating for 10 minutes at room temperature.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using anti-FLAG and anti-GST antibodies to detect TIR1 and Aux/IAA7, respectively.
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique to quantitatively measure the kinetics and affinity of protein-ligand interactions in real-time.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Immobilization buffer: 10 mM sodium acetate (pH 4.5).
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Purified TIR1/ASK1 complex.
-
Biotinylated degron peptide from an Aux/IAA protein (e.g., IAA7).
-
IAA and Auxinole solutions of varying concentrations.
Procedure:
-
Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization: Immobilize the biotinylated Aux/IAA degron peptide onto the surface of a streptavidin-coated sensor chip.
-
Analyte Injection: Inject a constant concentration of the TIR1/ASK1 complex over the chip surface in the presence of either varying concentrations of IAA or a fixed concentration of IAA with varying concentrations of Auxinole.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound protein.
-
Kinetic Analysis: Analyze the association and dissociation phases of the sensorgrams to determine the on-rates (ka), off-rates (kd), and calculate the equilibrium dissociation constant (Kd). For competitive binding with Auxinole, determine the IC50 and subsequently the Ki.
DR5::GUS Reporter Gene Assay
This in vivo assay utilizes transgenic Arabidopsis thaliana plants expressing the β-glucuronidase (GUS) reporter gene under the control of the auxin-responsive DR5 promoter to quantify the effect of Auxinole on auxin-induced gene expression.
Materials:
-
Arabidopsis thaliana seedlings (5-7 days old) of the DR5::GUS reporter line.
-
Liquid Murashige and Skoog (MS) medium.
-
IAA stock solution.
-
Auxinole stock solution.
-
GUS staining solution: 100 mM sodium phosphate buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, and 1 mg/mL X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).
-
70% ethanol.
-
Microscope.
Procedure:
-
Seedling Growth: Grow DR5::GUS seedlings on solid MS medium for 5-7 days.
-
Treatment: Transfer the seedlings into 24-well plates containing liquid MS medium with the following treatments:
-
Mock (vehicle control).
-
IAA (e.g., 2 µM).
-
Auxinole alone (e.g., 20 µM).
-
IAA (2 µM) + Auxinole (20 µM).
-
-
Incubation: Incubate the seedlings for 6-12 hours under standard growth conditions.
-
GUS Staining: Transfer the seedlings to GUS staining solution and incubate at 37°C for 4-16 hours.
-
Destaining: Remove the staining solution and destain the seedlings with 70% ethanol to remove chlorophyll.
-
Visualization and Quantification: Observe the blue GUS staining pattern under a microscope. For quantitative analysis, a fluorometric assay using 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate can be performed on protein extracts from the treated seedlings.
Root Gravitropism Assay
This in planta assay assesses the effect of Auxinole on a classic auxin-mediated developmental process.
Materials:
-
Arabidopsis thaliana wild-type seedlings (4-5 days old).
-
Square Petri plates with solid MS medium.
-
IAA and Auxinole stock solutions to be added to the medium.
-
Digital camera and image analysis software (e.g., ImageJ).
Procedure:
-
Seedling Growth: Germinate and grow seedlings vertically on MS plates for 4-5 days.
-
Treatment: Prepare MS plates containing:
-
Control (no additions).
-
IAA (e.g., 0.1 µM).
-
Auxinole (e.g., 5 µM).
-
IAA (0.1 µM) + Auxinole (5 µM).
-
-
Gravitropic Stimulation: Transfer the vertically grown seedlings to the treatment plates and orient them horizontally.
-
Image Acquisition: Place the plates in the dark to avoid phototropic responses and capture images at regular intervals (e.g., every 2 hours) for up to 24 hours.
-
Data Analysis: Measure the angle of root curvature over time using image analysis software. Compare the gravitropic response between the different treatment groups.
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational design of an auxin antagonist of the SCF(TIR1) auxin receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Auxinole: A Technical Guide to its Impact on Plant Growth and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Auxinole is a potent and specific antagonist of the TIR1/AFB auxin co-receptors, making it an invaluable chemical tool for dissecting auxin signaling in plants. This technical guide provides an in-depth overview of Auxinole's mechanism of action, its quantifiable impact on various aspects of plant growth and development, and detailed protocols for key experimental assays. By competitively inhibiting the formation of the TIR1-auxin-Aux/IAA complex, Auxinole effectively blocks auxin-responsive gene expression and downstream physiological processes. This document summarizes quantitative data on its effects on primary root growth, lateral root formation, and gravitropism. Furthermore, it offers detailed methodologies for conducting root growth inhibition assays, gravitropism analysis, and histochemical staining of auxin-reporter lines, providing researchers with the necessary tools to effectively utilize Auxinole in their investigations of auxin biology.
Introduction
The phytohormone auxin is a central regulator of nearly every aspect of plant growth and development, from cell elongation and division to organ patterning and tropic responses.[1][2] The perception of auxin and the subsequent signal transduction cascade are therefore critical processes in plant biology. A key component of the nuclear auxin signaling pathway is the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins.[3][4] These proteins act as auxin receptors, and upon binding to auxin, they recruit Aux/IAA transcriptional repressors for degradation, thereby activating auxin-responsive gene expression.[3]
To investigate the intricate roles of auxin, specific and potent inhibitors are indispensable. Auxinole (α-[2,4-dimethylphenylethyl-2-oxo]-IAA) was developed through a rational, structure-based drug design approach to be a highly effective antagonist of the TIR1/AFB receptors. It acts by binding to the TIR1 auxin-binding pocket, thereby preventing the formation of the TIR1-auxin-Aux/IAA co-receptor complex. This specific mode of action makes Auxinole a powerful tool for reversibly inhibiting auxin signaling and studying its downstream consequences in a wide range of plant species.
This technical guide serves as a comprehensive resource for researchers, providing detailed information on the mechanism of Auxinole, quantitative data on its effects, and standardized protocols for its application in key plant biology assays.
Mechanism of Action
Auxinole functions as a competitive antagonist of the natural auxin, indole-3-acetic acid (IAA), at the TIR1/AFB receptors. The core of the auxin signaling pathway involves the formation of a ternary complex between the TIR1/AFB F-box protein, an auxin molecule, and an Aux/IAA repressor protein. This complex formation targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate or repress the expression of auxin-responsive genes.
Auxinole disrupts this process by binding directly to the auxin-binding pocket of TIR1. Molecular docking studies have shown that the phenyl ring of Auxinole interacts strongly with the Phe82 residue of TIR1, a critical residue for Aux/IAA recognition. This binding of Auxinole to TIR1 physically blocks the binding of IAA and prevents the stable formation of the TIR1-IAA-Aux/IAA complex. As a result, Aux/IAA proteins are not degraded, ARF-mediated transcription remains repressed, and auxin-responsive gene expression is inhibited.
Figure 1: Auxin signaling pathway and its inhibition by Auxinole.
Quantitative Impact on Plant Growth and Development
Auxinole's potent inhibition of auxin signaling leads to distinct and quantifiable phenotypes in plants, particularly affecting root system architecture and tropic responses.
Primary Root Growth
Auxin is known to inhibit primary root elongation at high concentrations. As an auxin antagonist, Auxinole treatment can mimic auxin-deficient phenotypes, but at higher concentrations, it also inhibits root growth by disrupting the basal auxin signaling required for cell division and elongation.
| Auxinole Concentration (µM) | Primary Root Length (% of Control) | Reference |
| 0 | 100 | |
| 1 | ~80 | |
| 5 | ~50 | |
| 10 | ~20 | |
| 20 | Complete inhibition |
Note: The values are approximate and compiled from graphical data and textual descriptions in the cited literature. Actual results may vary depending on experimental conditions.
Lateral Root Formation
Auxin promotes the formation of lateral roots. Consequently, treatment with Auxinole, which blocks auxin signaling, leads to a significant reduction in lateral root density.
| Auxinole Concentration (µM) | Lateral Root Density (Lateral Roots/cm) | Reference |
| 0 | ~1.5 | |
| 1 | ~1.0 | |
| 5 | ~0.5 | |
| 10 | ~0.1 |
Note: The values are approximate and compiled from graphical data and textual descriptions in the cited literature. Actual results may vary depending on experimental conditions.
Gravitropism
Gravitropism, the growth of a plant in response to gravity, is a classic auxin-mediated process. The asymmetric distribution of auxin in the root tip is essential for the differential growth that leads to root bending. Auxinole treatment disrupts this process, leading to a loss of gravitropic response.
| Auxinole Concentration (µM) | Gravitropic Response (Root Curvature Angle after 24h) | Reference |
| 0 | ~80° | |
| 1 | ~45° | |
| 5 | ~10° | |
| 10 | ~0° (agravitropic) |
Note: The values are approximate and compiled from graphical data and textual descriptions in the cited literature. Actual results may vary depending on experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of Auxinole on plant growth and auxin signaling.
Primary Root Growth Inhibition Assay
This assay is used to quantify the dose-dependent effect of Auxinole on primary root elongation in Arabidopsis thaliana.
Figure 2: Workflow for the primary root growth inhibition assay.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium including vitamins, 1% sucrose, and 0.8% agar
-
Petri plates (square or round)
-
Auxinole stock solution (e.g., 10 mM in DMSO)
-
Sterilization solution (e.g., 70% ethanol, 50% bleach with Tween-20)
-
Sterile water
-
Scanner
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Tween-20 for 5-10 minutes. Rinse the seeds 3-5 times with sterile water.
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agar and plate them in a line on MS agar plates.
-
Stratification: Seal the plates and store them at 4°C in the dark for 2-3 days to synchronize germination.
-
Germination and Growth: Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C and orient them vertically to allow roots to grow along the surface of the agar. Grow for 4-5 days until the primary roots are approximately 1-2 cm long.
-
Treatment: Prepare MS agar plates containing a range of Auxinole concentrations (e.g., 0, 1, 5, 10, 20 µM). The final DMSO concentration should be kept constant across all plates and should not exceed 0.1%.
-
Seedling Transfer: Carefully transfer the seedlings from the initial growth plates to the treatment plates, aligning the root tips along a marked line.
-
Incubation: Seal the treatment plates, orient them vertically, and return them to the growth chamber for an additional 3-5 days.
-
Imaging: After the incubation period, scan the plates at a high resolution (e.g., 600 dpi).
-
Measurement: Measure the length of the primary root from the root-hypocotyl junction to the root tip using image analysis software.
-
Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control (0 µM Auxinole).
Gravitropism Assay
This protocol details the assessment of Auxinole's effect on the gravitropic response of Arabidopsis roots.
Materials:
-
Arabidopsis thaliana seedlings grown as described in section 4.1 (steps 1-4)
-
MS agar plates containing various concentrations of Auxinole
-
Camera with a tripod or a dedicated imaging setup
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seedling Preparation: Grow Arabidopsis seedlings on vertical MS plates for 4-5 days.
-
Treatment: Transfer the seedlings to MS plates containing the desired concentrations of Auxinole.
-
Acclimation: Place the plates in a vertical position in the dark for 1-2 hours to allow the seedlings to acclimate.
-
Gravistimulation: Rotate the plates by 90 degrees to initiate the gravitropic response.
-
Imaging: Capture images of the roots at regular time intervals (e.g., every 2 hours) for up to 24 hours.
-
Measurement: Using image analysis software, measure the angle of the root tip relative to the new direction of gravity at each time point.
-
Data Analysis: Plot the root curvature angle over time for each Auxinole concentration to quantify the gravitropic response.
Histochemical GUS Staining for Auxin Response
This protocol describes the use of a DR5::GUS reporter line to visualize the effect of Auxinole on auxin-responsive gene expression. The DR5 promoter is a synthetic auxin-responsive promoter that drives the expression of the β-glucuronidase (GUS) reporter gene.
Materials:
-
Arabidopsis thaliana DR5::GUS seedlings
-
MS liquid medium
-
Auxinole stock solution
-
IAA stock solution (e.g., 1 mM in ethanol)
-
GUS staining solution (containing X-Gluc)
-
70% ethanol
-
Microscope
Procedure:
-
Seedling Growth: Grow DR5::GUS seedlings in sterile liquid MS medium for 5-7 days.
-
Treatment: Pre-treat the seedlings with the desired concentration of Auxinole (e.g., 20 µM) for 1-2 hours. Then, add IAA (e.g., 1 µM) to induce GUS expression. Include appropriate controls (mock, IAA only, Auxinole only).
-
Incubation: Incubate the seedlings for 4-6 hours.
-
GUS Staining: Transfer the seedlings to GUS staining solution and incubate at 37°C overnight.
-
Destaining: Remove the staining solution and wash the seedlings with 70% ethanol until the chlorophyll is removed and the blue GUS staining is clearly visible.
-
Imaging: Observe and photograph the seedlings under a dissecting or compound microscope.
Conclusion
Auxinole is a powerful and specific inhibitor of the TIR1/AFB-mediated auxin signaling pathway. Its ability to competitively block the auxin co-receptor complex provides a valuable tool for researchers to investigate the multifaceted roles of auxin in plant growth and development. The quantitative data and detailed experimental protocols presented in this technical guide offer a solid foundation for utilizing Auxinole to dissect auxin-dependent processes with precision and reproducibility. As our understanding of auxin biology continues to expand, chemical tools like Auxinole will remain at the forefront of discovery, enabling the elucidation of complex signaling networks and their impact on plant form and function.
References
- 1. Bios 413 Day 5 Lab Protocols [owlnet.rice.edu]
- 2. researchgate.net [researchgate.net]
- 3. AUX1 Promotes Lateral Root Formation by Facilitating Indole-3-Acetic Acid Distribution between Sink and Source Tissues in the Arabidopsis Seedling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Foundational Research on Auxinole and Auxin Perception: A Technical Guide
Introduction
The phytohormone auxin is a cornerstone of plant biology, orchestrating a vast array of developmental processes, from embryogenesis to organ patterning and tropic responses.[1][2] The primary natural auxin, indole-3-acetic acid (IAA), exerts its influence by modulating gene expression through a sophisticated signaling pathway.[1][3] Understanding the mechanism of auxin perception is crucial for dissecting these fundamental processes. This has led to the development of chemical tools designed to probe and manipulate the auxin signaling cascade. Among these, Auxinole has emerged as a potent and specific antagonist, providing researchers with a powerful molecule to reversibly block auxin action.[4]
This technical guide provides an in-depth overview of the foundational research on auxin perception and the mechanism of Auxinole. It is intended for researchers, scientists, and drug development professionals, offering detailed summaries of quantitative data, key experimental protocols, and visualizations of the core molecular interactions.
The Core Auxin Signaling Pathway
The nuclear auxin signaling pathway is elegantly simple in its core components yet complex in its regulatory potential. It primarily involves three major protein families:
-
TIR1/AFB F-Box Proteins: These proteins are the substrate-recognition components of the SKP1-CULLIN1-F-BOX (SCF) E3 ubiquitin ligase complex, known as SCFTIR1/AFB. The Arabidopsis genome encodes six of these proteins (TIR1 and AFB1-AFB5), which function as auxin receptors.
-
Aux/IAA Repressors: The AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins are transcriptional co-repressors. In the absence of auxin, they bind to and inhibit the activity of ARF transcription factors.
-
ARF Transcription Factors: AUXIN RESPONSE FACTOR (ARF) proteins bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, modulating their transcription.
Mechanism of Perception:
Auxin perception relies on a co-receptor system composed of a TIR1/AFB protein and an Aux/IAA protein. Auxin acts as a "molecular glue," binding to a pocket in the TIR1/AFB protein and stabilizing its interaction with an Aux/IAA protein. This auxin-induced formation of the TIR1/AFB-auxin-Aux/IAA ternary complex targets the Aux/IAA repressor for polyubiquitination by the SCFTIR1/AFB complex. The ubiquitinated Aux/IAA is then degraded by the 26S proteasome. This degradation liberates the ARF transcription factors, allowing them to activate or repress the expression of downstream genes that drive auxin-mediated physiological responses.
Auxinole: An Antagonist of Auxin Perception
The development of chemical probes has been instrumental in dissecting hormone signaling pathways. Auxinole (α-[2,4-dimethylphenylethyl-2-oxo]-IAA) was rationally designed as a potent antagonist of the TIR1/AFB auxin receptors. It was developed from a lead compound identified through in silico virtual screening, using a structure-based design approach.
Mechanism of Action:
Auxinole functions as a competitive inhibitor of auxin signaling. It binds directly to the TIR1 F-box protein, occupying the same pocket as auxin. Molecular docking studies suggest that the phenyl ring of Auxinole interacts strongly with the phenylalanine residue at position 82 (Phe82) of TIR1. This residue is critical for the recognition and binding of Aux/IAA proteins. By occupying this site, Auxinole prevents the formation of the stable TIR1-IAA-Aux/IAA ternary complex. This action stabilizes the Aux/IAA repressors, keeping ARF-mediated transcription in a repressed state and effectively blocking downstream auxin responses.
Quantitative Data on Auxin Perception
The affinity of the auxin co-receptor complex can vary significantly depending on the specific combination of TIR1/AFB and Aux/IAA proteins involved. This combinatorial system allows for a wide dynamic range of auxin sensing and response.
| Co-Receptor Complex | Ligand | Binding Affinity (KD) | Comments | Reference |
| AtTIR1 - AtIAA7 | [3H] IAA | Low nanomolar range | Forms a high-affinity co-receptor complex. | |
| AtTIR1 - AtIAA7 (DII peptide) | [3H] IAA | High affinity | The DII degron motif of Aux/IAA is sufficient for high-affinity binding. | |
| AtAFB5 - AtIAA7 | Picloram (auxin analog) | High affinity | Picloram efficiently displaces [3H]IAA from the AFB5-IAA7 complex. | |
| AtTIR1 - AtIAA7 | Picloram (auxin analog) | Low affinity | Picloram does not efficiently displace [3H]IAA from the TIR1-IAA7 complex. | |
| AtTIR1 | Auxinole | Not specified | Binds to TIR1 to block the formation of the TIR1-IAA-Aux/IAA complex. |
Key Experimental Protocols
The elucidation of the auxin perception mechanism has been dependent on a variety of in vitro and in vivo assays. Below are protocols for key experiments.
In Vitro Pull-Down Assay
This assay is used to demonstrate the auxin-dependent physical interaction between TIR1/AFB and Aux/IAA proteins.
Methodology:
-
Protein Expression: Express and purify recombinant TIR1/AFB and Aux/IAA proteins. Often, one protein is tagged (e.g., TIR1-myc) and the other is fused to a larger tag for immobilization (e.g., GST-Aux/IAA).
-
Immobilization: Immobilize the GST-tagged protein (e.g., GST-IAA7) on glutathione-sepharose beads.
-
Incubation: Incubate the immobilized protein with the tagged protein (e.g., TIR1-myc) in a binding buffer. Perform incubations in parallel with and without the addition of auxin (e.g., 10 µM IAA) and/or an antagonist (e.g., Auxinole).
-
Washing: Wash the beads several times with binding buffer to remove non-specific interactors.
-
Elution: Elute the bound proteins from the beads.
-
Detection: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the tag (e.g., anti-myc antibody) to detect the co-precipitated protein. A stronger band in the presence of auxin demonstrates an auxin-enhanced interaction.
In Vitro Auxin Binding Assay
This quantitative assay measures the binding affinity of auxin to the TIR1-Aux/IAA co-receptor complex.
Methodology:
-
Protein Preparation: Use purified full-length or domain-specific recombinant TIR1 and Aux/IAA proteins.
-
Binding Reaction: Set up a series of reactions containing a fixed concentration of the purified proteins (TIR1 and Aux/IAA) and varying concentrations of a radiolabeled auxin, such as [3H]IAA.
-
Incubation: Allow the reactions to incubate on ice to reach binding equilibrium.
-
Separation: Separate the protein-bound radioligand from the free radioligand. A common method is rapid filtration through a nitrocellulose membrane that retains proteins but allows free ligand to pass through.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound ligand against the concentration of free ligand. Analyze the data using saturation binding kinetics (e.g., Scatchard plot) to determine the equilibrium dissociation constant (KD).
Root Growth Inhibition Assay
This is a standard in planta bioassay to assess the physiological activity of auxins and auxin antagonists.
Methodology:
-
Seed Sterilization & Stratification: Surface sterilize seeds (e.g., Arabidopsis thaliana) and stratify them in sterile water at 4°C for 2-3 days to synchronize germination.
-
Plate Preparation: Prepare sterile growth medium (e.g., 0.5x MS agar with 1% sucrose) in petri plates. Add the test compounds (e.g., IAA, Auxinole) from stock solutions to the molten agar to achieve a range of final concentrations.
-
Sowing: Sow the stratified seeds in a line on the surface of the agar plates.
-
Growth Conditions: Seal the plates and place them vertically in a controlled growth chamber (e.g., 16h light/8h dark photoperiod at 22-24°C).
-
Measurement: After a set period of growth (e.g., 5-7 days), digitally photograph the plates. Use image analysis software to measure the primary root length of the seedlings in each condition.
-
Data Analysis: Calculate the average root length for each concentration and normalize it to the control (no compound). Plot the percent inhibition of root growth against the compound concentration to determine dose-response curves and calculate values like IC50.
Conclusion
The discovery of the TIR1/AFB co-receptor system has revolutionized our understanding of how plants perceive auxin. This elegant "molecular glue" mechanism, where the hormone stabilizes a protein-protein interaction leading to targeted degradation, represents a key paradigm in signal transduction. The rational design of Auxinole as a specific antagonist of this system provides a powerful chemical tool for the temporal and reversible inhibition of auxin signaling. The foundational research and experimental protocols detailed herein provide a framework for further investigation into the complexities of auxin biology and for the development of novel chemical modulators for agricultural and biotechnological applications.
References
- 1. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]
- 3. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Enhancing Control of the Auxin-Inducible Degron (AID) System with Auxinole
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols for Utilizing Auxinole in the Auxin-Inducible Degron (AID) System
This document provides detailed application notes and experimental protocols for the use of Auxinole, a potent antagonist of the TIR1/AFB auxin receptors, in the context of the Auxin-Inducible Degron (AID) system. The AID system allows for the rapid and reversible degradation of a protein of interest (POI), and Auxinole enhances this system by providing tighter control over protein levels. Specifically, Auxinole can be employed to suppress "leaky" degradation of AID-tagged proteins in the absence of auxin and to facilitate the rapid re-expression of the POI following auxin removal.
These protocols are primarily tailored for use in human cell lines, such as HCT116 and DLD1, but can be adapted for other model systems.
Overview of the Auxin-Inducible Degron (AID) System and the Role of Auxinole
The AID system is a powerful tool for studying protein function by enabling conditional protein depletion. It relies on three key components:
-
An AID-tagged Protein of Interest (POI): The POI is endogenously or exogenously tagged with a small degron sequence (AID).
-
The F-box protein TIR1: Typically from Oryza sativa (OsTIR1), this protein is a component of the SCF E3 ubiquitin ligase complex and is expressed in the host cells.
-
Auxin: A plant hormone, such as indole-3-acetic acid (IAA), that induces the interaction between TIR1 and the AID tag.
Upon the addition of auxin, TIR1 binds to the AID-tagged POI, leading to its ubiquitination and subsequent degradation by the proteasome.
Auxinole is a small molecule that acts as a competitive inhibitor of OsTIR1. It binds to the auxin-binding pocket of TIR1, thereby preventing the auxin-induced interaction with the AID-tagged protein. This inhibitory action provides two key advantages for researchers using the AID system:
-
Suppression of Leaky Degradation: In some instances, there can be a low level of auxin-independent degradation of the AID-tagged protein, particularly for essential proteins where even minor depletion can have a phenotype. Auxinole can be used to minimize this "leaky" degradation.
-
Rapid Protein Re-expression: By adding Auxinole after auxin-mediated protein depletion, the TIR1-AID interaction is rapidly blocked, leading to a swift cessation of degradation and allowing for the timely re-expression of the POI.
Signaling Pathways and Experimental Workflows
Signaling Pathway of the AID System and Inhibition by Auxinole
Application Notes and Protocols for Auxinole in Plant Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auxinole is a potent and specific antagonist of the auxin co-receptor complex, primarily targeting the TRANSPORT INHIBITOR RESISTANT 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins. By competitively inhibiting the binding of natural auxins like indole-3-acetic acid (IAA) to these receptors, Auxinole effectively blocks auxin-mediated gene expression and subsequent physiological responses. This property makes it a valuable chemical tool for investigating the intricate roles of auxin in plant growth and development, including the complex processes of differentiation and morphogenesis in plant tissue culture.
Mechanism of Action
The canonical auxin signaling pathway is initiated by the binding of auxin to the TIR1/AFB F-box protein. This binding event stabilizes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, ultimately controlling cellular processes like cell division, elongation, and differentiation.
Auxinole functions by occupying the auxin-binding pocket on the TIR1/AFB proteins. This competitive inhibition prevents the formation of the TIR1/AFB-auxin-Aux/IAA ternary complex, thereby stabilizing the Aux/IAA repressors and continuously suppressing the activity of ARFs. This leads to a down-regulation of auxin-responsive genes, mimicking an auxin-deficient phenotype.[1]
Application in Plant Tissue Culture
Due to its specific mode of action, Auxinole is a powerful tool for dissecting the role of auxin in various stages of in vitro plant development:
-
Callus Induction and Proliferation: Auxins are critical for inducing callus formation from explants. Auxinole can be used to investigate the specific auxin concentration thresholds required for callus initiation and to study the consequences of blocking auxin signaling during this process. This can help in understanding the molecular events governing cell dedifferentiation and proliferation.
-
Somatic Embryogenesis: The induction of somatic embryos is often dependent on a high-auxin environment. By applying Auxinole at different stages of somatic embryogenesis, researchers can probe the specific temporal requirements of auxin signaling for embryo initiation, maturation, and germination.
-
Organogenesis (Shoot and Root Formation): The ratio of auxin to cytokinin is a key determinant of shoot and root formation. Auxinole can be employed to create a low-auxin environment without the need to physically remove auxins from the medium, allowing for a more precise study of the role of endogenous auxin and the auxin/cytokinin balance in organ development. For instance, its application can help in elucidating the mechanisms of adventitious root inhibition.
-
Investigating Auxin Homeostasis: Auxinole can be used in combination with exogenous auxins to study the competitive dynamics of auxin binding and to understand how plant cells maintain auxin homeostasis.
Quantitative Data
Direct quantitative data on the use of Auxinole in plant tissue culture is limited. However, studies on whole plants provide a starting point for determining effective concentrations.
| Parameter | Plant Species | Concentration | Observed Effect | Citation |
| Phenotypic Changes | Arabidopsis thaliana | 10 µM | Severe phenotypes resembling auxin receptor mutants. | [1] |
| Root Elongation | Arabidopsis thaliana | Low concentrations | Inhibition of root elongation. | [1] |
| Counteraction | Arabidopsis thaliana | 1 µM IAA | Completely counteracted the effect of low concentrations of Auxinole on root elongation. | [1] |
Based on this, a starting concentration range of 1 µM to 20 µM is recommended for exploratory studies in plant tissue culture. The optimal concentration will likely vary depending on the plant species, explant type, and the specific developmental process being investigated.
Experimental Protocols
The following are generalized protocols for the application of Auxinole in plant tissue culture. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: Preparation of Auxinole Stock Solution
-
Materials:
-
Auxinole (crystalline)
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, purified water
-
Micropipettes and sterile tips
-
-
Procedure:
-
Calculate the amount of Auxinole required to prepare a 10 mM stock solution.
-
In a sterile microcentrifuge tube, dissolve the calculated amount of Auxinole in a small volume of DMSO. Ensure complete dissolution.
-
Bring the final volume to the desired level with sterile, purified water to achieve a 10 mM stock solution. The final concentration of DMSO should be kept low (typically ≤ 0.1% v/v in the final culture medium) to avoid solvent effects.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Investigating the Effect of Auxinole on Callus Induction
-
Explant Preparation:
-
Select healthy, young explants (e.g., leaf discs, stem segments, cotyledons).
-
Surface sterilize the explants using standard laboratory procedures (e.g., treatment with 70% ethanol followed by a dilute bleach solution and sterile water rinses).
-
-
Culture Medium:
-
Prepare a basal plant tissue culture medium (e.g., Murashige and Skoog (MS) medium) supplemented with vitamins, sucrose, and a gelling agent.
-
Add a standard concentration of an auxin for callus induction (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D) at 1-2 mg/L).
-
Prepare different treatment groups by adding Auxinole from the stock solution to the autoclaved and cooled medium to achieve final concentrations of 0 µM (control), 1 µM, 5 µM, 10 µM, and 20 µM.
-
A negative control group with basal medium lacking both auxin and Auxinole should also be included.
-
-
Culture Conditions:
-
Inoculate the sterilized explants onto the prepared media in sterile petri dishes or culture vessels.
-
Incubate the cultures in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 16/8 h light/dark photoperiod).
-
-
Data Collection and Analysis:
-
Observe the cultures regularly for signs of callus induction.
-
After a defined period (e.g., 4-6 weeks), record the percentage of explants forming callus, callus fresh weight, and callus morphology (e.g., color, texture).
-
Statistically analyze the data to determine the effect of different Auxinole concentrations on callus induction.
-
Concluding Remarks
Auxinole is a valuable research tool for plant biologists and drug development professionals interested in the auxin signaling pathway. Its application in plant tissue culture can provide significant insights into the fundamental processes of cell differentiation and morphogenesis. Due to the species- and explant-specific responses to plant growth regulators, it is crucial to empirically determine the optimal concentrations and treatment conditions for Auxinole in any new experimental system. Further research into the effects of Auxinole in various in vitro culture systems will undoubtedly expand our understanding of the multifaceted roles of auxin in plant development.
References
Auxinole: A Versatile Tool for Spatiotemporal Control of Protein Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Auxinole is a potent and specific antagonist of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin receptors.[1][2] Developed through a rational, structure-based design, Auxinole provides researchers with a powerful chemical tool to control and study the function of proteins within the auxin-inducible degron (AID) system.[1][2] This system allows for the rapid and reversible degradation of a target protein, and Auxinole acts as a crucial "off-switch," enabling precise temporal control over protein depletion and re-expression. These application notes provide a comprehensive overview of Auxinole, its mechanism of action, and detailed protocols for its use in cell-based assays.
Mechanism of Action: Competitive Antagonism of the TIR1 Receptor
The plant hormone auxin (indole-3-acetic acid, IAA) mediates the degradation of Aux/IAA transcriptional repressors by acting as a "molecular glue."[3] It facilitates the formation of a ternary complex between the TIR1 receptor (an F-box protein component of an SCF E3 ubiquitin ligase) and the degron domain of an Aux/IAA protein. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the Aux/IAA protein.
The auxin-inducible degron (AID) system co-opts this plant-specific pathway in non-plant cells. A protein of interest is tagged with a small degron from an Aux/IAA protein. When cells are engineered to express TIR1, the addition of auxin leads to the rapid degradation of the AID-tagged protein.
Auxinole functions as a competitive inhibitor in this system. It binds to the auxin-binding pocket of the TIR1 protein, physically blocking the binding of auxin. This prevents the formation of the TIR1-auxin-degron complex, thereby inhibiting the degradation of the target protein. This action is reversible, allowing for the rapid restoration of protein levels upon removal of Auxinole.
Caption: Mechanism of Auxinole action in the AID system.
Applications in Protein Function Studies
Auxinole's ability to precisely control the AID system makes it an invaluable tool for:
-
Suppressing Leaky Protein Degradation: In some cell lines or with certain target proteins, basal "leaky" degradation can occur even in the absence of auxin. Culturing cells in the presence of Auxinole can suppress this background degradation, ensuring that the protein of interest is present at endogenous levels until auxin is added.
-
Rapid Reversal of Protein Depletion: After inducing protein degradation with auxin, researchers can study the phenotypic consequences. The addition of Auxinole allows for the rapid cessation of degradation and the restoration of the target protein's levels, enabling the study of recovery and the reversibility of the observed phenotype.
-
Temporal Window Experiments: Auxinole can be used to create precise time windows of protein depletion. By adding and washing out auxin and Auxinole in a coordinated manner, researchers can investigate the effects of protein loss during specific cellular processes or time points.
-
Validating AID System Specificity: Using Auxinole to rescue a phenotype caused by auxin-induced degradation can help confirm that the observed effects are due to the depletion of the target protein and not off-target effects of auxin.
Quantitative Data Summary
While a definitive in vitro IC50 value for Auxinole's binding to TIR1 is not widely reported, its efficacy has been demonstrated in numerous cell-based and in planta assays. The following table summarizes effective concentrations reported in the literature. Researchers should empirically determine the optimal concentration for their specific cell line and experimental setup.
| Parameter | Organism/System | Reported Concentration | Notes |
| Effective Concentration | Arabidopsis thaliana | 5 µM | Completely inhibited root gravitropism. |
| Effective Concentration | Arabidopsis thaliana | 20 µM | Blocked auxin-induced gene expression of a GUS reporter. |
| Working Concentration | Human Cell Lines (AID) | 100-200 µM | Commonly used to suppress leaky degradation and for rapid re-expression of AID-tagged proteins. |
| Off-target Assessment | Arabidopsis thaliana | 10 µM | No significant inhibition of endogenous IAA levels. At 100 µM, a slight reduction (>20%) was observed. |
Experimental Protocols
The following are generalized protocols for using Auxinole in the context of the auxin-inducible degron system in mammalian cell culture.
Protocol 1: Suppression of Leaky Degradation of an AID-Tagged Protein
This protocol is designed for situations where basal degradation of the AID-tagged protein of interest occurs in the absence of auxin.
Materials:
-
Mammalian cell line stably expressing the TIR1 F-box protein and an endogenously AID-tagged protein of interest.
-
Complete cell culture medium.
-
Auxinole (stock solution of 10-20 mM in DMSO, store at -20°C).
-
DMSO (vehicle control).
-
Standard cell culture reagents and equipment.
Procedure:
-
Cell Seeding: Seed the cells at a density appropriate for your downstream application (e.g., Western blot, immunofluorescence, cell viability assay).
-
Treatment:
-
For routine cell culture maintenance to prevent leaky degradation, supplement the complete culture medium with Auxinole to a final concentration of 100-200 µM.
-
For experiments, plate cells in medium containing Auxinole (100-200 µM) or an equivalent volume of DMSO (vehicle control).
-
-
Incubation: Culture the cells for the desired duration. The continuous presence of Auxinole will inhibit the TIR1-mediated degradation pathway.
-
Analysis: Proceed with your downstream analysis (e.g., harvest cells for Western blot) to confirm that the levels of the AID-tagged protein are stabilized in the Auxinole-treated cells compared to the vehicle control.
Protocol 2: Reversal of Auxin-Induced Protein Degradation using Auxinole
This protocol describes how to induce the degradation of an AID-tagged protein with auxin and then rapidly reverse the degradation by adding Auxinole.
Materials:
-
Mammalian cell line prepared as in Protocol 1.
-
Complete cell culture medium.
-
Auxin (Indole-3-acetic acid, IAA) stock solution (e.g., 500 mM in DMSO, store at -20°C).
-
Auxinole stock solution (10-20 mM in DMSO).
-
PBS (Phosphate-Buffered Saline), sterile.
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot).
Procedure:
-
Cell Seeding: Plate the cells and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Induce Degradation: Add auxin (IAA) to the culture medium to a final concentration of 500 µM.
-
Time Course of Degradation: Incubate the cells for a duration sufficient to achieve significant degradation of the target protein (e.g., 1-4 hours). This should be optimized for your protein of interest.
-
Reverse Degradation:
-
To reverse the degradation, wash the cells twice with pre-warmed sterile PBS to remove the auxin-containing medium.
-
Add fresh, pre-warmed complete culture medium containing Auxinole at a final concentration of 100-200 µM.
-
-
Time Course of Recovery: Culture the cells in the Auxinole-containing medium and collect samples at various time points (e.g., 0, 1, 2, 4, 8 hours post-reversal) to monitor the re-expression of the target protein.
-
Analysis: Harvest the cells at each time point and analyze the protein levels, for example, by Western blotting.
Caption: Workflow for protein degradation and reversal with Auxinole.
Considerations and Best Practices
-
Optimization is Key: The optimal concentrations of auxin and Auxinole, as well as the timing of degradation and recovery, can vary between cell lines and target proteins. It is crucial to perform pilot experiments to determine these parameters for your specific system.
-
Solvent Control: Always include a vehicle control (e.g., DMSO) in your experiments at a concentration equivalent to that used for the highest concentration of auxin or Auxinole.
-
Auxinole Stability: Auxinole stock solutions in DMSO are stable when stored at -20°C. Avoid repeated freeze-thaw cycles.
-
Potential Off-Targets: While Auxinole was designed for high specificity to TIR1/AFB receptors, at high concentrations, off-target effects cannot be entirely ruled out. At an effective dose of 10 µM in plants, Auxinole did not significantly impact endogenous auxin levels, suggesting good specificity. However, appropriate controls are always recommended to validate experimental findings.
Caption: Advantages and considerations for using Auxinole.
References
Application Notes and Protocols: Preparation of Auxinole Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to preparing, storing, and utilizing stock solutions of Auxinole, a potent antagonist of the TIR1/AFB auxin receptors, in dimethyl sulfoxide (DMSO). Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Overview of Auxinole
Auxinole is a small molecule inhibitor that acts as a potent antagonist of the TRANSPORT INHIBITOR RESISTANT 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin receptors.[1][2] By binding to TIR1, Auxinole effectively blocks the formation of the TIR1-IAA-Aux/IAA complex, thereby stabilizing the Aux/IAA transcriptional repressors and inhibiting the auxin signaling pathway.[1][2][3] Its ability to reversibly block auxin action makes it a valuable tool for the chemical biological analysis of auxin-regulated processes in a wide range of plant species.
Physicochemical and Solubility Data
Proper preparation of an Auxinole stock solution begins with an understanding of its key physicochemical properties and solubility. This data is essential for accurate concentration calculations and for ensuring the compound remains in solution.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉NO₃ | |
| Molecular Weight | 321.37 g/mol | |
| Appearance | Solid | |
| Solubility in DMSO | 64 mg/mL (199.14 mM) | |
| Other Solvents | Soluble in polar organic solvents such as Methanol (MeOH), Ethanol (EtOH), Dimethylformamide (DMF), and Acetone. Insoluble in water. |
Storage and Stability
The stability of Auxinole in both its solid form and in a DMSO stock solution is critical for maintaining its biological activity. Following the recommended storage conditions will prevent degradation and ensure experimental consistency.
| Form | Storage Temperature | Stability Notes | Reference |
| Solid (Powder) | < 0°C (Refrigerator/Freezer) | Keep desiccated to prevent hydration. | |
| DMSO Stock Solution | -20°C | The DMSO stock solution is stable at -15°C. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Avoid exposure to light. |
Experimental Protocol: Preparation of a 10 mM Auxinole Stock Solution in DMSO
This protocol details the step-by-step procedure for preparing a 10 mM stock solution of Auxinole in DMSO.
Materials and Equipment:
-
Auxinole powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Calculations:
To prepare a 10 mM stock solution, the required mass of Auxinole needs to be calculated using its molecular weight (321.37 g/mol ).
The formula for this calculation is:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 321.37 g/mol / 1000 = 3.2137 mg
Procedure:
-
Preparation: Don a lab coat, gloves, and safety glasses. Ensure the workspace is clean and free of contaminants.
-
Weighing Auxinole:
-
Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh the calculated mass of Auxinole powder (e.g., 3.21 mg for 1 mL of a 10 mM solution) directly into the tared tube.
-
-
Dissolving in DMSO:
-
Using a micropipette with a sterile tip, add the calculated volume of high-purity DMSO to the microcentrifuge tube containing the Auxinole powder. For a 10 mM solution, this would be 1 mL.
-
Close the tube tightly and vortex the solution until the Auxinole is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution.
-
Dispense the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Label each aliquot with the compound name (Auxinole), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C, protected from light.
-
Dilution to Working Concentration:
When preparing a working solution for cell-based assays or other aqueous experimental systems, it is important to minimize the final concentration of DMSO, as it can be toxic to cells at higher concentrations.
-
The final DMSO concentration in the assay should generally be kept below 0.5%, with <0.1% being ideal for many cell lines.
-
To avoid precipitation of Auxinole upon dilution into an aqueous buffer, it is recommended to perform serial dilutions in DMSO first before the final dilution into the aqueous medium.
-
Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the experimental samples.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the preparation of an Auxinole stock solution.
Caption: Workflow for preparing an Auxinole stock solution in DMSO.
Mechanism of Action: Auxin Signaling Pathway
This diagram depicts the core components of the nuclear auxin signaling pathway and the inhibitory action of Auxinole.
Caption: Inhibition of the auxin signaling pathway by Auxinole.
References
Application Notes and Protocols for Utilizing Auxinole in Conjunction with Auxin for Controlled Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Auxinole in combination with auxin for precise temporal control of protein degradation using the Auxin-Inducible Degron (AID) system. This powerful chemical genetic tool allows for the rapid and reversible depletion of a protein of interest, enabling detailed functional analysis.
Introduction
The Auxin-Inducible Degron (AID) system is a widely adopted technology for targeted protein degradation in a variety of model organisms and cell types. It relies on the heterologous expression of the plant F-box protein TIR1, which, in the presence of the plant hormone auxin (indole-3-acetic acid, IAA), recruits a degron-tagged protein of interest to the endogenous SCF E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.
A significant challenge in the application of the AID system can be the "leaky" degradation of the target protein in the absence of auxin. This basal degradation can lead to unintended functional consequences and complicate the interpretation of experimental results. Furthermore, the ability to rapidly reverse the degradation and restore protein function is crucial for studying dynamic cellular processes.
Auxinole is a potent and specific antagonist of the TIR1 auxin receptor.[1] It competitively binds to TIR1, preventing the formation of the TIR1-auxin-degron ternary complex and thereby inhibiting auxin-induced protein degradation. This property makes Auxinole an invaluable tool for tightening the control over the AID system.
Key Applications of Auxinole in the AID System:
-
Suppression of Leaky Degradation: Auxinole effectively minimizes the basal degradation of AID-tagged proteins, ensuring that the protein of interest is present at physiological levels until the addition of auxin.
-
Rapid Reversal of Protein Degradation: By washing out auxin and adding Auxinole, the degradation process can be quickly halted, allowing for the rapid re-expression and functional recovery of the target protein.
Signaling Pathway and Mechanism of Action
The interplay between auxin and Auxinole in the AID system provides a molecular switch for controlling protein stability. The following diagram illustrates the core signaling pathway.
Caption: Mechanism of the AID system with Auxinole.
Data Presentation
The following tables summarize quantitative data derived from studies utilizing Auxinole to control the degradation of AID-tagged proteins in human HCT116 cells.
Table 1: Effect of Auxinole on Suppressing Leaky Degradation of an AID-Tagged Protein
| Treatment | Relative Protein Level (Normalized to control) |
| No Treatment (Control) | 1.0 |
| Auxinole (100 µM) | ~1.0 |
| No Auxinole (Leaky Degradation) | ~0.5 |
Data inferred from western blot analysis in Yesbolatova et al., 2019.
Table 2: Time-Course of Protein Re-expression after Auxin Washout with and without Auxinole
| Time after Auxin Washout | Relative Protein Level (without Auxinole) | Relative Protein Level (with 100 µM Auxinole) |
| 0 hours (after 2h Auxin) | ~0.1 | ~0.1 |
| 1 hour | ~0.3 | ~0.6 |
| 2 hours | ~0.5 | ~0.9 |
| 3 hours | ~0.7 | ~1.0 |
Data inferred from western blot analysis in Yesbolatova et al., 2019.
Experimental Protocols
The following protocols are adapted for researchers working with mammalian cell lines, specifically human HCT116 cells, but can be adapted for other cell types and model organisms.
Protocol 1: Suppression of Leaky Degradation of an AID-Tagged Protein
This protocol is designed for situations where basal degradation of the AID-tagged protein of interest is observed in the absence of auxin.
Materials:
-
HCT116 cells stably expressing TIR1 and an AID-tagged protein of interest.
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).
-
Auxinole (stock solution, e.g., 10 mM in DMSO).
-
DMSO (vehicle control).
-
Standard cell culture reagents and equipment.
Procedure:
-
Cell Culture: Maintain the HCT116 cell line under standard conditions.
-
Treatment:
-
For the experimental group, add Auxinole to the cell culture medium to a final concentration of 100 µM.
-
For the control group, add an equivalent volume of DMSO to the cell culture medium.
-
-
Incubation: Incubate the cells for the desired duration of the experiment. For continuous suppression of leaky degradation, Auxinole should be present in the culture medium throughout the experiment.
-
Analysis: Harvest the cells and analyze the protein levels of the AID-tagged protein by western blot or other quantitative methods.
Caption: Workflow for suppressing leaky degradation.
Protocol 2: Rapid and Reversible Protein Degradation
This protocol outlines the steps for inducing protein degradation with auxin and subsequently reversing the degradation with Auxinole.
Materials:
-
HCT116 cells stably expressing TIR1 and an AID-tagged protein of interest.
-
Complete cell culture medium.
-
Auxin (IAA) (stock solution, e.g., 500 mM in DMSO).
-
Auxinole (stock solution, e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS), pre-warmed.
-
Standard cell culture reagents and equipment.
Procedure:
-
Induction of Degradation:
-
Add auxin (IAA) to the cell culture medium to a final concentration of 500 µM.
-
Incubate the cells for a sufficient time to achieve desired protein depletion (e.g., 1-2 hours).
-
-
Auxin Washout and Auxinole Addition:
-
Aspirate the auxin-containing medium from the cells.
-
Wash the cells twice with pre-warmed PBS to completely remove the auxin.
-
Add fresh, pre-warmed complete medium containing 100 µM Auxinole.
-
-
Time-Course Analysis of Re-expression:
-
Collect cell samples at various time points after the addition of Auxinole (e.g., 0, 1, 2, 3, 6, and 12 hours).
-
-
Analysis:
-
Prepare cell lysates from each time point.
-
Analyze the protein levels of the AID-tagged protein by western blot to observe the kinetics of re-expression.
-
Caption: Workflow for reversible protein degradation.
Conclusion
The combined use of Auxinole with auxin provides a robust and versatile method for achieving tight, temporal control over protein levels in the AID system. By suppressing leaky degradation and enabling rapid reversal of protein depletion, Auxinole significantly enhances the precision and utility of this powerful research tool. The protocols and data presented here offer a solid foundation for researchers to implement this advanced control mechanism in their experimental designs. It is recommended that optimal concentrations of both auxin and Auxinole be empirically determined for each specific cell line and protein of interest to achieve the desired level of control.
References
Application Notes and Protocols for Utilizing Auxinole in Auxin-Inducible Degron (AID) Studies in Human Cells
Introduction
The Auxin-Inducible Degron (AID) system offers a powerful tool for the rapid and reversible depletion of specific proteins in eukaryotic cells, enabling precise investigation of protein function. This system relies on the plant hormone auxin to trigger the degradation of a target protein fused with an auxin-inducible degron tag. However, a notable challenge of the AID system is the potential for "leaky" degradation, where the target protein is partially degraded even in the absence of auxin. To address this, a potent antagonist of the TIR1 auxin receptor, Auxinole , has been developed. Auxinole competitively binds to TIR1, preventing the formation of the degradation complex and thereby suppressing basal degradation of the target protein.[1][2] Furthermore, the application of Auxinole facilitates the rapid re-expression of the target protein upon removal of auxin, providing tighter control over protein dynamics.[1]
These application notes provide detailed protocols for the use of Auxinole in conjunction with the AID system in human cell lines, specifically HCT116 and DLD1 cells. The provided methodologies and data will guide researchers, scientists, and drug development professionals in effectively employing this refined system for conditional protein knockdown studies.
Data Presentation
The following tables summarize the key reagents and their working concentrations for the successful implementation of the Auxinole protocol in the AID system in human cells.
| Reagent | Cell Line | Recommended Concentration | Purpose | Reference |
| Indole-3-acetic acid (IAA) | HCT116, DLD1 | 500 µM | Induction of protein degradation | |
| Auxinole | HCT116, DLD1 | 100-200 µM | Suppression of leaky degradation and facilitation of protein re-expression | |
| Doxycycline (for Tet-on systems) | HCT116, DLD1 | 2 µg/mL | Induction of OsTIR1 expression |
Signaling Pathways and Experimental Workflows
Auxin-Inducible Degron (AID) System and the Role of Auxinole
The AID system is based on the plant's natural auxin-mediated protein degradation pathway. In genetically engineered human cells, the F-box protein TIR1 is expressed. When auxin (e.g., IAA) is introduced, it acts as a molecular glue, facilitating the interaction between TIR1 and the AID-tagged protein of interest (POI). This interaction leads to the ubiquitination of the POI by the SCF E3 ubiquitin ligase complex and its subsequent degradation by the proteasome. Auxinole functions by competitively binding to the auxin-binding pocket of TIR1, thereby preventing the recruitment of the AID-tagged protein and inhibiting its degradation.
General Experimental Workflow
The general workflow for studying auxin-inducible degradation with the use of Auxinole involves several key steps, from cell culture to data analysis. This workflow ensures the robust and controlled depletion and re-expression of the protein of interest.
Experimental Protocols
Protocol 1: Suppression of Leaky Protein Degradation using Auxinole
This protocol describes how to use Auxinole to minimize the basal degradation of an AID-tagged protein in the absence of auxin.
Materials:
-
AID-engineered human cells (e.g., HCT116-OsTIR1)
-
Complete cell culture medium (e.g., McCoy's 5A for HCT116, RPMI-1640 for DLD1)
-
Auxinole (Stock solution: 100 mM in DMSO)
-
DMSO (vehicle control)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed the AID-engineered cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Auxinole Treatment:
-
For the experimental group, add Auxinole to the culture medium to a final concentration of 100-200 µM.
-
For the control group, add an equivalent volume of DMSO to the culture medium.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the well by adding 100-200 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blot Analysis:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the target protein.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Data Analysis: Quantify the band intensities using densitometry software to compare the protein levels between the Auxinole-treated and control groups.
Protocol 2: Reversibility of Auxin-Induced Degradation with Auxinole
This protocol details the procedure to induce the degradation of an AID-tagged protein with auxin and then facilitate its rapid re-expression by removing auxin and adding Auxinole.
Materials:
-
Same as Protocol 1, with the addition of Indole-3-acetic acid (IAA) (Stock solution: 500 mM in DMSO).
Procedure:
-
Cell Seeding: Seed the AID-engineered cells as described in Protocol 1.
-
Auxin Treatment: Add IAA to the culture medium to a final concentration of 500 µM to induce protein degradation. Incubate for a predetermined time sufficient to achieve significant degradation (e.g., 2-4 hours).
-
Washout and Auxinole Treatment:
-
After the auxin incubation period, remove the medium.
-
Wash the cells three times with pre-warmed fresh culture medium to remove residual auxin.
-
Add fresh medium containing 100-200 µM Auxinole.
-
-
Time-Course Harvesting: Harvest cells at various time points after the addition of Auxinole (e.g., 0, 1, 2, 4, 6, 8 hours).
-
Protein Analysis: Perform cell harvesting, protein quantification, and Western blot analysis as described in Protocol 1 for each time point.
-
Data Analysis: Quantify the band intensities at each time point to monitor the kinetics of protein re-expression.
Conclusion
The use of Auxinole provides a significant improvement to the auxin-inducible degron system by minimizing leaky degradation and allowing for rapid and controlled re-expression of the target protein. The protocols outlined in these application notes offer a comprehensive guide for researchers to implement this refined system in human cell lines. By following these detailed methodologies, scientists can achieve more precise temporal control over protein levels, leading to more accurate and reliable insights into protein function in various biological processes and in the context of drug development.
References
Application Notes and Protocols: Sterilization of Auxinole Solution for Cell Culture
Introduction
Auxinole is a potent and specific antagonist of the TIR1/AFB auxin receptors, making it a valuable tool for studying auxin signaling pathways in plant and animal systems.[1][2] For cell culture applications, maintaining the sterility of the Auxinole solution is paramount to prevent microbial contamination that can compromise experimental results. This document provides a detailed protocol for the preparation and sterilization of Auxinole solutions intended for use in cell culture. Due to the potential for degradation of small organic molecules with heat or radiation, the recommended method for sterilizing Auxinole solutions is sterile filtration. This method effectively removes microbial contaminants while preserving the chemical integrity and biological activity of the compound.[3][4]
Physicochemical Properties of Auxinole
A summary of the relevant physicochemical properties of Auxinole is presented in Table 1. Understanding these properties is crucial for proper handling and preparation of the solution.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉NO₃ | |
| Molecular Weight | 321.37 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO (64 mg/mL) | |
| Purity | Typically ≥98% | |
| Mechanism of Action | Binds to TIR1 and blocks the formation of the TIR1-IAA-Aux/IAA complex. |
Table 1: Physicochemical Properties of Auxinole
Choice of Sterilization Method
Several methods are available for sterilizing solutions in a laboratory setting, including autoclaving (wet heat), dry heat, gamma irradiation, and sterile filtration. For heat-sensitive or chemically sensitive compounds like small molecule inhibitors, sterile filtration is the preferred method.
-
Autoclaving: This method uses high-pressure steam at 121°C. While effective at killing microbes, the high temperature can lead to the degradation of heat-labile compounds. Some auxins, which are structurally related to Auxinole, have been shown to be unstable under autoclaving conditions.
-
Gamma Irradiation: This is a low-temperature sterilization method that uses ionizing radiation to damage microbial DNA. However, radiation can also induce chemical changes in the dissolved compound, potentially altering its biological activity.
-
Sterile Filtration: This physical method removes microorganisms by passing the solution through a membrane with a pore size small enough to retain bacteria (typically 0.22 µm). It is a gentle process that does not involve heat or radiation, thereby preserving the integrity of the compound.
Given the lack of specific data on Auxinole's stability to heat and radiation, and the known sensitivity of related compounds, sterile filtration is the recommended method for sterilizing Auxinole solutions for cell culture.
Experimental Protocol: Sterile Filtration of Auxinole Solution
This protocol describes the preparation of a stock solution of Auxinole in DMSO and its subsequent sterilization by filtration.
Materials
-
Auxinole powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, disposable syringe
-
Sterile syringe filter, 0.22 µm pore size, with a low protein-binding membrane (e.g., PVDF or PES)
-
Sterile, conical tubes or vials for storing the sterile solution
-
Laminar flow hood or biological safety cabinet
-
Sterile pipette tips
-
Vortex mixer
Procedure
-
Prepare the Work Area: Work in a laminar flow hood or biological safety cabinet to maintain sterility. Disinfect all surfaces and materials entering the hood with 70% ethanol.
-
Prepare Auxinole Stock Solution:
-
Calculate the required amount of Auxinole powder and DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
In a sterile conical tube, add the appropriate volume of DMSO to the pre-weighed Auxinole powder.
-
Vortex the solution until the Auxinole is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Sterile Filtration:
-
Attach the sterile 0.22 µm syringe filter to a new sterile syringe.
-
Draw the Auxinole stock solution into the syringe.
-
Carefully push the plunger to pass the solution through the filter into a sterile collection tube. Apply gentle and steady pressure to avoid damaging the filter membrane.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes to minimize freeze-thaw cycles.
-
-
Storage:
-
Store the sterile Auxinole stock solution at -20°C or -80°C for long-term storage. Refer to the manufacturer's instructions for specific storage recommendations.
-
-
Working Solution Preparation:
-
When ready to use, thaw an aliquot of the sterile stock solution.
-
Dilute the stock solution to the final working concentration in sterile cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.5%).
-
Quality Control
-
Visual Inspection: After filtration, visually inspect the solution for any particulate matter. The solution should be clear.
-
Sterility Test: To confirm the effectiveness of the sterilization process, a small aliquot of the filtered solution can be incubated in a nutrient-rich broth at 37°C for several days to check for microbial growth.
-
Activity Assay: If possible, perform a functional assay to confirm that the biological activity of Auxinole has not been compromised during the sterilization process.
Workflow and Signaling Pathway Diagrams
Caption: Figure 1: Workflow for Sterilizing Auxinole Solution.
Caption: Figure 2: Auxinole's Mechanism of Action.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Leaky Degradation with Auxinole in the AID System
Welcome to the technical support center for the Auxin-Inducible Degron (AID) system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on a common challenge encountered during experiments: leaky or basal degradation of AID-tagged proteins. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize leaky degradation using Auxinole, a potent inhibitor of the TIR1 component of the SCF E3 ubiquitin ligase complex.
Frequently Asked Questions (FAQs)
Q1: What is leaky degradation in the AID system?
Leaky degradation, also known as basal degradation, is the unintended degradation of an AID-tagged protein of interest (POI) in the absence of the auxin inducer.[1][2] This can be problematic, especially when studying essential proteins, as even a small reduction in protein levels can lead to unintended phenotypes or cell death.[3][4]
Q2: What causes leaky degradation?
Leaky degradation can occur due to a low level of constitutive activity of the TIR1 F-box protein, which is a key component of the AID system responsible for recognizing the AID tag.[3] This basal activity can lead to the ubiquitination and subsequent proteasomal degradation of the AID-tagged protein even without the presence of auxin. The extent of leaky degradation can vary depending on the specific protein being tagged, its expression level, and the cellular context.
Q3: What is Auxinole and how does it prevent leaky degradation?
Auxinole is a small molecule antagonist of the auxin receptor TIR1. It competitively binds to the auxin-binding pocket of TIR1, thereby preventing the interaction between TIR1 and the AID-tagged protein in the absence of auxin. This inhibition blocks the downstream ubiquitination and degradation of the target protein, thus suppressing leaky degradation.
Q4: When should I consider using Auxinole?
You should consider using Auxinole if you observe a significant reduction in the steady-state level of your AID-tagged protein compared to the untagged endogenous protein in the absence of auxin. This is particularly critical when working with essential proteins where even minor leaky degradation can compromise your experiments.
Q5: Are there alternatives to Auxinole for reducing leaky degradation?
Yes, the improved Auxin-Inducible Degron 2 (AID2) system is a powerful alternative. The AID2 system utilizes a mutated version of TIR1 (e.g., OsTIR1(F74G)) that exhibits significantly reduced affinity for the natural auxin indole-3-acetic acid (IAA). This engineered TIR1 is paired with a synthetic auxin analog (e.g., 5-Ph-IAA) that binds specifically and with high affinity to the mutant TIR1. This combination results in virtually no detectable leaky degradation in the absence of the synthetic auxin analog.
Troubleshooting Guides
Problem 1: Significant leaky degradation of my AID-tagged protein is observed.
Solution:
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Confirm Leaky Degradation: Quantify the protein levels of your AID-tagged protein in the absence of auxin and compare them to the endogenous, untagged protein levels in your parental cell line. A significant decrease indicates leaky degradation.
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Optimize Auxinole Concentration: If you are using the standard AID system, introduce Auxinole to your cell culture medium. It is crucial to perform a dose-response experiment to determine the optimal concentration of Auxinole that maximally suppresses leaky degradation without causing significant cytotoxicity.
-
Consider the AID2 System: If leaky degradation persists or if you are starting a new project, we highly recommend using the AID2 system. This system is specifically designed to minimize basal degradation and offers tighter control over protein depletion.
Problem 2: How do I determine the optimal concentration of Auxinole?
Solution:
Perform a dose-response curve by treating your cells with a range of Auxinole concentrations (e.g., 10 µM to 200 µM). It has been reported that 200 µM Auxinole can enhance the re-expression of the target protein after auxin removal, suggesting this concentration is effective in inhibiting TIR1 activity.
Experimental Protocol: Optimizing Auxinole Concentration
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Cell Seeding: Seed your AID-tagged cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
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Auxinole Treatment: The next day, treat the cells with a serial dilution of Auxinole (e.g., 0, 10, 25, 50, 100, 200 µM) in fresh culture medium.
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Incubation: Incubate the cells for a sufficient period to allow for protein turnover (e.g., 24-48 hours).
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Cell Lysis and Protein Quantification: Harvest the cells and prepare protein lysates. Determine the total protein concentration for each sample.
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Western Blot Analysis: Perform a quantitative western blot to analyze the expression levels of your AID-tagged protein. Be sure to include a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
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Data Analysis: Quantify the band intensities and plot the normalized protein levels against the Auxinole concentration. The optimal concentration will be the lowest concentration that provides the maximal suppression of leaky degradation with minimal impact on cell viability.
Problem 3: I'm concerned about the potential off-target effects of Auxinole.
Solution:
It is important to assess the potential cytotoxicity and off-target effects of any small molecule inhibitor.
Experimental Protocol: Assessing Auxinole Cytotoxicity
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Cell Viability Assay: Treat your parental (non-AID) and AID-tagged cell lines with the optimized concentration of Auxinole and a range of higher concentrations.
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Incubation: Incubate the cells for the intended duration of your experiment (e.g., 24, 48, 72 hours).
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Viability Measurement: Perform a cell viability assay, such as an MTT or a live/dead cell staining assay followed by flow cytometry, to determine the percentage of viable cells.
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Cell Proliferation Assay: Monitor cell proliferation over time in the presence and absence of Auxinole using methods like cell counting or automated imaging.
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Cell Cycle Analysis: To investigate if Auxinole affects the cell cycle, treat cells with the optimized concentration of Auxinole for a defined period. Then, fix the cells, stain them with a DNA-binding dye (e.g., propidium iodide), and analyze the cell cycle distribution by flow cytometry. Some studies have suggested that auxins can influence the cell cycle.
Problem 4: How can I perform a reversible protein degradation experiment using Auxinole?
Solution:
Auxinole is a valuable tool for studying the rapid re-expression of your protein of interest after auxin-induced degradation has been switched off.
Experimental Protocol: Reversible Protein Degradation
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Induce Degradation: Treat your AID-tagged cells with the appropriate concentration of auxin to induce the degradation of your target protein.
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Monitor Degradation: Collect cell samples at different time points to confirm protein degradation by western blot or flow cytometry.
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Washout and Re-expression: After achieving sufficient degradation, wash the cells thoroughly with fresh, pre-warmed culture medium to remove the auxin.
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Add Auxinole: Immediately after the washout, add fresh medium containing the optimized concentration of Auxinole. This will inhibit any residual TIR1 activity and allow for the rapid accumulation of newly synthesized protein.
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Monitor Re-expression: Collect cell samples at various time points after the addition of Auxinole and analyze the re-expression of your target protein by western blot or flow cytometry.
Data Presentation
| System | Leaky Degradation Level | Inducer | Inducer Concentration | Notes |
| Standard AID | Can be significant | IAA (Indole-3-acetic acid) | High (e.g., 100-500 µM) | Leaky degradation is a known issue, especially for essential proteins. |
| Standard AID + Auxinole | Significantly reduced | IAA | High (e.g., 100-500 µM) | Auxinole competitively inhibits TIR1 to suppress basal degradation. Dose optimization is crucial. |
| AID2 System | Negligible/Undetectable | 5-Ph-IAA (5-phenyl-indole-3-acetic acid) | Low (e.g., 1 µM) | The recommended system for minimizing leaky degradation and achieving tight control over protein levels. |
Experimental Protocols: Detailed Methodologies
Quantitative Western Blotting for Leaky Degradation Analysis
This protocol provides a detailed method for quantifying the levels of an AID-tagged protein to assess leaky degradation.
1. Sample Preparation:
-
Culture both your parental cell line and the cell line expressing the AID-tagged protein in the absence of auxin. If testing Auxinole, include a condition with the optimized Auxinole concentration.
-
Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of total protein per lane on an SDS-PAGE gel. Include a molecular weight marker.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
To normalize for protein loading, probe the same membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin).
-
Calculate the ratio of the target protein band intensity to the loading control band intensity for each sample.
-
Compare the normalized protein levels between the parental, untreated AID-tagged, and Auxinole-treated AID-tagged cells to determine the extent of leaky degradation and the effectiveness of Auxinole.
A detailed general western blot protocol can be found here. For ensuring quantitative results, it is important to work within the linear range of detection for both the primary and secondary antibodies.
Flow Cytometry for Leaky Degradation of Fluorescently-Tagged Proteins
This protocol is suitable for assessing leaky degradation when your AID-tagged protein is also fused to a fluorescent reporter (e.g., GFP, mCherry).
1. Cell Preparation:
-
Culture your parental cell line and the cell line expressing the fluorescently-tagged AID protein in the absence of auxin. Include an Auxinole-treated condition if applicable.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).
2. Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for your fluorescent protein.
-
Gate on the live, single-cell population using forward and side scatter profiles.
-
Measure the fluorescence intensity of the reporter protein in the appropriate channel.
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Use the parental cell line as a negative control to set the background fluorescence.
3. Data Analysis:
-
Calculate the mean or median fluorescence intensity (MFI) of the fluorescent reporter for each condition.
-
Compare the MFI of the untreated AID-tagged cells to the parental cells to quantify the level of leaky degradation.
-
Assess the effect of Auxinole by comparing the MFI of the Auxinole-treated cells to the untreated cells. A higher MFI in the Auxinole-treated sample indicates suppression of leaky degradation.
Detailed protocols for using flow cytometry to measure protein degradation are available.
Mandatory Visualizations
References
Auxinole stability and storage conditions
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of Auxinole in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Auxinole and what is its primary mechanism of action?
A1: Auxinole is a potent antagonist of the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin receptors.[1][2] Its primary mechanism of action is to bind to the TIR1 receptor, which is a component of the SCF(TIR1) E3 ubiquitin ligase complex. This binding competitively inhibits the formation of the TIR1-auxin-Aux/IAA protein complex, thereby preventing the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors.[2] This leads to the inhibition of auxin-responsive gene expression.
Q2: What are the recommended storage conditions for Auxinole powder?
A2: Solid Auxinole powder should be stored at -20°C.[1][3] Under these conditions, it is stable for at least four years. The compound is hygroscopic, so it is recommended to store it under an inert atmosphere and keep the vial tightly sealed.
Q3: How should I prepare and store Auxinole stock solutions?
A3: Auxinole is soluble in polar organic solvents such as DMSO, ethanol, methanol, DMF, and acetone. For most applications, a stock solution is prepared in DMSO. One common protocol is to dissolve 50 mg of Auxinole in 0.77 mL of DMSO to create a 200 mM stock solution. It is recommended to use fresh, high-quality DMSO as moisture can reduce solubility. Stock solutions in DMSO are stable when stored at -20°C for up to one month, or at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for single-use applications.
Q4: Is Auxinole sensitive to light or high temperatures?
A4: Yes, like many indole-containing compounds, auxin signaling can be affected by light. While specific data on Auxinole's light sensitivity is not detailed, it is good laboratory practice to protect solutions from light, especially during long-term storage and experiments. Auxinole can be decomposed by autoclaving (120°C for 20 minutes).
Q5: What is the typical working concentration for Auxinole in cell culture or plant assays?
A5: The effective concentration of Auxinole can vary depending on the experimental system. For Arabidopsis auxin assays, a typical effective dose is between 5-50 µM. In studies with Arabidopsis seedlings, concentrations of 5, 10, or 20 µM have been used to inhibit auxin-induced responses. For use in the auxin-inducible degron (AID) system in human cells, it can be used to suppress leaky degradation of degron-fused proteins. The optimal concentration should be determined empirically for each specific application.
Data Presentation
Table 1: Auxinole Stability and Storage
| Form | Storage Temperature | Duration of Stability | Special Considerations |
| Solid (Powder) | -20°C | ≥ 4 years | Hygroscopic; store under inert atmosphere. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Use fresh DMSO. |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. Use fresh DMSO. |
Table 2: Auxinole Solubility
| Solvent | Solubility | Notes |
| DMSO | 64 mg/mL (199.14 mM) | Sonication may be recommended to aid dissolution. Moisture-absorbing DMSO reduces solubility. |
| Ethanol | 12.5 mg/mL (38.90 mM) | Sonication is recommended. |
| Methanol | Soluble | N/A |
| Acetone | Soluble | N/A |
| DMF | Soluble | N/A |
| Water | Insoluble | N/A |
Troubleshooting Guides
Issue 1: Auxinole Precipitates in Media
-
Possible Cause: The final concentration of DMSO in the aqueous media is too low to maintain Auxinole solubility, or the Auxinole concentration is too high.
-
Solution:
-
Ensure the final DMSO concentration in your experimental media is sufficient to keep Auxinole dissolved. A final DMSO concentration of 0.1% is generally well-tolerated by many cell types.
-
When diluting the stock solution, add it to the media with vigorous vortexing or stirring to ensure rapid and even dispersal.
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Consider preparing a more dilute stock solution if precipitation persists.
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If the prepared solution is a suspension, it is recommended to prepare and use it immediately.
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Issue 2: Inconsistent or No Inhibition of Auxin Response
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Possible Cause:
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Degradation of Auxinole due to improper storage or handling.
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Insufficient concentration of Auxinole to compete with endogenous or exogenously applied auxin.
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The experimental system is not sensitive to TIR1/AFB-mediated auxin signaling.
-
-
Solution:
-
Prepare fresh stock solutions from powder stored at -20°C. Ensure aliquots are not subjected to multiple freeze-thaw cycles.
-
Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay.
-
Verify that the auxin response in your system is mediated by the TIR1/AFB pathway.
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Issue 3: Leaky Degradation in Auxin-Inducible Degron (AID) System
-
Possible Cause: Basal activity of the OsTIR1 E3 ligase in the absence of auxin, leading to some degradation of the AID-tagged protein.
-
Solution:
-
Supplement the culture medium with Auxinole to inhibit the basal activity of OsTIR1. This will suppress the leaky degradation of the degron-fused protein.
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The addition of Auxinole can also be used for the rapid re-expression of the protein of interest after auxin is removed.
-
Experimental Protocols
Protocol 1: Preparation of Auxinole Stock Solution
-
Materials:
-
Auxinole powder
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the Auxinole vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of Auxinole powder in a sterile tube. For a 200 mM stock solution, use 50 mg of Auxinole.
-
Add the appropriate volume of DMSO. For a 200 mM stock from 50 mg, add 0.77 mL of DMSO.
-
Vortex or sonicate until the Auxinole is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
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Protocol 2: Inhibition of Auxin-Induced Root Growth in Arabidopsis thaliana
-
Materials:
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Arabidopsis thaliana seedlings (e.g., 4-5 days old)
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Murashige and Skoog (MS) agar plates
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Auxin (e.g., Indole-3-acetic acid, IAA) stock solution
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Auxinole stock solution (in DMSO)
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Sterile water and DMSO for controls
-
-
Procedure:
-
Prepare MS agar plates containing the desired concentrations of IAA and Auxinole. For example, a final concentration of 1 µM IAA and varying concentrations of Auxinole (e.g., 0 µM, 5 µM, 10 µM, 20 µM).
-
Also prepare control plates: MS only, MS with DMSO (at the same final concentration as the Auxinole plates), and MS with IAA only.
-
Carefully transfer 4-5 day old Arabidopsis seedlings to the prepared plates.
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Place the plates vertically in a growth chamber with appropriate light and temperature conditions.
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After a set period (e.g., 3-5 days), measure the primary root growth and count the number of lateral roots.
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Compare the root growth and lateral root formation in the presence of Auxinole to the control plates to determine the inhibitory effect.
-
Mandatory Visualizations
Caption: Auxin signaling pathway and the inhibitory action of Auxinole.
Caption: General experimental workflow for using Auxinole.
References
Solubility of Auxinole in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility of Auxinole. Below you will find troubleshooting guides and FAQs to facilitate your experiments.
Solubility Data
The solubility of Auxinole has been determined in various common laboratory solvents. The following table summarizes the quantitative data for easy comparison.
| Solvent | Concentration (mg/mL) | Molarity (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 64 - ≥125[1][2] | 199.14 - ≥388.96[1][2] | Use fresh, anhydrous DMSO as moisture can reduce solubility[3]. |
| Ethanol | 5 - 12.5 | ~15.5 - 38.90 | - |
| Water | Insoluble | - | - |
| Other Polar Organic Solvents | Soluble | - | Soluble in methanol, acetone, and DMF. |
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution of Auxinole in DMSO
This protocol describes the preparation of a 200 mM stock solution of Auxinole in DMSO.
Materials:
-
Auxinole powder (MW: 321.37 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Weighing Auxinole: Accurately weigh 50 mg of Auxinole powder and place it into a sterile container.
-
Adding Solvent: Add 0.77 mL of anhydrous DMSO to the Auxinole powder.
-
Dissolution: Vortex the mixture vigorously until the Auxinole is completely dissolved. If particulates remain, sonicate the solution for 5-10 minutes in a bath sonicator. Gentle warming to 37°C can also aid dissolution, but avoid excessive heat.
-
Storage: Store the 200 mM stock solution at -20°C or below for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. The DMSO stock solution is reported to be stable at -15°C.
Workflow for Preparing Working Solutions in Aqueous Buffers
Caption: Experimental workflow for preparing Auxinole working solutions.
Auxin Signaling Pathway
Auxinole functions as an antagonist in the auxin signaling pathway. It competitively inhibits the formation of the TIR1-IAA-Aux/IAA complex, thereby blocking downstream auxin-responsive gene expression.
References
Technical Support Center: Identifying Potential Off-Target Effects of Auxinole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of Auxinole in their experiments. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Auxinole?
A1: Auxinole is a potent antagonist of the TIR1/AFB family of auxin co-receptors.[1] It functions by binding to the TIR1/AFB proteins, which prevents the formation of the auxin-TIR1/AFB-Aux/IAA co-receptor complex.[1][2] This complex is essential for the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. By blocking this interaction, Auxinole inhibits auxin-responsive gene expression.[1] The interaction between Auxinole and TIR1 is stabilized by a strong interaction between the phenyl ring of Auxinole and the phenylalanine 82 residue of the TIR1 protein.[3]
Q2: What are the known on-target binding affinities for auxin and its analogs?
A2: The binding affinity of auxin (IAA) to the TIR1/AFB-Aux/IAA co-receptor complex varies depending on the specific TIR1/AFB and Aux/IAA proteins involved, with dissociation constants (Kd) typically in the nanomolar range. For example, the TIR1-IAA7 co-receptor complex binds IAA with a high affinity. Different synthetic auxins exhibit varied binding affinities for different TIR1/AFB proteins, which contributes to their selective activities.
Q3: What are the known or potential off-target effects of Auxinole?
A3: Besides its intended antagonism of the auxin signaling pathway, Auxinole has been observed to have off-target effects on fundamental cellular processes:
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Actin Cytoskeleton Disruption: Auxinole can interfere with the organization and dynamics of the actin cytoskeleton in plant cells. This is a critical consideration as the actin cytoskeleton is involved in cell division, elongation, and intracellular transport.
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Alteration of Calcium Signaling: Auxinole has been shown to affect intracellular calcium (Ca2+) levels. Calcium is a crucial second messenger in various signaling pathways, and its dysregulation can lead to a wide range of cellular responses unrelated to auxin signaling.
Q4: Are there any reports of Auxinole interacting with other hormone signaling pathways?
A4: While direct cross-reactivity of Auxinole with other hormone receptors is not well-documented, it's important to consider the extensive crosstalk between auxin and other plant hormone signaling pathways, such as those for gibberellins, cytokinins, and ethylene. By potently inhibiting the auxin pathway, Auxinole can indirectly influence these interconnected pathways, leading to complex phenotypic outcomes.
Troubleshooting Guide
This guide is designed to help you troubleshoot experiments where you suspect off-target effects of Auxinole might be influencing your results.
| Observed Problem | Potential Off-Target Cause | Troubleshooting Steps |
| Unexpected cell morphology, such as swollen or misshapen cells, or altered cell polarity. | Disruption of the actin cytoskeleton. | 1. Visualize the Actin Cytoskeleton: Use fluorescently-tagged actin-binding proteins (e.g., Lifeact-GFP) or phalloidin staining to observe the actin filament organization in cells treated with Auxinole versus a vehicle control. Look for signs of filament bundling, depolymerization, or disorganized arrays. 2. Dose-Response Analysis: Perform a dose-response experiment with Auxinole and correlate the phenotypic changes with the extent of actin disruption. 3. Use of Cytoskeleton-Stabilizing/Destabilizing Agents: Compare the phenotype induced by Auxinole with that of known actin-disrupting drugs (e.g., latrunculin B, cytochalasin D) and stabilizing agents (e.g., jasplakinolide) to see if they phenocopy or rescue the observed effect. |
| Rapid, transient changes in cellular processes (e.g., ion fluxes, membrane potential) that are inconsistent with a transcriptional response. | Alteration of intracellular calcium (Ca2+) signaling. | 1. Monitor Intracellular Ca2+ Levels: Employ Ca2+ imaging techniques using fluorescent indicators (e.g., Fura-2, Indo-1) or genetically encoded sensors (e.g., aequorin, cameleon) to measure changes in cytosolic Ca2+ concentration in real-time following Auxinole application. 2. Use of Ca2+ Channel Blockers/Chelators: Pre-treat cells with Ca2+ channel blockers (e.g., LaCl3, GdCl3) or a Ca2+ chelator (e.g., BAPTA) to determine if the Auxinole-induced phenotype is dependent on Ca2+ influx or release from internal stores. |
| Pleiotropic phenotypes that cannot be solely explained by auxin antagonism (e.g., severe growth defects, altered stress responses). | Combined off-target effects and indirect consequences of auxin pathway inhibition. | 1. Transcriptomic Analysis: Perform RNA-seq on Auxinole-treated and control samples to identify differentially expressed genes. Analyze these genes for enrichment in pathways unrelated to auxin signaling. 2. Use of Genetic Controls: Compare the phenotype of Auxinole-treated wild-type plants with that of mutants in the auxin signaling pathway (e.g., tir1/afb mutants). If Auxinole produces a more severe or different phenotype, it suggests off-target effects. 3. Chemical Analogs: If available, test structural analogs of Auxinole that are predicted to have reduced off-target activity but retain on-target antagonism. |
| Inconsistent results between different plant species or even different ecotypes. | Differential sensitivity to off-target effects. | 1. Comparative Analysis: Systematically compare the dose-response curves for both on-target (e.g., auxin-responsive gene expression) and off-target (e.g., actin disruption, Ca2+ flux) effects in the different species or ecotypes. 2. Target Expression Levels: If a specific off-target is suspected, investigate the expression level or activity of that target in the different genetic backgrounds. |
Quantitative Data Summary
| Ligand | Receptor Complex | Binding Affinity (Kd/Ki) | Reference |
| IAA | TIR1-IAA7 | ~17.81 ± 7.81 nM (Kd) | |
| IAA | TIR1-IAA1 | 17 - 45 nM (Kd) | |
| IAA | TIR1-IAA28 | ~75 nM (Kd) | |
| IAA | AFB5-IAA7 | ~51.32 ± 12.65 nM (Kd) | |
| Picloram | AFB5-IAA7 | ~54.90 ± 3.84 nM (Ki) | |
| Picloram | TIR1-IAA7 | ~3900 ± 910 nM (Ki) |
Experimental Protocols
Protocol 1: In Vitro TIR1/AFB-Aux/IAA Co-receptor Binding Assay
This protocol is designed to assess the ability of Auxinole to disrupt the auxin-induced interaction between TIR1/AFB and an Aux/IAA protein.
Materials:
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Purified recombinant TIR1/AFB and Aux/IAA proteins
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Auxin (IAA) stock solution
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Auxinole stock solution
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Assay buffer (e.g., PBS with 0.05% Tween-20)
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Detection system (e.g., Surface Plasmon Resonance (SPR), AlphaScreen, or pull-down assay with tagged proteins)
Methodology (Conceptual Outline for a Pull-Down Assay):
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Immobilize a tagged version of the Aux/IAA protein (e.g., GST-IAA7) on affinity beads (e.g., glutathione-sepharose).
-
In separate tubes, pre-incubate purified TIR1/AFB protein with:
-
Vehicle control (e.g., DMSO)
-
A saturating concentration of IAA (e.g., 10 µM)
-
IAA plus increasing concentrations of Auxinole.
-
-
Add the TIR1/AFB-ligand mixtures to the beads with immobilized Aux/IAA and incubate to allow for binding.
-
Wash the beads to remove unbound proteins.
-
Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an antibody against the TIR1/AFB protein.
-
A reduction in the amount of TIR1/AFB pulled down in the presence of Auxinole indicates its inhibitory activity.
Protocol 2: Assessing Actin Cytoskeleton Integrity
This protocol allows for the visualization of the actin cytoskeleton in plant cells to determine if Auxinole causes disruptions.
Materials:
-
Arabidopsis thaliana seedlings expressing a fluorescent actin marker (e.g., Lifeact-GFP).
-
Liquid growth medium.
-
Auxinole stock solution.
-
Confocal laser scanning microscope.
Methodology:
-
Grow seedlings in liquid medium.
-
Treat the seedlings with a range of Auxinole concentrations (and a vehicle control) for a defined period (e.g., 1-6 hours).
-
Mount the seedlings on a microscope slide.
-
Visualize the actin cytoskeleton in root epidermal cells using a confocal microscope.
-
Acquire Z-stack images to reconstruct the 3D organization of the actin filaments.
-
Analyze the images for changes in filament density, bundling, and overall organization.
Protocol 3: Monitoring Intracellular Calcium Levels
This protocol describes a method for measuring changes in intracellular calcium concentration in response to Auxinole treatment.
Materials:
-
Plant cell suspension culture or seedlings.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or a genetically encoded calcium sensor.
-
Loading buffer (for chemical dyes).
-
Fluorometer or a fluorescence microscope equipped for ratiometric imaging.
-
Auxinole stock solution.
Methodology (using Fura-2 AM):
-
Load the cells with Fura-2 AM according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the cells in the fluorometer or on the microscope stage.
-
Establish a baseline fluorescence reading.
-
Add Auxinole to the cells and continuously record the fluorescence at the two excitation wavelengths for Fura-2 (typically ~340 nm and ~380 nm).
-
Calculate the ratio of the fluorescence intensities (340/380) to determine the relative change in intracellular calcium concentration.
Visualizations
References
Negative controls for experiments involving Auxinole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Auxinole. The focus is on the critical aspect of selecting and implementing appropriate negative controls to ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Auxinole, and why are negative controls so important?
Auxinole is a potent antagonist of the TIR1/AFB family of auxin receptors.[1][2] It functions by binding to the TIR1 protein, which prevents the formation of the TIR1-IAA-Aux/IAA complex.[3][4][5] This blockage inhibits the downstream cascade of auxin-responsive gene expression. Given that Auxinole is a small molecule inhibitor, it's crucial to use negative controls to distinguish the specific effects of TIR1/AFB inhibition from potential off-target effects or artifacts introduced by the experimental conditions.
Q2: What is the most basic negative control I should use in my Auxinole experiment?
The most fundamental negative control is a vehicle control . Since Auxinole is typically dissolved in Dimethyl Sulfoxide (DMSO), you should treat a sample with the same concentration of DMSO that is used to deliver Auxinole to your experimental samples. This accounts for any effects the solvent itself might have on your system.
Q3: Are there more advanced negative controls than a vehicle control for Auxinole experiments?
Yes. For more rigorous experiments, using an inactive analog of Auxinole is highly recommended. An ideal inactive analog is a molecule that is structurally very similar to Auxinole but does not bind to the target protein (TIR1/AFB). The use of an inactive analog helps to ensure that the observed phenotype is a direct result of the inhibition of the intended target and not due to the general chemical structure of the compound. Research has identified that modifications to the N-alkyl chain of the indole-3-acetic acid (IAA) moiety of Auxinole can dramatically reduce its activity. For instance, N-propyl auxinole has been shown to be inactive as an antagonist.
Q4: Can I use a genetic approach as a negative control?
Absolutely. A genetic approach can provide strong evidence for the specificity of Auxinole. If you are working with an organism where genetic manipulation is feasible (e.g., Arabidopsis thaliana), you can use mutants of the target protein. For example, experiments could be performed in tir1 mutant lines. If Auxinole treatment produces a phenotype in wild-type organisms but has no additional effect in a tir1 null mutant, it strongly suggests that the effect of Auxinole is mediated through TIR1.
Q5: How can I be sure that the effects I'm seeing are not due to off-target effects of Auxinole?
While Auxinole is designed to be specific for TIR1/AFB, all small molecule inhibitors have the potential for off-target effects. A combination of the controls mentioned above (vehicle, inactive analog, genetic controls) can help to build a strong case for on-target activity. Additionally, you can perform rescue experiments. After treating with Auxinole to induce a phenotype, you can try to rescue the phenotype by adding a high concentration of auxin (like IAA or 1-NAA) to outcompete Auxinole's binding to TIR1.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect observed after Auxinole treatment. | Degradation of Auxinole: Improper storage or handling. | Store Auxinole stock solutions at -20°C or -80°C. Prepare fresh working solutions for each experiment. |
| Incorrect concentration: The concentration of Auxinole is too low to be effective in your system. | Perform a dose-response curve to determine the optimal concentration of Auxinole for your specific experiment. | |
| Poor solubility: Auxinole may not be fully dissolved in your media. | Ensure Auxinole is completely dissolved in DMSO before adding it to your aqueous experimental media. Vortex thoroughly. | |
| High background or inconsistent results in control groups. | Vehicle (DMSO) toxicity: The concentration of DMSO is too high and is causing cellular stress or other non-specific effects. | Keep the final concentration of DMSO in your experiments as low as possible, typically below 0.1%. Ensure your vehicle control has the exact same DMSO concentration. |
| Contamination: Reagents or cell cultures may be contaminated. | Use sterile techniques and ensure all reagents are fresh and of high quality. | |
| Observed phenotype is different from published results. | Different experimental conditions: Cell type, organism, growth conditions, and treatment duration can all influence the outcome. | Carefully review the experimental protocols from published literature and try to replicate the conditions as closely as possible. |
| Potential off-target effect: The observed phenotype might be due to an off-target effect of Auxinole in your specific system. | Employ the use of an inactive analog and genetic controls to validate that the phenotype is due to TIR1/AFB inhibition. |
Data Summary of Negative Controls
| Control Type | Description | Key Advantage | Key Disadvantage |
| Vehicle Control | A sample treated with the solvent (e.g., DMSO) used to dissolve Auxinole, at the same final concentration. | Simple to implement and controls for solvent effects. | Does not control for off-target effects related to the chemical structure of Auxinole. |
| Inactive Analog | A molecule structurally similar to Auxinole that does not bind to TIR1/AFB (e.g., N-propyl auxinole). | Provides strong evidence for on-target activity by controlling for effects related to the general chemical scaffold. | May not be commercially available and could require custom synthesis. |
| Genetic Control | Using mutant organisms or cell lines that lack or have a modified target protein (e.g., tir1 mutants). | Offers the highest level of specificity for the intended target. | Not feasible for all organisms or experimental systems. Can be time-consuming to generate. |
| Rescue Experiment | Adding an excess of the natural ligand (auxin) to compete with the inhibitor. | Can help confirm a competitive binding mechanism at the target site. | High concentrations of auxin may have their own physiological effects that could complicate interpretation. |
Experimental Protocols
Protocol 1: Preparation of Auxinole and Control Solutions
-
Prepare a stock solution of Auxinole: Dissolve Auxinole in high-quality, anhydrous DMSO to a final concentration of 10-50 mM. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Prepare a stock solution of an inactive analog (if available): Follow the same procedure as for Auxinole to prepare a stock solution of the inactive analog at the same concentration.
-
Prepare working solutions: On the day of the experiment, thaw the stock solutions. Dilute the stock solutions in your experimental medium to the desired final concentration.
-
Prepare the vehicle control: Add the same volume of DMSO to the experimental medium as you did for the Auxinole and inactive analog solutions. For example, if you add 1 µL of 10 mM Auxinole stock to 1 mL of medium for a final concentration of 10 µM, your vehicle control should be 1 µL of DMSO in 1 mL of medium.
Protocol 2: General Experimental Procedure with Controls
-
Set up your experimental groups:
-
Untreated (optional, to observe baseline)
-
Vehicle Control (e.g., 0.1% DMSO)
-
Auxinole (at desired concentration)
-
Inactive Analog (at the same concentration as Auxinole)
-
(If applicable) Genetic controls (e.g., wild-type vs. tir1 mutant, both with and without Auxinole/vehicle treatment)
-
-
Treatment: Add the prepared solutions to your biological samples (e.g., cell cultures, plant seedlings).
-
Incubation: Incubate the samples for the desired duration under controlled conditions.
-
Data Collection: Measure the phenotype of interest (e.g., gene expression, root growth, protein degradation).
-
Analysis: Compare the results from the Auxinole-treated group to the control groups. A specific effect of Auxinole should be absent in the vehicle control, inactive analog control, and have a diminished or absent effect in the genetic control.
Visualizations
Caption: Canonical auxin signaling pathway leading to gene expression.
Caption: Mechanism of action of Auxinole, blocking the auxin signaling pathway.
Caption: Logical workflow for selecting appropriate negative controls.
References
Technical Support Center: Minimizing Auxinole-Induced Stress Responses in Plants
Welcome to the technical support center for researchers utilizing Auxinole in their plant biology experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize unintended stress responses and developmental abnormalities in your plant models when using this potent auxin signaling inhibitor.
FAQS: Understanding and Mitigating Auxinole Effects
This section addresses common questions about Auxinole and its impact on plants, providing concise answers and recommendations for best practices.
Q1: What is Auxinole and how does it work?
A1: Auxinole is a synthetic chemical that acts as a potent and specific antagonist of the TIR1/AFB auxin co-receptors in plants. It functions by competitively binding to the auxin-binding pocket on the TIR1/AFB proteins. This binding event prevents the formation of the TIR1/AFB-Aux/IAA co-receptor complex, which is essential for the degradation of Aux/IAA transcriptional repressors. As a result, Aux/IAA proteins accumulate, leading to the continued repression of auxin-responsive genes and a blockage of the auxin signaling pathway.
Q2: What are the expected phenotypic effects of Auxinole treatment?
A2: By inhibiting auxin signaling, Auxinole treatment typically mimics the phenotypes observed in auxin signaling-deficient mutants. These can include, but are not limited to:
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Inhibition of primary root elongation.
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Reduction in lateral root formation.
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Impaired gravitropic responses in both roots and shoots.
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Reduced hypocotyl elongation in seedlings.
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Alterations in leaf and flower development at higher concentrations or with prolonged exposure.
The severity of these phenotypes is generally dose-dependent.
Q3: What are "Auxinole-induced stress responses"?
A3: While Auxinole itself is not a traditional stress-inducing agent like salt or drought, the disruption of auxin homeostasis can lead to physiological and developmental abnormalities that can be interpreted as a "stressed" state. These are often off-target effects or exaggerated primary effects due to supra-optimal concentrations or treatment durations. Symptoms can include:
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Severe growth inhibition or lethality.
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Chlorosis (yellowing of leaves).
-
Necrotic lesions.
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General developmental arrest.
Minimizing these responses is key to ensuring that the observed effects in your experiment are due to the specific inhibition of the auxin signaling pathway you are studying, and not a general plant health decline.
Q4: How can I minimize these unintended stress responses?
A4: Minimizing stress responses involves careful optimization of your experimental parameters. Key strategies include:
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Dose-response experiments: Conduct a thorough dose-response curve to determine the minimum effective concentration of Auxinole that elicits the desired biological response without causing widespread phytotoxicity.
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Localized application: If your research question permits, consider localized application of Auxinole to the tissue of interest rather than systemic application to the entire plant.
-
Temporal control: Optimize the duration of Auxinole treatment. Continuous long-term exposure is more likely to cause severe phenotypes.
-
Recovery periods: Include recovery periods in your experimental design where the plants are transferred to an Auxinole-free medium to assess the reversibility of the effects.
-
Stable experimental conditions: Maintain optimal and consistent growth conditions (light, temperature, humidity, and nutrients) to avoid compounding the effects of chemical treatment with other environmental stresses.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with Auxinole.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Complete inhibition of germination or seedling lethality. | Auxinole concentration is too high. | Perform a dose-response experiment starting from a much lower concentration (e.g., 0.1 µM) and titrating up to find the optimal concentration for your specific plant species and developmental stage. |
| Contamination of the stock solution or growth medium. | Ensure the sterility of your Auxinole stock solution and growth media. Prepare fresh solutions and filter-sterilize the Auxinole stock before adding it to the autoclaved media. | |
| High variability in phenotypic responses between replicate plants. | Uneven application of Auxinole. | Ensure homogenous mixing of Auxinole in the growth medium. For plate-based assays, ensure the agar has fully solidified before placing seeds. For liquid cultures, ensure adequate agitation. |
| Genetic variability in the plant material. | Use a homogenous seed stock from a single parent plant or a well-established inbred line. | |
| Observed phenotype is much weaker than expected. | Auxinole degradation. | Auxinole can be sensitive to light and high temperatures. Store stock solutions in the dark at -20°C. Prepare fresh media for each experiment. |
| Insufficient uptake by the plant. | For soil-grown plants, consider different application methods such as root drenching or foliar spray. For in vitro cultures, ensure the roots are in good contact with the medium. | |
| Incorrect preparation of stock solution. | Verify the solvent used for the stock solution (e.g., DMSO) and ensure complete dissolution of the Auxinole powder. | |
| Unexpected off-target phenotypes (e.g., leaf curling, unusual pigmentation). | Pleiotropic effects of auxin signaling disruption. | Auxin is a master regulator of plant development. Blocking its signaling can have wide-ranging effects. Carefully document these phenotypes and consider if they could be an indirect consequence of auxin inhibition. |
| Potential off-target binding of Auxinole at high concentrations. | Use the lowest effective concentration of Auxinole. Consider using other auxin signaling inhibitors with different modes of action to confirm that the observed phenotype is specific to auxin pathway disruption. |
Quantitative Data Summary
The following tables summarize quantitative data on Auxinole's effects from various studies. These values should be used as a starting point for your own experimental optimization.
Table 1: Effective Concentrations of Auxinole for Phenotypic Analysis in Arabidopsis thaliana
| Phenotypic Assay | Effective Concentration Range (µM) | Plant Age/Tissue | Reference |
| Inhibition of Root Elongation | 1 - 20 | 5-7 day old seedlings | [1] |
| Inhibition of Lateral Root Formation | 5 - 25 | 7-10 day old seedlings | [2][3] |
| Inhibition of Gravitropism | 5 - 20 | 4-6 day old seedlings | [4] |
| Inhibition of Auxin-Responsive Gene Expression (e.g., DR5::GUS) | 10 - 50 | 5-7 day old seedlings | [1] |
Note: The optimal concentration can vary depending on the specific ecotype, growth conditions, and the specific biological process being investigated.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the use of Auxinole.
Protocol 1: Determining the Optimal Concentration of Auxinole for Root Growth Inhibition Assay
Objective: To establish a dose-response curve for the effect of Auxinole on primary root elongation in Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
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Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or Agar
-
Petri dishes (square, 100x100 mm)
-
Auxinole (stock solution in DMSO, e.g., 10 mM)
-
Sterile water
-
Micropipettes and sterile tips
-
Growth chamber with controlled light and temperature
Methodology:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 50% bleach solution with 0.05% Tween-20. Rinse the seeds 5 times with sterile water.
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
Preparation of Media: Prepare MS medium with 1% sucrose and adjust the pH to 5.7. Add Phytagel or Agar and autoclave.
-
Adding Auxinole: After the medium has cooled to approximately 50-55°C, add the appropriate volume of Auxinole stock solution to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 20, 50 µM). Also, add the equivalent amount of DMSO to the control (0 µM Auxinole) plate.
-
Pouring Plates: Pour the media into sterile square Petri dishes and allow them to solidify in a laminar flow hood.
-
Sowing Seeds: Once the plates have solidified, sow the stratified seeds in a straight line on the surface of the agar, approximately 1 cm from the top of the plate.
-
Incubation: Seal the plates with micropore tape and place them vertically in a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
Data Collection: After 5-7 days of growth, scan the plates at a high resolution. Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the average root length and standard deviation for each concentration. Plot the average root length as a percentage of the control against the log of the Auxinole concentration to generate a dose-response curve.
Visualizations
The following diagrams illustrate key concepts related to Auxinole's mechanism of action and its application in experiments.
Diagram 1: Auxin Signaling Pathway and the Action of Auxinole
Caption: Mechanism of Auxinole action on the auxin signaling pathway.
Diagram 2: Experimental Workflow for an Auxinole Study
Caption: A typical experimental workflow for studying the effects of Auxinole.
References
- 1. researchgate.net [researchgate.net]
- 2. Auxin-induced inhibition of lateral root initiation contributes to root system shaping in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and reversible root growth inhibition by TIR1 auxin signalling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Auxinole in Experimental Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when using Auxinole in experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is Auxinole and how does it work?
Auxinole is a potent and specific antagonist of the TIR1/AFB family of auxin co-receptors.[1][2] It functions by binding to the TIR1 protein, which is a substrate receptor for the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event blocks the formation of the ternary complex between TIR1, auxin (like indole-3-acetic acid or IAA), and Aux/IAA transcriptional repressors.[1][2] By preventing the recruitment of Aux/IAA proteins to the SCF complex, Auxinole inhibits their ubiquitination and subsequent degradation by the 26S proteasome. This leads to the stabilization of Aux/IAA repressors and the inhibition of auxin-responsive gene expression.
Q2: What is the primary application of Auxinole in research?
Auxinole is widely used as a chemical tool to rapidly and reversibly inhibit auxin signaling pathways in plants. Additionally, it is a critical component of the Auxin-Inducible Degron (AID) system in non-plant organisms (e.g., yeast, mammalian cells). In the AID system, a protein of interest is tagged with an Aux/IAA degron. The addition of auxin induces its degradation. Auxinole can be used to rapidly reverse this degradation, providing tight control over protein levels.
Q3: What are the potential mechanisms of resistance to Auxinole?
While acquired resistance to Auxinole has not been extensively documented in the literature, theoretical mechanisms can be extrapolated from studies on other E3 ligase inhibitors and auxin receptor mutants:
-
Mutations in the Target Protein (TIR1/AFB): Mutations within the Auxinole binding pocket of the TIR1 or AFB proteins could reduce its binding affinity, thereby rendering it less effective.[3] Studies on auxin herbicides have shown that specific mutations in TIR1 and AFB5 can confer resistance.
-
Altered Expression Levels of Signaling Components: Overexpression of TIR1/AFB proteins could potentially titrate out Auxinole, requiring higher concentrations for effective inhibition.
-
Increased Efflux or Decreased Influx: Cells might develop mechanisms to actively pump Auxinole out or reduce its uptake, lowering its intracellular concentration.
-
Metabolic Degradation: The experimental system might metabolize Auxinole into an inactive form.
Q4: My protein of interest in my AID system is not being stabilized after Auxinole treatment. Does this mean my cells are resistant?
Not necessarily. This is more likely due to experimental issues rather than acquired resistance. Common causes for "apparent resistance" include:
-
Suboptimal Auxinole Concentration: The concentration of Auxinole may be too low to effectively compete with the auxin being used.
-
Compound Instability or Degradation: Auxinole may have degraded in your stock solution or culture medium.
-
Solubility Issues: Poor solubility can lead to a lower effective concentration.
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Leaky Degradation in the AID System: Some AID systems exhibit "leaky" or basal degradation of the target protein even in the absence of auxin. Auxinole may not be sufficient to completely overcome this.
-
High Rate of Protein Synthesis: If the protein of interest has a very high synthesis rate, the stabilizing effect of Auxinole may be masked.
Q5: Are there known off-target effects of Auxinole?
Currently, there is limited published data on specific off-target effects of Auxinole. However, like any small molecule inhibitor, off-target interactions are possible and could lead to unexpected phenotypes. If you suspect off-target effects, it is advisable to perform validation experiments, such as using a structurally distinct TIR1/AFB antagonist or genetic approaches to confirm that the observed phenotype is due to on-target inhibition.
Troubleshooting Guide for Apparent Auxinole Resistance
This guide addresses common issues that may be misinterpreted as Auxinole resistance.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or no effect of Auxinole | Auxinole Degradation/Instability | - Prepare fresh stock solutions of Auxinole in DMSO. Store at -20°C or below and protect from light. - Avoid repeated freeze-thaw cycles. - Prepare working solutions fresh from the stock for each experiment. - Consider the stability of Auxinole in your specific culture medium and experimental conditions. |
| Poor Solubility | - Ensure complete dissolution of Auxinole in DMSO before preparing working solutions. The final DMSO concentration in the medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts. | |
| Incomplete protein stabilization in AID systems | Suboptimal Auxinole Concentration | - Perform a dose-response curve with a range of Auxinole concentrations to determine the optimal concentration for your specific cell line and experimental setup. |
| High Auxin Concentration | - If using a high concentration of auxin to induce degradation, a correspondingly higher concentration of Auxinole may be required for effective inhibition. Consider optimizing the auxin concentration to the minimum required for efficient degradation. | |
| "Leaky" AID System | - Some AID systems have a basal level of protein degradation in the absence of auxin. If this is the case, complete stabilization with Auxinole may not be achievable. Consider using an improved AID system with lower basal degradation. | |
| Variability in results between experiments | Inconsistent Cell Culture Conditions | - Ensure consistency in cell density, passage number, and growth phase, as these can affect drug sensitivity. |
| Batch-to-Batch Variation of Auxinole | - If possible, use Auxinole from the same manufacturing batch for a series of related experiments. | |
| Unexpected Phenotypes | Potential Off-Target Effects | - Validate your findings using a secondary, structurally unrelated TIR1/AFB inhibitor. - Use genetic controls, such as TIR1/AFB knockout or knockdown cell lines, to confirm that the observed phenotype is dependent on the intended target. |
Quantitative Data Summary
The development of acquired resistance to Auxinole has not been widely reported. The following table is a hypothetical example to illustrate how to present quantitative data if you were to generate and characterize a cell line with reduced sensitivity to Auxinole. The IC50 (half-maximal inhibitory concentration) would be a key metric to quantify the degree of resistance.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cell Line | Auxinole | 5.2 ± 0.4 | 1.0 |
| Reduced Sensitivity Line | Auxinole | 48.7 ± 3.1 | 9.4 |
Note: The IC50 values presented are for illustrative purposes only and do not represent actual experimental data.
Experimental Protocols
Protocol for Investigating Apparent Auxinole Resistance
This protocol outlines a systematic approach to determine if the lack of Auxinole efficacy is due to experimental variables or potential resistance.
-
Materials:
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Parental cell line
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Cell line exhibiting apparent resistance
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Auxinole (powder and freshly prepared stock solution in DMSO)
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Appropriate cell culture medium and supplements
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Reagents for your specific downstream assay (e.g., western blotting, reporter gene assay)
-
Multi-well plates for cell culture
-
-
Methodology:
-
Cell Seeding: Seed both the parental and the potentially resistant cell lines at the same density in multi-well plates. Allow cells to adhere and enter the exponential growth phase.
-
Auxinole Preparation: Prepare a fresh serial dilution of Auxinole from a newly prepared stock solution.
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Treatment: Treat the cells with a range of Auxinole concentrations. Include a vehicle control (DMSO) and a positive control for your downstream assay if applicable.
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Incubation: Incubate the cells for the desired period.
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Assay: Perform your downstream assay to measure the effect of Auxinole. This could be:
-
Western Blot: To assess the stabilization of an AID-tagged protein.
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Reporter Gene Assay: To measure the inhibition of auxin-responsive gene expression.
-
Cell Viability Assay: To determine the IC50.
-
-
Data Analysis: Compare the dose-response curves of the parental and potentially resistant cell lines. A significant rightward shift in the dose-response curve for the "resistant" line would suggest reduced sensitivity.
-
Protocol for Assessing Auxinole Target Engagement using a Cellular Thermal Shift Assay (CETSA)
CETSA can be used to confirm that Auxinole is binding to its intended target, TIR1, in your experimental system.
-
Materials:
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Cell line of interest
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Auxinole
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PBS and protease inhibitors
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Equipment for cell lysis (e.g., sonicator)
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PCR tubes
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Thermocycler
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Centrifuge
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Reagents and equipment for western blotting
-
Anti-TIR1 antibody
-
-
Methodology:
-
Cell Treatment: Treat cultured cells with Auxinole at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
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Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermocycler for a few minutes.
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Lysis: Lyse the cells by freeze-thawing or sonication.
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Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
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Western Blotting: Collect the supernatant (containing the soluble proteins) and analyze the levels of soluble TIR1 by western blotting.
-
Data Analysis: Plot the amount of soluble TIR1 as a function of temperature for both the vehicle- and Auxinole-treated samples. A shift in the melting curve to a higher temperature in the presence of Auxinole indicates that it is binding to and stabilizing TIR1.
-
General Protocol for Generating a Cell Line with Reduced Sensitivity to Auxinole
This is a general protocol that can be adapted to generate a cell line with reduced sensitivity to Auxinole through chronic exposure.
-
Materials:
-
Parental cell line
-
Auxinole
-
Cell culture medium and supplements
-
Multi-well plates and culture flasks
-
-
Methodology:
-
Determine Initial IC50: First, determine the IC50 of Auxinole for the parental cell line.
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Chronic Exposure: Culture the parental cells in the presence of Auxinole at a concentration close to the IC20 (the concentration that inhibits 20% of the desired effect).
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Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of Auxinole in the culture medium.
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Selection and Expansion: At each concentration step, a portion of the cells will likely die. The surviving cells are selected and expanded.
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Clonal Isolation: Once a population of cells that can tolerate a significantly higher concentration of Auxinole is established, perform single-cell cloning to isolate clonal populations with reduced sensitivity.
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Characterization: Characterize the clonal lines by determining their IC50 for Auxinole and comparing it to the parental cell line. Further molecular characterization (e.g., sequencing of the TIR1 gene) can be performed to investigate the mechanism of reduced sensitivity.
-
Visual Guides
Auxinole's Mechanism of Action and Potential Resistance Points
Caption: Auxinole's mechanism and potential resistance points.
Troubleshooting Workflow for Apparent Auxinole Resistance
References
Technical Support Center: Auxinole in Culture Media
Welcome to the technical support center for Auxinole. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for using Auxinole in culture media.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Auxinole in my specific cell culture medium?
A1: Currently, there is no publicly available quantitative data on the degradation rate or half-life of Auxinole in specific cell culture media. The stability of a compound in culture media can be influenced by several factors, including the composition of the medium (e.g., presence of serum, proteins, and other components), pH, temperature, and exposure to light. Therefore, it is highly recommended to determine the stability of Auxinole in your specific experimental setup.
Q2: How can I determine if Auxinole is degrading in my cell culture medium?
A2: A direct way to assess the chemical stability of Auxinole is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. This involves incubating Auxinole in your cell culture medium (both with and without cells) and analyzing samples at different time points to quantify the concentration of the parent compound[1].
Q3: What are the common causes of inconsistent results when using Auxinole?
A3: Inconsistent results between experiments can arise from several factors:
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Compound Degradation: If Auxinole is unstable in your culture medium, its effective concentration will decrease over time, leading to variability. It is advisable to prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles[1].
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Variability in Media Preparation: Ensure consistent preparation of your culture medium, including the source and lot of serum and other supplements[1].
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Cell Passage Number: Use cells within a consistent and low passage number range, as cellular metabolism can change with prolonged culturing[1].
Q4: I am observing higher than expected cytotoxicity. Could this be related to Auxinole degradation?
A4: It is possible that a degradation product of Auxinole could be more toxic than the parent compound. To investigate this, you can analyze the medium for the presence of degradation products using LC-MS. Additionally, you can test the cytotoxicity of the medium that has been pre-incubated with Auxinole for a duration similar to your experiment. Other potential causes for high cytotoxicity include insolubility and precipitation of the compound at the concentration used.
Troubleshooting Guides
Issue 1: Suspected Degradation of Auxinole in Culture Medium
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Possible Cause: The chemical nature of Auxinole may make it susceptible to degradation under standard cell culture conditions (37°C, 5% CO2, aqueous environment).
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Troubleshooting Steps:
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Perform a Stability Assay: Follow the detailed "Protocol for Assessing Auxinole Stability in Culture Media" provided below to quantify the degradation rate.
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Prepare Fresh Solutions: Always prepare fresh working solutions of Auxinole from a recently prepared stock solution for each experiment.
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Minimize Exposure to Harsh Conditions: Protect stock solutions from light and store them as recommended by the supplier. Supplier recommendations for Auxinole powder are typically 3 years at -20°C and for stock solutions in DMSO, 1 year at -80°C or 1 month at -20°C.
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Issue 2: Inconsistent Efficacy of Auxinole
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Possible Cause: The effective concentration of Auxinole may be decreasing over the course of the experiment due to degradation.
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Troubleshooting Steps:
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Determine Half-Life: Conduct a stability study to determine the half-life of Auxinole in your specific medium.
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Replenish Medium: If the half-life is shorter than your experimental duration, consider replenishing the medium with freshly prepared Auxinole at regular intervals.
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Use a More Stable Formulation (if available): While not currently described, future research may identify more stable analogs of Auxinole.
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Factors Influencing Auxinole Stability
The stability of Auxinole in culture media can be influenced by a variety of factors. Researchers should consider these variables when designing their experiments and interpreting their results.
| Factor | Description | Potential Impact on Auxinole Stability |
| pH | The pH of the culture medium. | Can influence the rate of hydrolysis of susceptible chemical bonds. |
| Temperature | The incubation temperature, typically 37°C. | Higher temperatures generally accelerate chemical degradation. |
| Media Components | Presence of serum, proteins, amino acids, and reducing agents. | Components can react with or bind to the compound, affecting its stability and availability. |
| Light Exposure | Exposure to ambient or incubator light. | Photolabile compounds can degrade upon exposure to certain wavelengths of light. |
| Dissolved Oxygen | The concentration of dissolved oxygen in the medium. | Can lead to oxidative degradation of the compound. |
| Enzymatic Degradation | Presence of esterases or other enzymes in serum or secreted by cells. | Can lead to metabolic breakdown of the compound even in the absence of whole cells. |
Experimental Protocols
Protocol for Assessing Auxinole Stability in Culture Media
This protocol outlines a general method to determine the stability of Auxinole in a specific cell culture medium using HPLC or LC-MS analysis.
1. Preparation:
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Prepare a 10 mM stock solution of Auxinole in a suitable solvent like DMSO.
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Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS).
2. Incubation:
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Pre-warm the cell culture medium to 37°C.
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Spike the test compound into the medium to a final concentration of 10 µM.
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Incubate the medium in a sterile container at 37°C in a 5% CO2 incubator.
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At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium. The sample at T=0 serves as the initial concentration reference.
3. Sample Analysis:
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Immediately after collection, process the samples to stop further degradation. This may involve protein precipitation with a solvent like acetonitrile and centrifugation.
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Analyze the supernatant using a validated HPLC or LC-MS method to quantify the peak area of the parent Auxinole compound.
4. Data Analysis:
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Calculate the percentage of Auxinole remaining at each time point relative to the T=0 sample.
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Plot the percentage of remaining Auxinole against time to determine the degradation profile.
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From this plot, the half-life (t½) of Auxinole in the medium can be calculated.
Visualizations
TIR1/AFB Signaling Pathway
Auxinole acts as an antagonist to the TIR1/AFB family of auxin receptors. It binds to TIR1 and blocks the formation of the TIR1-IAA-Aux/IAA complex, thereby inhibiting auxin-responsive gene expression.
Caption: The TIR1/AFB signaling pathway and the inhibitory action of Auxinole.
Experimental Workflow for Assessing Compound Stability
The following diagram illustrates a typical workflow for determining the stability of a compound like Auxinole in culture medium.
Caption: Workflow for determining the stability of Auxinole in culture media.
References
Navigating the Nuances of a Ubiquitous Solvent: A Technical Guide to DMSO's Confounding Effects in Auxinole-Based Research
For Immediate Release
Technical Support Center, Global Life Sciences – In response to frequent inquiries from the research community, we are issuing a comprehensive technical guide on the potential confounding effects of Dimethyl Sulfoxide (DMSO) when used as a solvent for the auxin antagonist, Auxinole. This document aims to provide researchers, scientists, and drug development professionals with the necessary information to design robust experiments, troubleshoot unexpected results, and ensure the validity of their findings when investigating the auxin signaling pathway.
The widespread use of DMSO as a solvent for a vast array of hydrophobic compounds, including Auxinole, is primarily due to its exceptional solubilizing power. However, its biological activity is often overlooked, leading to potential misinterpretation of experimental outcomes. This guide provides a detailed overview of these effects, offers practical solutions, and presents validated experimental protocols to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is Auxinole and how does it work?
A1: Auxinole is a potent and specific antagonist of the TIR1/AFB family of auxin co-receptors. It functions by competitively inhibiting the binding of the natural auxin, indole-3-acetic acid (IAA), to the TIR1/AFB proteins. This action blocks the formation of the TIR1/AFB-Aux/IAA co-receptor complex, thereby preventing the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. As a result, Auxinole effectively inhibits auxin-responsive gene expression and downstream physiological effects.
Q2: What is the recommended solvent for Auxinole?
A2: DMSO is the most commonly used and recommended solvent for preparing stock solutions of Auxinole due to its high solubility. However, it is crucial to be aware of its potential biological effects and to use the lowest effective concentration in your experiments.
Q3: What are the known confounding effects of DMSO in biological assays, particularly in plant systems?
A3: DMSO is not an inert solvent and can exert a range of biological effects, which may confound experimental results. These effects include, but are not limited to:
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Alterations in Gene Expression: DMSO has been shown to alter the expression of a significant number of genes, even at low concentrations.
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Impact on Plant Growth and Development: Studies have demonstrated that DMSO can influence root growth, with some reports indicating a promotion of lateral root formation, which could be misinterpreted as an auxin-like effect.
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Changes in Protein Stability and Interactions: DMSO can affect protein conformation and stability, potentially influencing protein-protein interactions that are critical for signaling pathways.
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Cell Membrane Permeability: DMSO is known to increase cell membrane permeability, which can affect cellular processes and the uptake of other compounds.
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DNA Methylation: Research has indicated that DMSO can induce changes in DNA methylation patterns in plants.
Q4: How can I control for the effects of DMSO in my experiments?
A4: A robust experimental design is essential to differentiate the effects of Auxinole from those of its solvent. The most critical control is a vehicle control , where the experimental system is treated with the same final concentration of DMSO as the Auxinole-treated group. This allows for the direct subtraction of any solvent-induced effects from the observed treatment effects.
Q5: Are there any alternatives to DMSO for solubilizing Auxinole?
A5: Yes, ethanol can be used as an alternative solvent for Auxinole in some applications. However, it is important to note that ethanol also has biological effects and its suitability should be validated for your specific experimental system. A direct comparison of the effects of DMSO and ethanol as solvents for Auxinole is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected or inconsistent results with Auxinole treatment. | Confounding effects of DMSO. | 1. Ensure a proper vehicle control (same final DMSO concentration) is included in every experiment.2. Perform a dose-response experiment with DMSO alone to determine its effect on your specific assay.3. Consider using a lower final concentration of DMSO by preparing a more concentrated stock solution of Auxinole.4. If possible, test an alternative solvent like ethanol, again with appropriate vehicle controls. |
| Vehicle control (DMSO only) shows a significant biological effect. | The experimental system is sensitive to the concentration of DMSO used. | 1. Lower the final concentration of DMSO in your assay. Aim for the lowest possible concentration that maintains Auxinole solubility (typically ≤ 0.1% v/v).2. Validate the use of an alternative solvent that shows minimal effects in your system. |
| Precipitation of Auxinole upon dilution in aqueous media. | Low aqueous solubility of Auxinole. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility.2. Prepare fresh dilutions of Auxinole for each experiment.3. Vortex the solution thoroughly upon dilution. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of DMSO and potential alternatives.
| Parameter | DMSO | Ethanol | Notes |
| Recommended Final Concentration in Assays | ≤ 0.1% (v/v) | ≤ 0.5% (v/v) | Higher concentrations may induce significant biological effects. Always validate for your specific system. |
| Potential Confounding Effects | Altered gene expression, effects on root growth, changes in protein stability, increased membrane permeability, altered DNA methylation. | Can affect plant growth and development, potential for phytotoxicity at higher concentrations.[1][2] | The specific effects can be cell-type and concentration-dependent. |
| Auxinole Solubility | High | Moderate | Auxinole is readily soluble in DMSO, allowing for concentrated stock solutions. Solubility in ethanol is lower. |
Experimental Protocols
Protocol 1: In Vitro Auxin/TIR1 Binding Assay with Solvent Controls
This protocol is designed to assess the direct impact of a solvent on the interaction between auxin (or an antagonist like Auxinole) and the TIR1 receptor.
Materials:
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Purified TIR1/AFB protein
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Biotinylated Aux/IAA peptide (e.g., from IAA7)
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Streptavidin-coated plates
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Radiolabeled auxin ([³H]IAA) or a fluorescently labeled auxin analog
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Auxinole
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DMSO (ACS grade or higher)
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Ethanol (absolute)
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Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20)
Procedure:
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Prepare Stock Solutions:
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Auxinole: Prepare a 10 mM stock solution in 100% DMSO and another in 100% ethanol.
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IAA: Prepare a 10 mM stock solution in 100% ethanol.
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Plate Preparation:
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Coat streptavidin plates with the biotinylated Aux/IAA peptide according to the manufacturer's instructions.
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Wash the plates thoroughly with binding buffer.
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Binding Reaction:
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Prepare reaction mixtures containing purified TIR1/AFB protein and radiolabeled or fluorescently labeled auxin in binding buffer.
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Add Auxinole or IAA to the desired final concentrations.
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Crucially, prepare parallel reaction sets with vehicle controls:
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DMSO Control: Add the same volume of DMSO as used for the Auxinole (dissolved in DMSO) treatment.
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Ethanol Control: Add the same volume of ethanol as used for the Auxinole (dissolved in ethanol) or IAA treatment.
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Incubation and Detection:
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Add the reaction mixtures to the coated plates and incubate to allow binding.
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Wash the plates to remove unbound components.
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Measure the bound radioactivity or fluorescence using a suitable plate reader.
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Data Analysis:
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Compare the binding in the presence of Auxinole to the respective vehicle control to determine the true inhibitory effect of Auxinole.
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Compare the binding in the DMSO and ethanol controls to assess any direct effect of the solvents on the TIR1-Aux/IAA interaction.
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Protocol 2: Arabidopsis Root Growth Assay with Rigorous Solvent Controls
This protocol is designed to evaluate the effect of Auxinole on root development while accounting for the potential effects of the solvent.
Materials:
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Arabidopsis thaliana seedlings (e.g., Col-0)
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Murashige and Skoog (MS) agar plates
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Auxinole
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DMSO (cell culture grade)
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Ethanol (absolute)
Procedure:
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Seedling Preparation:
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Sterilize and stratify Arabidopsis seeds.
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Germinate and grow seedlings vertically on MS plates for 4-5 days.
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Treatment Plate Preparation:
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Prepare MS agar plates containing:
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Control: No additions.
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DMSO Vehicle Control: Add DMSO to the final concentration that will be used for the Auxinole treatment (e.g., 0.1%).
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Ethanol Vehicle Control: Add ethanol to the final concentration that will be used for the Auxinole treatment (e.g., 0.1%).
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Auxinole in DMSO: Add Auxinole (from a DMSO stock) to the desired final concentration.
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Auxinole in Ethanol: Add Auxinole (from an ethanol stock) to the desired final concentration.
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Seedling Transfer and Growth:
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Carefully transfer seedlings to the treatment plates.
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Grow the seedlings vertically for an additional 3-5 days.
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Data Collection and Analysis:
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Scan the plates and measure primary root length and lateral root number using image analysis software (e.g., ImageJ).
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Compare the root phenotypes of Auxinole-treated seedlings to their respective vehicle controls (DMSO or ethanol).
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Compare the root phenotypes of the DMSO and ethanol vehicle controls to the no-addition control to determine the baseline effect of each solvent.
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Visualizations
Figure 1. The auxin signaling pathway and potential points of interference by DMSO. Auxin promotes the interaction between TIR1/AFB and Aux/IAA proteins, leading to the degradation of Aux/IAA and the activation of auxin-responsive genes. Auxinole competitively inhibits the binding of auxin to TIR1/AFB. DMSO may interfere with this pathway by altering protein conformation, affecting protein stability, or directly influencing gene expression.
Figure 2. A logical workflow for experiments involving solvents. This workflow emphasizes the importance of including appropriate vehicle controls to distinguish the specific effects of the compound of interest from any effects induced by the solvent.
References
Technical Support Center: Optimizing Auxinole Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Auxinole treatment. Auxinole is a potent and specific antagonist of the TIR1/AFB auxin co-receptor complex, effectively blocking auxin-responsive gene expression.[1] Proper incubation time is a critical parameter for achieving reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Auxinole?
A1: Auxinole acts as a competitive inhibitor of the SCF(TIR1) auxin receptor complex. It binds to the TIR1 protein, preventing the formation of the TIR1-IAA-Aux/IAA complex.[1] This blockage inhibits the degradation of Aux/IAA transcriptional repressors, thereby suppressing the expression of auxin-responsive genes. Molecular docking studies indicate that Auxinole's phenyl ring strongly interacts with the Phe82 residue of TIR1, a key residue for Aux/IAA recognition.[1]
Q2: What is a typical starting point for incubation time when using Auxinole?
A2: The optimal incubation time for Auxinole is highly dependent on the biological process and the specific assay being conducted. For rapid responses at the cellular level, such as changes in ion fluxes, very short incubation times may be sufficient. For longer-term developmental studies, such as observing effects on root growth or organogenesis, extended incubation periods are necessary. See the table below for general recommendations.
Q3: How does the concentration of Auxinole affect the optimal incubation time?
A3: Higher concentrations of Auxinole may elicit a faster and more pronounced response, potentially requiring shorter incubation times to observe an effect. Conversely, lower concentrations might necessitate longer incubation periods to achieve the desired level of inhibition. It is recommended to perform a dose-response experiment in conjunction with a time-course experiment to determine the optimal concentration and incubation time for your specific experimental setup.
Q4: How stable is Auxinole in culture media?
A4: While specific stability data for Auxinole in various culture media is not extensively documented, it is a synthetic molecule and is expected to be more stable than the natural auxin, indole-3-acetic acid (IAA), which is known to be unstable in liquid culture media, especially in the presence of salts and light. For long-term experiments (extending over several days), it is advisable to refresh the medium containing Auxinole to ensure a consistent concentration. When possible, prepare fresh stock solutions and protect them from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No observable effect of Auxinole treatment. | 1. Incubation time is too short: The biological process under investigation may require a longer period of auxin signaling inhibition to manifest a phenotype. 2. Insufficient Auxinole concentration: The concentration used may not be high enough to effectively compete with endogenous auxin. 3. Degradation of Auxinole: In long-term experiments, the compound may have degraded in the culture medium. 4. Inactive compound: The Auxinole stock solution may have lost its activity. | 1. Extend incubation time: Conduct a time-course experiment with longer time points. 2. Increase concentration: Perform a dose-response experiment to find the effective concentration. 3. Refresh medium: For long-term assays, replenish the medium with fresh Auxinole periodically. 4. Prepare fresh stock solution: Always use freshly prepared stock solutions for critical experiments. |
| Unexpected or off-target effects observed. | 1. Incubation time is too long: Prolonged exposure may lead to secondary effects not directly related to the inhibition of auxin signaling. 2. High Auxinole concentration: High concentrations can sometimes lead to non-specific effects. 3. Undocumented off-target interactions: While designed to be specific, off-target effects cannot be entirely ruled out. | 1. Reduce incubation time: Determine the minimum time required to observe the on-target effect. 2. Lower concentration: Use the lowest effective concentration determined from a dose-response curve. 3. Perform control experiments: Use inactive analogs of Auxinole if available. Conduct rescue experiments by adding exogenous auxin. Use genetic controls (e.g., mutants in the auxin signaling pathway) to confirm the specificity of the observed phenotype. |
| High variability between replicates. | 1. Inconsistent treatment timing: Variations in the start and end times of incubation can lead to variability. 2. Uneven drug distribution: In solid media, the compound may not be uniformly distributed. 3. Biological variability: The developmental stage of the plant material may not be uniform. | 1. Standardize timing: Ensure precise and consistent timing for all experimental steps. 2. Ensure proper mixing: Thoroughly mix Auxinole into the medium before it solidifies. For liquid cultures, ensure adequate agitation. 3. Synchronize biological material: Use plants or tissues at a similar developmental stage for all replicates. |
Data Presentation
Table 1: Recommended Incubation Times for Various Auxinole-Based Assays
| Assay Type | Biological Process | Typical Incubation Time | Key Considerations |
| Rapid Cellular Responses | Ion flux measurements, membrane depolarization | 1 - 30 minutes | Requires real-time or near real-time measurement capabilities. |
| Gene Expression Analysis (qRT-PCR) | Inhibition of auxin-responsive gene transcription | 30 minutes - 6 hours | Auxin-induced gene expression can be rapid, with some transcripts peaking within 1-3 hours of stimulation. A time-course is highly recommended. |
| Short-Term Developmental Assays | Hypocotyl elongation, root gravitropism | 6 - 24 hours | Effects on growth can often be observed within this timeframe. |
| Long-Term Developmental Assays | Lateral root formation, organogenesis, overall plant morphology | 2 - 14 days | Requires periodic medium changes for long-term experiments to maintain Auxinole concentration and nutrient levels. |
Table 2: Representative Time-Course Data for Auxin-Induced Root Elongation Inhibition
Note: This table provides a hypothetical example based on typical auxin response kinetics. Researchers should generate their own data for Auxinole.
| Incubation Time (hours) | Auxinole Concentration (µM) | Primary Root Length (mm, Mean ± SD) | % Inhibition |
| 0 | 0 (Control) | 5.2 ± 0.4 | 0% |
| 24 | 10 | 4.1 ± 0.5 | 21% |
| 48 | 10 | 3.0 ± 0.3 | 42% |
| 72 | 10 | 2.1 ± 0.4 | 60% |
Experimental Protocols
Protocol 1: Time-Course Analysis of Auxinole on Primary Root Growth in Arabidopsis thaliana
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Seed Sterilization and Plating:
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Surface sterilize Arabidopsis thaliana (Col-0) seeds.
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Plate seeds on Murashige and Skoog (MS) agar plates.
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Stratify at 4°C for 2 days in the dark.
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Transfer plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C and grow vertically for 4 days.
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Auxinole Treatment:
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Prepare MS agar plates containing the desired concentration of Auxinole (e.g., 10 µM) and a vehicle control (e.g., DMSO).
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Carefully transfer 4-day-old seedlings to the treatment and control plates.
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Return the plates to the growth chamber and continue vertical growth.
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Data Collection:
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At designated time points (e.g., 24, 48, 72, 96 hours after transfer), remove the plates and scan them using a flatbed scanner.
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Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).
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Data Analysis:
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Calculate the mean and standard deviation of the primary root length for each treatment and time point.
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Determine the percentage of root growth inhibition relative to the control for each time point.
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Protocol 2: qRT-PCR Analysis of Auxin-Responsive Gene Expression Following Auxinole Treatment
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Seedling Growth:
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Grow Arabidopsis thaliana seedlings in liquid MS medium for 7 days with gentle agitation.
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Auxinole and Auxin Treatment:
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Prepare a solution of Auxinole at the desired final concentration in liquid MS medium.
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Pre-incubate the seedlings in the Auxinole solution for a specified time (e.g., 1 hour) to ensure inhibition of the auxin signaling pathway.
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Prepare a solution of auxin (e.g., IAA or NAA) at a concentration known to induce target gene expression.
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Add the auxin solution to the seedlings pre-incubated with Auxinole. Include a control group with only Auxinole and another with only auxin.
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Time-Course Sampling and RNA Extraction:
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Collect seedling samples at various time points after auxin addition (e.g., 0, 30, 60, 120, 180 minutes).
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Immediately freeze the samples in liquid nitrogen.
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Extract total RNA from the frozen samples using a suitable RNA extraction kit.
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cDNA Synthesis and qRT-PCR:
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Synthesize cDNA from the extracted RNA using a reverse transcription kit.
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Perform qRT-PCR using primers specific for known early auxin-responsive genes (e.g., IAA1, GH3.3) and a reference gene (e.g., ACTIN2).
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Data Analysis:
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Calculate the relative gene expression levels using the ΔΔCt method.
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Plot the relative expression of the target genes over time for each treatment condition.
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Mandatory Visualizations
Caption: Auxin signaling pathway and the inhibitory action of Auxinole.
Caption: Workflow for a time-course experiment to optimize Auxinole incubation time.
Caption: Logical workflow for troubleshooting Auxinole experiments.
References
Troubleshooting unexpected phenotypes with Auxinole treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Auxinole in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Auxinole and how does it work?
Auxinole is a potent and specific antagonist of the TIR1/AFB family of auxin receptors.[1][2] It functions by competitively inhibiting the formation of the auxin co-receptor complex, which consists of a TIR1/AFB protein, an auxin molecule (like IAA), and an Aux/IAA transcriptional repressor protein.[1][2] By binding to the TIR1 auxin receptor, Auxinole prevents the degradation of Aux/IAA repressors, thereby inhibiting auxin-responsive gene expression.[1] Molecular docking studies have shown that the phenyl ring of Auxinole interacts with the Phenylalanine 82 (Phe82) residue of TIR1, a key residue for Aux/IAA recognition.
Q2: How should I prepare and store Auxinole?
Auxinole is soluble in polar organic solvents such as DMSO, methanol, ethanol, and acetone. For most in vitro and in planta experiments, a stock solution is prepared in DMSO.
Stock Solution Preparation and Storage:
| Parameter | Recommendation |
| Solvent | DMSO (use fresh, moisture-free DMSO for best results) |
| Stock Concentration | A common stock concentration is 200 mM (dissolve 50 mg of Auxinole in 0.77 mL of DMSO). |
| Storage (Powder) | Store at -20°C for up to 3 years. |
| Storage (DMSO Stock) | Store aliquots at -20°C for up to 1 month or at -80°C for up to 1 year to avoid repeated freeze-thaw cycles. |
Q3: What is the recommended working concentration for Auxinole?
The effective concentration of Auxinole can vary depending on the plant species, tissue type, and experimental system. For Arabidopsis thaliana, a common working concentration range is 5-50 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Troubleshooting Unexpected Phenotypes
Unexpected phenotypes can arise from various factors, including off-target effects, experimental variability, or previously uncharacterized roles of auxin signaling in your process of interest. Here’s a step-by-step guide to troubleshoot these observations.
Diagram: Troubleshooting Workflow for Unexpected Phenotypes
Caption: A logical workflow for troubleshooting unexpected phenotypes observed with Auxinole treatment.
Step 1: Verify Your Experimental Setup
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Auxinole Integrity: Ensure your Auxinole stock solution has been stored correctly and is not degraded. Prepare a fresh stock solution if in doubt.
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Concentration Calculation: Double-check your dilution calculations to confirm the final working concentration is accurate.
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Solvent Control: Always include a vehicle control (e.g., DMSO at the same concentration as in your Auxinole treatment) to ensure the observed phenotype is not due to the solvent.
Step 2: Perform an Auxin Rescue Experiment
A key characteristic of a specific auxin antagonist is that its effects can be overcome by the addition of exogenous auxin.
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Experimental Design: Co-treat your experimental system with Auxinole and a synthetic auxin like 1-Naphthaleneacetic acid (NAA) or 2,4-Dichlorophenoxyacetic acid (2,4-D), or with the natural auxin Indole-3-acetic acid (IAA).
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Expected Outcome: If the unexpected phenotype is due to the inhibition of auxin signaling, co-treatment with auxin should rescue the phenotype, returning it towards the wild-type appearance. The effect of low concentrations of Auxinole on root elongation in Arabidopsis can be counteracted by co-treatment with 1 µM IAA.
Step 3: Compare with Known Auxin Signaling Mutants
The phenotype induced by Auxinole should mimic the phenotype of loss-of-function mutants in the auxin signaling pathway.
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Genetic Comparison: Compare your Auxinole-induced phenotype to established tir1/afb auxin receptor mutants. For example, Arabidopsis seedlings grown on 10 µM Auxinole for 7 days show severe phenotypes that resemble the tir1 afb1 afb2 afb3 quadruple mutant.
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Phenotypic Analysis: Carefully observe morphological and developmental characteristics of both your treated plants and the mutant lines.
Step 4: Validate with Auxin-Responsive Reporter Lines
Use auxin-responsive reporter lines, such as those carrying the DR5::GUS or DR5::GFP construct, to directly visualize the effect of Auxinole on auxin signaling. The DR5 promoter contains multiple auxin response elements (AuxREs) that drive the expression of a reporter gene in response to auxin.
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Experimental Protocol:
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Treat your DR5 reporter line with Auxinole at the concentration that induces the unexpected phenotype.
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Include a positive control (auxin treatment) and a vehicle control (DMSO).
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Visualize reporter gene expression (e.g., through GUS staining or fluorescence microscopy).
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Expected Outcome: Auxinole treatment should lead to a significant reduction in the reporter signal compared to the vehicle control, confirming that it is indeed inhibiting auxin-responsive gene expression.
Diagram: Auxin Signaling and Auxinole Inhibition
Caption: The canonical auxin signaling pathway and its inhibition by Auxinole.
Step 5: Investigate Potential Off-Target Effects
If the above steps do not confirm an on-target anti-auxin effect, consider the possibility of off-target effects, especially at higher concentrations.
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Dose-Response Curve: If you haven't already, perform a detailed dose-response experiment. Off-target effects are often more pronounced at higher concentrations. Determine the lowest effective concentration that produces the expected anti-auxin phenotype and see if the unexpected phenotype persists at this concentration.
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Literature Search: Search for literature reporting similar phenotypes with other chemical treatments that might suggest an effect on a different pathway. For instance, some auxin transport inhibitors have been shown to affect the actin cytoskeleton. While Auxinole's primary target is the TIR1/AFB receptor, consider if the observed phenotype could be related to broader effects on cellular processes like vesicle trafficking or cytoskeletal dynamics, which are also influenced by auxin signaling.
Q5: I am observing unexpected root phenotypes like root waving or changes in root hair density. What could be the cause?
These are documented, though less common, phenotypes of Auxinole treatment.
-
Root Waving: Some studies have reported root waving in Arabidopsis seedlings treated with Auxinole. This phenotype can be complex and is often associated with alterations in root growth on solid media, potentially involving changes in cell expansion or responses to the physical environment, which are processes influenced by auxin.
-
Root Hair Density: A decrease in root hair density has been observed in response to Auxinole treatment under specific conditions. Root hair development is a classic auxin-regulated process, and its inhibition is consistent with an anti-auxin effect. However, the exact density might be sensitive to the specific concentration of Auxinole and the growth conditions.
For both phenotypes, it is crucial to perform the troubleshooting steps outlined in Q4 to confirm that they are indeed a consequence of inhibiting auxin signaling.
Experimental Protocols
Protocol: Validating Auxinole Activity using a DR5::GUS Reporter Line
This protocol describes how to use a DR5::GUS reporter line in Arabidopsis thaliana to confirm that Auxinole is inhibiting auxin-responsive gene expression.
Materials:
-
Arabidopsis thaliana seeds of a DR5::GUS reporter line.
-
Murashige and Skoog (MS) agar plates.
-
Auxinole stock solution (e.g., 20 mM in DMSO).
-
IAA stock solution (e.g., 1 mM in ethanol).
-
GUS staining solution.
-
Microscope.
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize DR5::GUS seeds and plate them on MS agar plates.
-
Stratify the seeds at 4°C for 2-3 days to ensure uniform germination.
-
Grow the seedlings vertically in a growth chamber for 5-7 days.
-
-
Treatment:
-
Prepare MS liquid media with the following treatments:
-
Vehicle Control: Add DMSO to a final concentration matching the Auxinole treatment.
-
Positive Control: Add IAA to a final concentration of 1 µM.
-
Auxinole Treatment: Add Auxinole to your desired working concentration (e.g., 10 µM).
-
Rescue Treatment: Add both Auxinole (e.g., 10 µM) and IAA (e.g., 1 µM).
-
-
Transfer the seedlings into the liquid media and incubate for 6-24 hours. The optimal incubation time should be determined empirically.
-
-
GUS Staining:
-
After incubation, move the seedlings to GUS staining solution.
-
Incubate at 37°C in the dark for 4-12 hours, or until a blue color develops in the positive control.
-
After staining, clear the chlorophyll from the tissues by incubating in 70% ethanol.
-
-
Visualization and Analysis:
-
Mount the seedlings on a microscope slide in a drop of glycerol.
-
Observe the GUS staining pattern, particularly in the root tips, lateral root primordia, and other areas of known auxin activity.
-
Expected Results:
-
Vehicle Control: Low basal GUS activity.
-
Positive Control (IAA): Strong GUS activity in auxin-responsive tissues.
-
Auxinole Treatment: Significantly reduced GUS activity compared to the vehicle and positive controls.
-
Rescue Treatment: GUS activity should be restored to levels similar to or higher than the vehicle control.
-
-
This protocol will provide clear evidence of whether the Auxinole you are using is effectively inhibiting the auxin signaling pathway in your experimental system.
References
How to wash out Auxinole effectively from a cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal of Auxinole from cell cultures. The following information includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your experiments post-washout.
Frequently Asked Questions (FAQs)
Q1: What is Auxinole and what is its mechanism of action?
A1: Auxinole is a potent and specific antagonist of the TIR1/AFB family of auxin receptors.[1][2] It functions by binding to the TIR1 protein, which is a component of the SCFTIR1 E3 ubiquitin ligase complex.[3][4] This binding action blocks the formation of the TIR1-IAA-Aux/IAA complex, thereby inhibiting auxin-responsive gene expression.[3]
Q2: Why is it necessary to wash out Auxinole from a cell culture?
A2: Washing out Auxinole is crucial for several experimental designs, including:
-
Reversibility studies: To determine if the effects of Auxinole are reversible upon its removal.
-
Pulse-chase experiments: To study the cellular response after a defined period of auxin signaling inhibition.
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Downstream assays: To prevent interference of residual Auxinole with subsequent biochemical or cellular assays.
Q3: What are the key chemical properties of Auxinole to consider for a washout procedure?
A3: Auxinole is a solid, crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, acetone, and dimethylformamide (DMF). It is important to note that Auxinole is insoluble in water. This hydrophobicity may necessitate the use of a carrier solvent (like DMSO) in the initial treatment and should be considered when designing the wash steps to ensure its complete removal from the cells and culture vessel.
Q4: How can I confirm the complete removal of Auxinole?
A4: Validating the washout efficacy is critical. This can be achieved by:
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Functional Assays: Assessing the restoration of a known auxin-dependent response in the cells after the washout.
-
Analytical Chemistry: For a more direct and quantitative measure, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to detect any residual Auxinole in the cell lysate or the final wash buffer.
Q5: Will the washout procedure affect cell viability?
A5: The washing process itself can induce mechanical stress on cells. It is essential to perform the washes gently, especially with adherent cells, to minimize cell detachment and maintain viability. Post-washout cell viability can be assessed using standard methods such as Trypan Blue exclusion, MTT assay, or live/dead cell staining.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete washout (persistent inhibitory effects) | 1. Insufficient number of washes. 2. Inadequate volume of wash buffer. 3. Strong non-specific binding of Auxinole to cells or the culture plate. | 1. Increase the number of washes (e.g., from 3 to 5). 2. Use a larger volume of wash buffer for each step. 3. Include a brief incubation period (1-5 minutes) with the wash buffer. 4. Consider adding a low concentration of a non-denaturing detergent or a protein like Bovine Serum Albumin (BSA) to the wash buffer to aid in the removal of non-specifically bound compound. Note: This must be validated for compatibility with your cell line and downstream applications. |
| Significant cell detachment or loss (for adherent cells) | 1. Harsh aspiration or addition of solutions. 2. Use of a wash buffer that affects cell adhesion. | 1. Aspirate and add solutions gently to the side of the culture vessel. 2. Ensure the use of a pre-warmed, isotonic wash buffer like Phosphate-Buffered Saline (PBS). 3. Minimize the duration of the washing steps. |
| Decreased cell viability post-washout | 1. Osmotic stress from an inappropriate wash buffer. 2. Temperature shock. 3. Extended exposure to a suboptimal environment outside the incubator. | 1. Use a physiologically balanced salt solution like PBS or Hanks' Balanced Salt Solution (HBSS). 2. Pre-warm all wash buffers and culture media to 37°C. 3. Perform the washout procedure efficiently to minimize the time cells are outside the incubator. |
Experimental Protocols
Protocol 1: Washout of Auxinole from Adherent Cell Cultures
Materials:
-
Pre-warmed (37°C) sterile Phosphate-Buffered Saline (PBS), without Ca2+/Mg2+.
-
Pre-warmed (37°C) complete cell culture medium.
-
Sterile pipettes and aspirator.
Procedure:
-
Carefully aspirate the Auxinole-containing medium from the culture vessel, minimizing disturbance to the cell monolayer.
-
Gently add pre-warmed sterile PBS to the side of the vessel. Use a sufficient volume to cover the cell monolayer (e.g., 5 mL for a 10 cm dish).
-
Gently rock the vessel back and forth for 1-2 minutes to wash the cells.
-
Carefully aspirate the PBS.
-
Repeat steps 2-4 for a total of three to five washes. The number of washes may need to be optimized for your specific cell line and experimental conditions.
-
After the final wash, add pre-warmed complete culture medium to the cells.
-
Return the culture vessel to the incubator.
Protocol 2: Washout of Auxinole from Suspension Cell Cultures
Materials:
-
Pre-warmed (37°C) sterile Phosphate-Buffered Saline (PBS), without Ca2+/Mg2+.
-
Pre-warmed (37°C) complete cell culture medium.
-
Sterile centrifuge tubes.
-
Centrifuge.
Procedure:
-
Transfer the cell suspension to a sterile centrifuge tube.
-
Pellet the cells by centrifugation at a low speed (e.g., 200-300 x g) for 3-5 minutes.
-
Carefully aspirate the supernatant containing Auxinole without disturbing the cell pellet.
-
Gently resuspend the cell pellet in pre-warmed sterile PBS.
-
Repeat the centrifugation (step 2) and aspiration (step 3).
-
Repeat the wash cycle (steps 4-5) for a total of three to five washes.
-
After the final wash, resuspend the cell pellet in pre-warmed complete culture medium.
-
Transfer the cell suspension to a new, sterile culture vessel.
-
Return the culture vessel to the incubator.
Quantitative Data Summary
The following table provides recommended parameters for the Auxinole washout procedure. These are starting points and may require optimization for your specific experimental setup.
| Parameter | Adherent Cells | Suspension Cells | Rationale |
| Wash Buffer | Sterile PBS (without Ca2+/Mg2+) | Sterile PBS (without Ca2+/Mg2+) | Isotonic and non-toxic to cells. Absence of divalent cations minimizes cell clumping. |
| Buffer Temperature | 37°C | 37°C | Prevents temperature shock to the cells. |
| Number of Washes | 3 - 5 | 3 - 5 | A minimum of three washes is recommended, with more for potentially "sticky" compounds or sensitive assays. |
| Volume of Wash | 5-10 mL (for 10 cm dish) | 10-20 mL (per 107 cells) | A sufficient volume ensures dilution and removal of the compound. |
| Incubation per Wash | 1-2 minutes | N/A (resuspension) | A short incubation can help in the diffusion of the compound away from the cells. |
| Centrifugation Speed | N/A | 200 - 300 x g | Gentle centrifugation to pellet cells without causing damage. |
Visualizing the Process and a Related Pathway
Caption: Experimental workflow for washing out Auxinole from cell cultures.
Caption: Simplified diagram of the auxin signaling pathway and its inhibition by Auxinole.
References
- 1. Rational design of an auxin antagonist of the SCF(TIR1) auxin receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 86445-22-9: Auxinole | CymitQuimica [cymitquimica.com]
- 3. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Cytotoxicity of Auxinole at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of Auxinole, particularly at high concentrations. Given that Auxinole is a potent antagonist of the plant hormone auxin, its effects on mammalian cells, especially at high concentrations, may be uncharacterized.[1][2] This guide offers detailed experimental protocols, troubleshooting advice, and data presentation strategies to enable a thorough investigation of Auxinole's cytotoxic potential.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected results in our cell viability assay at high concentrations of Auxinole (e.g., a U-shaped dose-response curve). What could be the cause?
A1: This is a common artifact when testing compounds at high concentrations. Several factors could be contributing to this observation:
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Compound Precipitation: At high concentrations, Auxinole may precipitate out of the solution. These precipitates can interfere with the optical readings of colorimetric or fluorometric assays, leading to artificially inflated or decreased signals.[3]
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Direct Assay Interference: Auxinole might directly interact with the assay reagents. For instance, it could chemically reduce tetrazolium salts like MTT, leading to a false positive signal for cell viability that is independent of cellular metabolic activity.[4]
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Solvent Toxicity: If you are using a solvent like DMSO to dissolve Auxinole, high concentrations of the solvent itself can be toxic to cells, confounding the results.[5]
Q2: How can we determine if Auxinole is inducing apoptosis or necrosis at high concentrations?
A2: To distinguish between different modes of cell death, a combination of assays is recommended:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for differentiating between early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3, and initiator caspases, like caspase-9, can confirm the involvement of the apoptotic pathway.
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LDH Release Assay: The lactate dehydrogenase (LDH) assay measures the release of this cytosolic enzyme into the culture medium, which is an indicator of plasma membrane damage characteristic of necrosis.
Q3: We are seeing high variability between replicate wells in our cytotoxicity assays with Auxinole. What are the common causes and solutions?
A3: High variability can obscure the true effect of the compound. Common causes include:
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Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating.
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Inaccurate Compound Dilutions: Use calibrated pipettes and perform serial dilutions carefully.
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Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate Auxinole and media components. It is advisable to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experimental samples.
-
Compound Instability: Auxinole may not be stable in your culture medium over the duration of the experiment.
Troubleshooting Guides
Guide 1: Investigating a U-Shaped Dose-Response Curve
If you observe an unexpected increase in viability at high concentrations of Auxinole, follow these steps:
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Visual Inspection: Carefully inspect the wells under a microscope for any signs of compound precipitation.
-
Cell-Free Control: Run a control plate without cells, containing only media, your concentrations of Auxinole, and the assay reagent (e.g., MTT). This will determine if Auxinole directly interacts with the reagent.
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Solvent Toxicity Control: Test a range of concentrations of your solvent (e.g., DMSO) alone to determine its toxic threshold for your cell line. Ensure the final solvent concentration in your experiment is below this level.
-
Alternative Assay: Consider using a different cytotoxicity assay that relies on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a real-time live/dead cell imaging assay.
Guide 2: No Dose-Dependent Cytotoxicity Observed
If you do not see a decrease in cell viability even at high concentrations of Auxinole, consider the following:
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Expand Concentration Range: You may need to test even higher concentrations. However, be mindful of solubility limits.
-
Increase Incubation Time: The cytotoxic effects of Auxinole may be time-dependent. Conduct experiments at different time points (e.g., 24, 48, and 72 hours).
-
Cell Line Specificity: The effect of Auxinole may be cell-line specific. Test its cytotoxicity in a panel of different cell lines.
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Compound Bioavailability: Auxinole might be binding to serum proteins in the culture medium, reducing its effective concentration. Consider reducing the serum concentration during the treatment period, but be aware that this can also affect cell health.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison. Below are example templates for presenting your cytotoxicity data.
Table 1: IC₅₀ Values of Auxinole in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) [95% CI] |
| HeLa | MTT | 48 | 75.2 [68.9 - 82.1] |
| A549 | LDH | 48 | 92.5 [85.3 - 100.2] |
| HEK293 | MTT | 48 | > 200 |
Data are hypothetical and for illustrative purposes only.
Table 2: Apoptosis vs. Necrosis Profile of Auxinole in HeLa Cells (at 48 hours)
| Auxinole Conc. (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| 0 (Control) | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.6 ± 0.2 |
| 50 | 60.3 ± 4.1 | 25.7 ± 3.2 | 10.1 ± 1.9 | 3.9 ± 0.7 |
| 100 | 25.8 ± 3.5 | 45.2 ± 5.1 | 22.6 ± 2.8 | 6.4 ± 1.1 |
| 200 | 5.2 ± 1.8 | 20.1 ± 4.5 | 65.3 ± 6.3 | 9.4 ± 2.0 |
Data are hypothetical and for illustrative purposes only. Values are presented as mean ± standard deviation.
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Auxinole in complete medium. Aspirate the old medium and add 100 µL of the diluted compound. Include vehicle control wells (medium with the same concentration of solvent as the highest Auxinole concentration).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Agitate the plate on a shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Percent Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Vehicle Control: Cells treated with the vehicle only.
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (provided in the kit) 30 minutes before the end of incubation.
-
Background Control: Culture medium only.
-
-
Collect Supernatant: After incubation, centrifuge the plate at 600 x g for 10 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mix: Add 50 µL of the LDH reaction solution (from the kit) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Percent Cytotoxicity (%) = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Maximum Release - Absorbance of Vehicle)] x 100.
Apoptosis Detection using Annexin V/PI Staining
This assay uses Annexin V to detect phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and propidium iodide (PI) to stain the DNA of cells with compromised membranes.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with Auxinole at the desired concentrations.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Mandatory Visualizations
Caption: Experimental workflow for assessing Auxinole cytotoxicity.
Caption: General overview of apoptosis signaling pathways.
References
Auxinole in Long-Term Experiments: A Technical Support Center
Welcome to the technical support center for the long-term application of Auxinole. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshoot common issues, and answer frequently asked questions regarding the use of Auxinole in extended experimental setups.
Introduction to Auxinole
Auxinole is a potent antagonist of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin receptors.[1] It functions by binding to the TIR1 protein, thereby blocking the formation of the TIR1-IAA-Aux/IAA co-receptor complex.[1][2] This inhibition prevents the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins, leading to the suppression of auxin-responsive gene expression.[3] Its targeted mechanism of action makes it a valuable tool for studying auxin signaling pathways in various biological systems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Auxinole?
A1: Auxinole acts as a competitive inhibitor of auxin binding to the TIR1/AFB family of F-box proteins.[1] In the presence of auxin (indole-3-acetic acid or IAA), TIR1/AFB proteins recruit Aux/IAA repressor proteins, leading to their ubiquitination and degradation by the 26S proteasome. This degradation releases Auxin Response Factors (ARFs), allowing them to regulate the transcription of auxin-responsive genes. Auxinole occupies the auxin-binding pocket on TIR1, preventing the interaction with Aux/IAA proteins and thereby stabilizing them. This stabilization keeps ARFs in a repressed state, inhibiting the downstream auxin signaling pathway.
Q2: How should I prepare and store Auxinole stock solutions?
A2: Auxinole is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. To minimize the effects of moisture, use fresh, high-quality DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q3: What is a recommended starting concentration for long-term experiments?
A3: The optimal concentration of Auxinole for long-term experiments is highly dependent on the cell type, experimental duration, and the specific biological question. For short-term experiments in Arabidopsis thaliana root epidermal cells, a concentration of 20 µM has been used. However, for long-term studies, it is crucial to perform a dose-response curve to determine the highest concentration that does not cause significant cytotoxicity over the desired experimental period (e.g., 24, 48, 72 hours, or longer). Start with a concentration range of 1-20 µM and assess cell viability and the desired biological effect.
Q4: How often should I replenish the media containing Auxinole?
A4: The stability of Auxinole in cell culture media over long periods has not been extensively documented. As a general best practice for long-term experiments with chemical compounds, the media should be replaced every 48-72 hours to ensure a consistent concentration of the compound and to replenish nutrients for the cells. When changing the media, fresh Auxinole should be added to the new media at the desired final concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of Auxinole in Culture Media | - High final concentration exceeding aqueous solubility.- Rapid dilution of concentrated DMSO stock.- Low temperature of the media. | - Perform a solubility test to determine the maximum soluble concentration in your specific media.- Try a serial dilution of the Auxinole stock in pre-warmed (37°C) media.- Add the Auxinole stock dropwise while gently vortexing the media.- Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). |
| Loss of Auxinole Activity Over Time | - Degradation of Auxinole in the culture medium.- Cellular metabolism of Auxinole. | - Increase the frequency of media replenishment (e.g., every 24-48 hours).- Protect cultures from direct light, as some auxin analogs are known to be light-sensitive.- If possible, analyze the concentration of Auxinole in the media over time using analytical methods like HPLC to determine its stability under your experimental conditions. |
| High Cell Death or Unexpected Phenotypes | - Cytotoxicity at the concentration used.- Off-target effects of Auxinole. | - Perform a thorough dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experiment duration.- Include appropriate controls, such as a vehicle control (DMSO only) and untreated cells.- If off-target effects are suspected, try to rescue the phenotype by co-treatment with a high concentration of auxin (IAA) or use a different inhibitor with a distinct mechanism of action to confirm the observed effect is due to TIR1/AFB pathway inhibition. |
| Variability Between Experiments | - Inconsistent preparation of Auxinole solutions.- Differences in cell density or passage number. | - Use freshly prepared dilutions of Auxinole for each experiment from a single, quality-controlled stock.- Standardize cell seeding density and use cells within a consistent range of passage numbers. |
Data Summary
Table 1: Solubility and Storage of Auxinole
| Solvent | Maximum Solubility | Stock Solution Storage |
| DMSO | 64 mg/mL (199.14 mM) | -20°C or -80°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles. |
| Ethanol | 5 mg/mL | |
| Water | Insoluble |
Note: There is currently limited publicly available data on the long-term stability and cytotoxicity of Auxinole. It is highly recommended that researchers perform their own validation experiments to determine the optimal conditions for their specific long-term studies.
Experimental Protocols
Protocol 1: Determining Optimal Long-Term Concentration of Auxinole
-
Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth over the desired experimental duration (e.g., 72 hours).
-
Preparation of Auxinole Dilutions: Prepare a series of dilutions of Auxinole in your complete cell culture medium. A suggested starting range is 0.5, 1, 2.5, 5, 10, 20, and 50 µM. Include a vehicle control (DMSO at the highest concentration used in the dilutions) and a no-treatment control.
-
Treatment: Replace the existing media with the media containing the different concentrations of Auxinole or controls.
-
Incubation: Incubate the cells for your desired long-term durations (e.g., 24, 48, and 72 hours). If the experiment extends beyond 72 hours, replenish the media with fresh compound every 48-72 hours.
-
Viability Assay: At each time point, assess cell viability using a suitable method (e.g., MTT, PrestoBlue, or live/dead staining).
-
Data Analysis: Plot cell viability against Auxinole concentration for each time point to determine the IC50 value and the maximum non-toxic concentration for your long-term experiment.
Signaling Pathways and Workflows
Auxinole's Mechanism of Action
Caption: Mechanism of Auxinole action in the auxin signaling pathway.
Experimental Workflow for Long-Term Auxinole Treatment
Caption: General workflow for a long-term experiment using Auxinole.
References
Validation & Comparative
Auxinole vs. PEO-IAA: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent auxin antagonists, Auxinole and its precursor, PEO-IAA. Both compounds are instrumental in the study of auxin signaling and its role in plant development and disease. This document summarizes their mechanisms of action, presents comparative quantitative data, and provides detailed experimental protocols for key assays.
Introduction
Auxin, a class of plant hormones, plays a pivotal role in regulating numerous aspects of plant growth and development. The primary signaling pathway for auxin involves its perception by the TIR1/AFB family of F-box proteins, which act as auxin receptors. In the presence of auxin, TIR1/AFB proteins, as part of the SCFTIR1/AFB E3 ubiquitin ligase complex, bind to Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This degradation relieves the repression of Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes.[1][2][3][4]
Chemical tools that can modulate this pathway are invaluable for research. PEO-IAA (α-(phenylethyl-2-oxo)-IAA) was identified as a lead compound that antagonizes the auxin receptor complex.[5] Building upon this discovery, Auxinole (α-[2,4-dimethylphenylethyl-2-oxo]-IAA) was rationally designed as a more potent antagonist of the TIR1/AFB receptors. Both molecules function by binding to the TIR1 auxin receptor, thereby blocking the formation of the TIR1-IAA-Aux/IAA complex and inhibiting downstream auxin-responsive gene expression.
Data Presentation: Quantitative Comparison of Efficacy
| Parameter | PEO-IAA | Auxinole | Rationale for Efficacy Difference |
| Chemical Structure | α-(phenylethyl-2-oxo)-IAA | α-[2,4-dimethylphenylethyl-2-oxo]-IAA | The addition of two methyl groups to the phenyl ring of Auxinole enhances its interaction with the TIR1 receptor. |
| Inhibition of Auxin-Induced Gene Expression (DR5::GUS Assay) | Moderate Inhibition | Strong Inhibition | At a concentration of 20 µM, Auxinole demonstrates a more pronounced inhibition of NAA-induced GUS expression compared to PEO-IAA at the same concentration, as visually depicted in reporter gene assays. |
| Inhibition of Primary Root Growth | Moderate Inhibition | Strong Inhibition | In root growth assays, Auxinole exhibits a more potent inhibitory effect on primary root elongation in the presence of auxin compared to PEO-IAA. |
| Inhibition of TIR1-Aux/IAA Interaction (In Vitro) | Effective | More Effective | Molecular docking studies and in vitro binding assays indicate that the structural modifications in Auxinole lead to a higher affinity for the TIR1 auxin-binding pocket, particularly through a strong π-π stacking interaction with the Phe82 residue of TIR1. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
In Vitro TIR1-Aux/IAA Interaction Assay (Pull-down Assay)
Objective: To determine the ability of Auxinole and PEO-IAA to inhibit the auxin-induced interaction between the TIR1 receptor and an Aux/IAA protein.
Methodology:
-
Protein Expression and Purification:
-
Express and purify recombinant GST-tagged Aux/IAA protein (e.g., GST-IAA7) and Myc-tagged TIR1 protein from E. coli or insect cells.
-
-
Binding Reaction:
-
Immobilize GST-IAA7 on glutathione-Sepharose beads.
-
Prepare a binding buffer containing the purified TIR1-Myc protein.
-
Add either DMSO (control), IAA (e.g., 1 µM), IAA plus a concentration range of PEO-IAA, or IAA plus a concentration range of Auxinole to the binding buffer.
-
Incubate the immobilized GST-IAA7 with the binding buffer mixtures at 4°C for 2-4 hours with gentle rotation.
-
-
Washing:
-
Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing reduced glutathione).
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detect the presence of TIR1-Myc using an anti-Myc antibody. The amount of TIR1-Myc pulled down is indicative of the level of interaction with IAA7. A decrease in the amount of TIR1-Myc in the presence of the antagonists indicates inhibition of the interaction.
-
DR5::GUS Reporter Gene Expression Assay
Objective: To quantify the in vivo effect of Auxinole and PEO-IAA on auxin-induced gene expression.
Methodology:
-
Plant Material and Growth Conditions:
-
Use transgenic Arabidopsis thaliana seedlings carrying the DR5::GUS reporter construct.
-
Grow seedlings vertically on Murashige and Skoog (MS) agar plates under controlled light and temperature conditions (e.g., 22°C, 16h light/8h dark cycle) for 5-7 days.
-
-
Treatment:
-
Prepare liquid MS medium containing either DMSO (control), a synthetic auxin like 1-NAA (e.g., 1 µM), 1-NAA plus a concentration range of PEO-IAA, or 1-NAA plus a concentration range of Auxinole.
-
Transfer the seedlings into the treatment solutions and incubate for a defined period (e.g., 6-24 hours).
-
-
Histochemical Staining (Qualitative):
-
Submerge the seedlings in a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).
-
Incubate at 37°C in the dark for 2-18 hours.
-
Clear the chlorophyll from the tissues using 70% ethanol.
-
Visualize the blue staining pattern, indicative of GUS activity, under a microscope.
-
-
Fluorometric Assay (Quantitative):
-
Homogenize the treated seedlings in an extraction buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Add the supernatant to a reaction buffer containing MUG (4-methylumbelliferyl-β-D-glucuronide).
-
Incubate at 37°C and measure the fluorescence of the product (4-methylumbelliferone) at specific time points using a fluorometer. The rate of fluorescence increase is proportional to the GUS activity.
-
Arabidopsis Root Growth Inhibition Assay
Objective: To assess the ability of Auxinole and PEO-IAA to antagonize auxin-inhibited primary root growth.
Methodology:
-
Plate Preparation:
-
Prepare MS agar plates containing either DMSO (control), a low concentration of IAA (e.g., 0.1 µM) that partially inhibits root growth, IAA plus a concentration range of PEO-IAA, or IAA plus a concentration range of Auxinole.
-
-
Seedling Growth:
-
Germinate and grow Arabidopsis thaliana (e.g., Col-0 ecotype) seedlings vertically on standard MS plates for 4-5 days.
-
-
Transfer and Measurement:
-
Transfer seedlings of uniform size to the treatment plates.
-
Mark the position of the root tip at the time of transfer.
-
Return the plates to the growth chamber and allow the roots to grow for another 2-4 days.
-
Measure the length of the new root growth from the initial mark to the new root tip.
-
-
Data Analysis:
-
Calculate the percentage of root growth inhibition relative to the control.
-
Compare the root growth in the presence of IAA alone to the root growth in the presence of IAA and the antagonists to determine their efficacy in reversing the auxin-induced inhibition.
-
Mandatory Visualization
Caption: Auxin signaling pathway and points of inhibition by Auxinole and PEO-IAA.
Caption: Experimental workflow for comparing the efficacy of auxin antagonists.
References
Auxinole: A Chemical Alternative to TIR1/AFB Genetic Knockouts for Probing Auxin Signaling
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the study of plant development and auxin signaling, researchers have traditionally relied on genetic knockouts of the TIR1/AFB family of auxin co-receptors. However, the functional redundancy and lethality associated with higher-order mutants present significant challenges. Auxinole, a potent and specific antagonist of the TIR1/AFB pathway, offers a powerful chemical alternative to circumvent these genetic limitations. This guide provides an objective comparison of Auxinole's performance against TIR1/AFB genetic knockouts, supported by experimental data, detailed protocols, and visual aids to facilitate your research.
Mechanism of Action: A Tale of Two Inhibitions
The canonical auxin signaling pathway is initiated by the binding of auxin to the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. This binding promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of Aux/IAAs. The degradation of these repressors liberates Auxin Response Factors (ARFs), which then regulate the transcription of auxin-responsive genes.
Genetic knockouts of TIR1/AFB genes disrupt this pathway by removing the auxin co-receptors, thereby preventing the degradation of Aux/IAA proteins and persistently repressing auxin-mediated gene expression. The severity of the resulting phenotype depends on which and how many of the six TIR1/AFB genes in Arabidopsis thaliana are mutated, with higher-order mutants exhibiting severe developmental defects and even embryo lethality[1][2].
Auxinole , in contrast, offers a chemical approach to inhibit this pathway. It acts as a competitive antagonist by binding directly to the auxin-binding pocket of TIR1/AFB proteins[3][4][5]. Specifically, the phenyl ring of Auxinole interacts with the crucial Phe82 residue of TIR1, a key site for Aux/IAA recognition. This binding event physically blocks the formation of the TIR1-auxin-Aux/IAA ternary complex, thus stabilizing Aux/IAA repressors and inhibiting downstream auxin-responsive gene expression. This chemical inhibition allows for a dose-dependent, reversible, and temporally controlled blockade of auxin signaling, offering a level of experimental flexibility not achievable with genetic knockouts.
Diagram of the Auxin Signaling Pathway and Inhibition Mechanisms
Caption: A diagram illustrating the canonical auxin signaling pathway and the points of intervention for TIR1/AFB genetic knockouts and the chemical inhibitor Auxinole.
Performance Comparison: Auxinole vs. tir1/afb Mutants
The efficacy of Auxinole in mimicking the phenotypes of tir1/afb genetic knockouts has been demonstrated in several studies. A key advantage of Auxinole is its ability to induce a phenotype in a dose-dependent manner, allowing for the study of varying degrees of auxin signaling inhibition.
Primary Root Elongation
High concentrations of auxin inhibit primary root elongation. Both Auxinole treatment and mutations in TIR1/AFB genes confer resistance to this inhibitory effect.
| Treatment/Genotype | Primary Root Length (% of Control) | Condition |
| Wild-type (Col-0) | 100% | No treatment |
| Wild-type + 20 µM Auxinole | ~175% | + 0.2 µM IAA |
| tir1-1 | ~150% | + 0.5 µM IAA |
| afb2-3 | ~140% | + 0.5 µM IAA |
| tir1-1 afb2-3 | ~180% | + 0.5 µM IAA |
| tir1/afb1/afb2/afb3 | Phenotypically severe, resembling high Auxinole concentration | - |
Data for Auxinole is estimated from graphical data where 20 µM Auxinole overcomes the inhibitory effect of 0.2 µM IAA. Data for tir1/afb mutants is derived from studies with 0.5 µM IAA treatment and represents the strong resistance to auxin-induced root growth inhibition. Seedlings treated with 10 µM Auxinole for 7 days show severe phenotypes that resemble the quadruple tir1/afb1/afb2/afb3 mutants.
Lateral Root Formation
Auxin promotes the formation of lateral roots. Inhibition of auxin signaling, either chemically or genetically, leads to a reduction in lateral root density.
| Treatment/Genotype | Lateral Root Density (LRs/cm) | Condition |
| Wild-type (Col-0) | ~3.2 | No treatment |
| Wild-type + 10 µM Auxinole | Severely reduced, similar to quadruple mutants | - |
| tir1-1 | ~2.3 | No treatment |
| afb2-3 | ~2.8 | No treatment |
| tir1-1 afb2-3 | ~1.5 | No treatment |
| afb2/afb3/afb4 | ~1.75 | No treatment |
| tir1/afb1/afb2/afb3 | Severely reduced | - |
Data for tir1/afb mutants is from a comprehensive genetic analysis. The effect of Auxinole is based on observations that high concentrations phenocopy severe loss-of-function mutants. The tir1 allele has the largest effect on reducing lateral root primordia, followed by afb2, afb5, afb3, and afb4.
Auxin-Responsive Gene Expression (DR5::GUS)
The DR5::GUS reporter system is a widely used tool to visualize auxin response. Both Auxinole and tir1/afb mutations lead to a reduction in auxin-induced DR5::GUS expression.
| Treatment/Genotype | DR5::GUS Expression |
| Wild-type (DR5::GUS) | Strong induction with auxin treatment |
| Wild-type (DR5::GUS) + Auxinole | Dose-dependent inhibition of auxin-induced GUS expression |
| tir1-1 (DR5::GUS) | Reduced auxin-induced GUS expression |
Auxinole has been shown to effectively block the induction of DR5::GUS expression by auxin in a dose-dependent manner.
Key Advantages of Auxinole
-
Temporal Control: Auxinole can be applied at any stage of development, allowing for the study of auxin's role in specific temporal windows, which is not possible with constitutive genetic knockouts.
-
Dose-Dependent Inhibition: The concentration of Auxinole can be titrated to achieve varying levels of auxin signaling inhibition, enabling the study of dose-response relationships.
-
Reversibility: The effects of Auxinole are reversible upon its removal, allowing for the study of recovery from auxin signaling inhibition.
-
Overcoming Lethality: Higher-order tir1/afb mutants are often embryo-lethal. Auxinole can be used to study the effects of strong, systemic auxin signaling inhibition in viable plants.
-
Broad Applicability: Auxinole has been shown to be effective across different plant species.
Considerations and Limitations
-
Off-Target Effects: As with any chemical inhibitor, the potential for off-target effects should be considered, although Auxinole has been shown to be highly specific for the TIR1/AFB pathway.
-
Delivery and Stability: The delivery, uptake, and stability of Auxinole in different tissues and experimental systems may vary and require optimization.
-
Specialized AFB Functions: Genetic studies have revealed specialized functions for some AFB proteins, such as AFB1's role in rapid, non-transcriptional auxin responses. Auxinole, as a general TIR1/AFB antagonist, may not be suitable for dissecting the specific roles of individual family members.
Experimental Protocols
Root Growth Inhibition Assay with Auxinole
This protocol details the steps to quantify the effect of Auxinole on primary root elongation in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar
-
Petri plates (100 mm x 15 mm)
-
Auxinole stock solution (e.g., 10 mM in DMSO)
-
Sterile water and ethanol
-
Growth chamber (22°C, 16h light/8h dark cycle)
-
Ruler or digital scanner and image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes. Rinse seeds 5 times with sterile water.
-
Plating: Resuspend sterilized seeds in 0.1% sterile agar and sow them on MS plates.
-
Stratification: Store the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Germination and Growth: Transfer the plates to a growth chamber and grow the seedlings vertically for 4-5 days.
-
Treatment: Prepare MS plates containing a range of Auxinole concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 20 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.
-
Transfer: Carefully transfer seedlings of uniform size to the treatment plates.
-
Measurement: Mark the position of the root tip at the time of transfer. After 3-5 days of further growth, mark the new position of the root tip.
-
Data Analysis: Measure the length of new root growth. Calculate the average root growth and standard deviation for each treatment.
Experimental Workflow for Root Growth Inhibition Assay
Caption: A flowchart outlining the key steps in a typical root growth inhibition assay using Auxinole.
DR5::GUS Reporter Assay with Auxinole
This protocol describes how to visualize the effect of Auxinole on auxin-responsive gene expression using the DR5::GUS reporter line.
Materials:
-
Arabidopsis thaliana DR5::GUS transgenic seeds
-
Liquid MS medium with 1% sucrose
-
24-well plates
-
Auxinole stock solution (10 mM in DMSO)
-
Indole-3-acetic acid (IAA) stock solution (1 mM in ethanol)
-
GUS staining solution (X-Gluc)
-
70% ethanol
-
Microscope
Procedure:
-
Seedling Growth: Grow DR5::GUS seedlings in liquid MS medium in a 24-well plate for 5-7 days under sterile conditions.
-
Pre-treatment with Auxinole: Add Auxinole to the desired final concentrations to the wells and incubate for 1-2 hours. Include a DMSO control.
-
Auxin Induction: Add IAA to a final concentration of 1-10 µM to induce GUS expression. Include a control without IAA.
-
Incubation: Incubate the seedlings for 4-6 hours.
-
GUS Staining: Remove the medium and add GUS staining solution to each well. Incubate at 37°C overnight in the dark.
-
Destaining: Remove the staining solution and wash the seedlings with 70% ethanol to remove chlorophyll.
-
Visualization: Observe the blue staining pattern in the seedlings under a microscope.
-
Quantification (Optional): For quantitative analysis, a fluorometric assay using 4-methylumbelliferyl glucuronide (MUG) as a substrate can be performed.
Conclusion
Auxinole serves as a valuable and versatile tool for the study of auxin signaling, offering distinct advantages over traditional genetic knockout approaches. Its ability to provide temporal, dose-dependent, and reversible inhibition of the TIR1/AFB pathway allows for a nuanced dissection of auxin's role in plant growth and development. While genetic knockouts remain essential for understanding the specific functions of individual TIR1/AFB family members, Auxinole provides a powerful complementary strategy, particularly for overcoming issues of functional redundancy and lethality. By understanding the comparative strengths and limitations of both approaches, researchers can select the most appropriate tools to address their specific biological questions.
References
- 1. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]
- 2. Inhibition of Auxin Movement from the Shoot into the Root Inhibits Lateral Root Development in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Specificity of Auxinole for TIR1 Compared to Other F-box Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Auxinole, a potent antagonist of auxin signaling, has emerged as a critical chemical tool for dissecting the intricate roles of auxin in plant development and physiology. Its efficacy lies in its ability to disrupt the formation of the TIR1/AFB-auxin-Aux/IAA co-receptor complex, thereby inhibiting downstream gene expression.[1][2] This guide provides a comprehensive comparison of Auxinole's specificity for TIR1, the primary auxin receptor, versus other F-box proteins, supported by available experimental data and detailed methodologies.
Introduction to Auxin Perception and the Role of F-box Proteins
The perception of the plant hormone auxin is primarily mediated by a family of F-box proteins known as the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins.[3][4] In Arabidopsis, this family consists of six members: TIR1 and AFB1-AFB5.[1] These proteins act as substrate receptors within an SCF (SKP1-CULLIN-F-BOX) E3 ubiquitin ligase complex. In the presence of auxin, TIR1/AFB proteins bind to Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This degradation relieves the repression of Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes.
Auxinole was rationally designed to competitively inhibit this process by binding to the auxin-binding pocket of TIR1. Molecular docking studies have indicated that the phenyl ring of Auxinole interacts strongly with the Phenylalanine-82 residue of TIR1, a key residue for Aux/IAA recognition.
Specificity of Auxinole for the TIR1/AFB Family
While direct comparative quantitative data for Auxinole is limited, studies on the differential binding of various auxins to TIR1/AFB proteins suggest that individual members can have distinct biochemical properties. For instance, the synthetic auxin picloram exhibits a higher affinity for AFB5 than for TIR1. This suggests that despite the high sequence homology within the auxin-binding pocket, subtle differences may lead to varied affinities for ligands like Auxinole.
Phenotypic analyses of Arabidopsis seedlings treated with Auxinole show phenotypes that resemble the quadruple tir1/afb auxin receptor mutants, further supporting its specific action on this family of F-box proteins.
Comparison with Other F-box Proteins
A crucial aspect of a chemical inhibitor's utility is its specificity against other related proteins. In plants, F-box proteins constitute a large superfamily involved in regulating diverse cellular processes by targeting specific proteins for degradation. A key example is COI1, the F-box protein that acts as the receptor for the hormone jasmonate.
Currently, there is a lack of published, direct experimental data quantitatively comparing the binding or inhibitory activity of Auxinole on TIR1 versus other plant F-box proteins outside the TIR1/AFB family, such as COI1. However, the rational design of Auxinole was based on the structure of the TIR1 auxin-binding pocket, suggesting a high degree of specificity. The fact that auxinole competitively inhibits various auxin-specific responses in planta without reported pleiotropic effects associated with the inhibition of other hormone pathways, like the jasmonate pathway, indirectly supports its specificity for the TIR1/AFB co-receptors.
Quantitative Data Summary
As mentioned, direct quantitative data for Auxinole's activity across a range of F-box proteins is scarce. The following table highlights the known interactions and the existing knowledge gap.
| F-box Protein | Family | Ligand Specificity | Auxinole Inhibition (Qualitative) | Auxinole Inhibition (Quantitative - IC50/Ki) |
| TIR1 | TIR1/AFB | Auxin | Strong | Not consistently reported across studies |
| AFB1 | TIR1/AFB | Auxin | Inferred from family-wide effects | Not available |
| AFB2 | TIR1/AFB | Auxin | Inferred from family-wide effects | Not available |
| AFB3 | TIR1/AFB | Auxin | Inferred from family-wide effects | Not available |
| AFB4 | TIR1/AFB | Auxin, Picloram | Inferred from family-wide effects | Not available |
| AFB5 | TIR1/AFB | Auxin, Picloram (high affinity) | Inferred from family-wide effects | Not available |
| COI1 | F-box | Jasmonate | Not reported to be a target | Not available |
| Other F-box Proteins | Various | Various | Not reported to be targets | Not available |
Experimental Protocols
The specificity of Auxinole for TIR1/AFB proteins has been primarily demonstrated through in vitro binding assays and in vivo genetic and physiological experiments. Below are detailed methodologies for key experiments.
In Vitro Pull-Down Assay
This assay is used to determine if Auxinole can disrupt the auxin-induced interaction between TIR1 and an Aux/IAA protein.
Protocol:
-
Protein Expression and Purification:
-
Express and purify recombinant TIR1 protein (e.g., as a Myc-tagged fusion) from an in vitro transcription/translation system (e.g., wheat germ extract) or insect cells.
-
Express and purify a recombinant Aux/IAA protein (e.g., GST-tagged IAA7) from E. coli.
-
-
Binding Reaction:
-
Immobilize the GST-Aux/IAA protein on glutathione-agarose beads.
-
Incubate the beads with the purified TIR1 protein in a binding buffer.
-
Add a known concentration of auxin (e.g., IAA) to induce the interaction.
-
In parallel reactions, add varying concentrations of Auxinole along with auxin.
-
Include a control reaction with no auxin.
-
-
Washing and Elution:
-
Wash the beads several times with the binding buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing reduced glutathione).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by immunoblotting using an anti-Myc antibody to detect TIR1.
-
A decrease in the amount of pulled-down TIR1 in the presence of Auxinole indicates its inhibitory activity.
-
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful in vivo method to study protein-protein interactions. It can be adapted to assess the effect of small molecules like Auxinole on these interactions.
Protocol:
-
Vector Construction:
-
Clone the coding sequence of TIR1 into a yeast expression vector containing a DNA-binding domain (BD), creating a BD-TIR1 fusion protein.
-
Clone the coding sequence of an Aux/IAA protein (e.g., IAA7) into a yeast expression vector containing an activation domain (AD), creating an AD-Aux/IAA fusion protein.
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain with both the BD-TIR1 and AD-Aux/IAA plasmids.
-
-
Interaction Assay:
-
Plate the transformed yeast cells on a selective medium lacking specific nutrients (e.g., histidine, adenine) to select for interacting proteins. The interaction between BD-TIR1 and AD-Aux/IAA reconstitutes a functional transcription factor, driving the expression of reporter genes (e.g., HIS3, ADE2, lacZ).
-
To test the effect of Auxinole, supplement the selective medium with a known concentration of auxin (to induce the interaction) and varying concentrations of Auxinole.
-
-
Analysis:
-
Assess yeast growth on the selective medium or measure the activity of a colorimetric reporter (e.g., β-galactosidase).
-
Inhibition of yeast growth or a reduction in reporter gene activity in the presence of Auxinole demonstrates its ability to disrupt the TIR1-Aux/IAA interaction.
-
Signaling Pathway and Experimental Workflow Diagrams
Auxin Signaling Pathway and Point of Auxinole Inhibition
Caption: Auxin signaling pathway and the inhibitory action of Auxinole.
Experimental Workflow for Testing Auxinole Specificity
Caption: Workflow for assessing Auxinole's specificity.
Conclusion
Auxinole is a highly valuable and specific inhibitor of the TIR1/AFB-mediated auxin perception pathway. While existing evidence strongly supports its specificity for this family of F-box proteins, there is a clear need for further research to provide a comprehensive quantitative comparison of its activity against all TIR1/AFB members and a broader range of other F-box proteins. Such studies would further solidify its role as a precision tool in plant biology and drug discovery, and potentially uncover subtle differences in the auxin co-receptor complexes. Researchers are encouraged to utilize the detailed protocols provided to expand upon the current understanding of Auxinole's specificity.
References
- 1. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design of an auxin antagonist of the SCF(TIR1) auxin receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Arabidopsis F-box protein TIR1 is an auxin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vivo Validation of Auxinole's Antagonistic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Auxinole, a potent auxin antagonist, with other known auxin inhibitors. We present available quantitative data from in vivo studies, detailed experimental protocols for validation, and visual representations of the underlying biological pathways and experimental workflows to facilitate a comprehensive understanding of Auxinole's performance in a biological context.
Introduction to Auxinole and its Mechanism of Action
Auxinole, chemically known as α-(2,4-dimethylphenylethyl-2-oxo)-IAA, is a rationally designed antagonist of the auxin signaling pathway.[1][2] It functions by binding to the TIR1/AFB family of auxin co-receptors, thereby blocking the formation of the TIR1-IAA-Aux/IAA protein complex.[1][2] This inhibition prevents the subsequent degradation of Aux/IAA transcriptional repressors, leading to a suppression of auxin-responsive gene expression and a consequential block of auxin-mediated physiological responses in plants.[1]
Comparative Analysis of In Vivo Antagonistic Activity
Table 1: In Vivo Efficacy of Auxin Antagonists on Arabidopsis thaliana Root Growth
| Compound | Target/Mechanism of Action | Observed In Vivo Effect | Quantitative Data (IC50) | Reference(s) |
| Auxinole | TIR1/AFB Co-receptor Antagonist | Inhibition of primary root elongation and lateral root formation. | Not explicitly reported in a comparable format. | |
| PEO-IAA | TIR1/AFB Co-receptor Antagonist | Inhibition of primary root elongation. | Not explicitly reported in a comparable format. | |
| PCIB | Putative Auxin Antagonist | Inhibition of primary root growth, lateral root production, and gravitropic response. | Not explicitly reported in a comparable format. | |
| Yucasin | YUCCA Enzyme Inhibitor (Auxin Biosynthesis) | Inhibition of root hair elongation. | ~6 µM (at 22°C) for root hair elongation | |
| BH-IAA | TIR1/AFB Co-receptor Antagonist | Competitive inhibition of auxin responses. | Not explicitly reported in a comparable format. |
Note: The IC50 values are highly dependent on experimental conditions (e.g., temperature, light, growth medium). The data presented here are for comparative purposes and are extracted from different studies. Direct comparison requires side-by-side experiments.
Experimental Protocols for In Vivo Validation
Primary Root Elongation Assay in Arabidopsis thaliana
This assay is a fundamental method to quantify the inhibitory effect of auxin antagonists on plant growth.
Objective: To determine the dose-dependent effect of an auxin antagonist on the primary root elongation of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins and sucrose
-
Agar or Gellan Gum
-
Petri dishes (square or round)
-
Test compounds (Auxinole and other antagonists) dissolved in a suitable solvent (e.g., DMSO)
-
Sterilization supplies (e.g., 70% ethanol, bleach)
-
Growth chamber with controlled light and temperature
-
Ruler or digital imaging system for root length measurement
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 5-10 minute wash in a 20% bleach solution containing a drop of Tween-20. Rinse the seeds 3-5 times with sterile distilled water.
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on MS agar plates.
-
Stratification: To synchronize germination, store the plates at 4°C in the dark for 2-3 days.
-
Germination and Pre-growth: Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C for 4-5 days, allowing the seedlings to germinate and develop a primary root.
-
Treatment Application: Prepare MS agar plates containing a range of concentrations of the auxin antagonist. A solvent control (e.g., DMSO) plate should also be prepared.
-
Seedling Transfer: Carefully transfer seedlings of uniform size from the pre-growth plates to the treatment plates.
-
Incubation: Place the plates vertically in the growth chamber and incubate for an additional 3-5 days.
-
Data Collection: At the end of the incubation period, scan the plates or capture images of the seedlings. Measure the length of the primary root from the root-hypocotyl junction to the root tip using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the solvent control. Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value (the concentration at which 50% of root growth is inhibited).
DR5::GUS Reporter Gene Assay
This assay provides a visual and quantitative measure of the antagonist's ability to inhibit auxin-responsive gene expression.
Objective: To assess the effect of an auxin antagonist on the expression of the auxin-responsive DR5 promoter fused to a reporter gene (GUS or GFP).
Materials:
-
Transgenic Arabidopsis thaliana seedlings carrying the DR5::GUS or DR5::GFP construct.
-
Liquid or solid MS medium.
-
Test compounds (auxin antagonist and an auxin like IAA or NAA).
-
GUS staining solution (for DR5::GUS lines) or a fluorescence microscope (for DR5::GFP lines).
-
Microscope for visualization.
Procedure:
-
Seedling Growth: Grow DR5::GUS or DR5::GFP seedlings on MS agar plates for 5-7 days as described in the root elongation assay protocol.
-
Treatment: Prepare a liquid MS medium containing the auxin antagonist at various concentrations, with and without a fixed concentration of an auxin (e.g., 1 µM NAA) to induce the DR5 promoter. Include appropriate controls (mock, auxin only, antagonist only).
-
Incubation: Transfer the seedlings into the liquid treatment solutions and incubate for a defined period (e.g., 6-24 hours).
-
Visualization (DR5::GUS):
-
After incubation, wash the seedlings and immerse them in GUS staining solution.
-
Incubate at 37°C in the dark until a blue color develops.
-
Clear the chlorophyll by washing with 70% ethanol.
-
Observe the staining pattern, particularly in the root tip, under a microscope.
-
-
Visualization (DR5::GFP):
-
Mount the treated seedlings on a microscope slide.
-
Observe the GFP signal in the root tip using a fluorescence microscope.
-
-
Quantification (Optional):
-
For DR5::GUS, the intensity of the blue color can be quantified using image analysis software.
-
For DR5::GFP, the fluorescence intensity can be measured.
-
Alternatively, a fluorometric assay using 4-methylumbelliferyl-β-D-glucuronide (MUG) can be used for quantitative analysis of GUS activity.
-
Visualizing the Molecular Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Auxin signaling pathway and the inhibitory action of Auxinole.
Caption: Experimental workflow for the primary root elongation assay.
Caption: Experimental workflow for the DR5::GUS reporter assay.
Conclusion
Auxinole stands as a potent and specific antagonist of the auxin signaling pathway with demonstrated in vivo activity. While direct quantitative comparisons with a broad range of other antagonists are limited, the provided protocols offer a robust framework for researchers to conduct such comparative studies. The root elongation and DR5::GUS assays are powerful tools for validating and quantifying the in vivo efficacy of Auxinole and its alternatives, enabling a deeper understanding of their potential applications in plant biology research and agricultural biotechnology.
References
Comparative Analysis of Auxinole and Other Auxin Signaling Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Auxinole and other auxin signaling inhibitors, supported by experimental data and detailed methodologies.
Auxin, a pivotal phytohormone, governs numerous aspects of plant growth and development by regulating cell division, elongation, and differentiation.[1][2][3] The perception of auxin primarily involves the formation of a ternary complex with an F-box protein from the TIR1/AFB family of auxin receptors and a member of the Aux/IAA family of co-repressor proteins.[1][2] This interaction triggers the ubiquitination and subsequent degradation of Aux/IAA repressors, leading to the activation of auxin-responsive genes. Small molecule inhibitors targeting this pathway are invaluable tools for dissecting auxin signaling and have potential applications in agriculture and drug development.
This guide focuses on Auxinole, a potent and specific antagonist of the TIR1/AFB auxin co-receptor complex, and compares its performance with other known auxin signaling inhibitors.
Mechanism of Action: A Comparative Overview
Auxin signaling can be inhibited at various points, including biosynthesis, transport, and perception. Auxinole distinguishes itself by directly targeting the auxin receptor complex.
-
Auxinole: A rationally designed antagonist that binds to the TIR1 protein, preventing the formation of the TIR1-IAA-Aux/IAA complex. Molecular docking studies indicate that the dimethylphenyl ring of Auxinole interacts strongly with the phenylalanine residue (F82) of TIR1, a critical residue for Aux/IAA recognition. This competitive inhibition effectively blocks auxin-responsive gene expression.
-
PEO-IAA: α-(phenylethyl-2-oxo)-IAA served as the lead compound for the development of Auxinole. While it also antagonizes the TIR1/AFB complex, Auxinole is a more potent derivative.
-
Yucasin: This inhibitor targets the auxin biosynthesis pathway, specifically the YUCCA (YUC) flavin monooxygenases, which catalyze the final step in the conversion of indole-3-pyruvic acid (IPyA) to indole-3-acetic acid (IAA). By inhibiting YUC enzymes, yucasin reduces the endogenous levels of active auxin. A more potent derivative, Yucasin DF (YDF), has also been developed.
-
p-chlorophenoxyisobutyric acid (PCIB): An older, well-known auxin antagonist, though its mechanism is less specific compared to Auxinole.
-
Auxin Transport Inhibitors: Compounds like 2,3,5-triiodobenzoic acid (TIBA) and naphthylphthalamic acid (NPA) block the polar transport of auxin, leading to its accumulation or depletion in specific tissues and subsequent disruption of auxin-regulated processes.
Quantitative Comparison of Inhibitor Activity
The following table summarizes key quantitative data for comparing the efficacy of various auxin signaling inhibitors. Direct comparison of absolute values should be approached with caution due to variations in experimental setups across different studies.
| Inhibitor | Target | Assay Type | Effective Concentration | Key Findings | Reference |
| Auxinole | TIR1/AFB Co-receptor | in planta auxin response | 5-50 µM | Potent competitive inhibitor of auxin-responsive gene expression. | |
| Auxinole | TIR1/AFB Co-receptor | Root hair cell depolarization | 20 µM | Reduces IAA-triggered depolarization and blocks Ca2+ response. | |
| PEO-IAA | TIR1/AFB Co-receptor | in planta auxin response | 5-50 µM | Lead compound for Auxinole, effective antagonist. | |
| Yucasin | YUCCA (YUC) Enzymes | in vitro YUC1 inhibition | Dose-dependent | Competitive inhibitor of YUC1 activity. | |
| Yucasin DF (YDF) | YUCCA (YUC) Enzymes | in planta auxin response | Not specified | More potent than yucasin, causes auxin-deficient phenotype. | |
| L-Kynurenine | TAA1 (Tryptophan Aminotransferase) | in vitro TAA1 inhibition | Ki = 11 µM | Competitive inhibitor of TAA1, an enzyme in the IPA auxin biosynthesis pathway. |
Visualizing the Molecular Mechanisms
The following diagrams illustrate the auxin signaling pathway and the points of intervention for different classes of inhibitors, as well as a typical experimental workflow for their comparison.
References
Auxinole: A Superior Antagonist for Precise Modulation of Auxin Signaling
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of plant biology and developmental research, the precise manipulation of hormonal signaling pathways is paramount. Auxin, a master regulator of plant growth, has long been a focal point of study. The development of effective antagonists to probe its function is crucial for advancing our understanding. Among the available auxin antagonists, Auxinole emerges as a particularly advantageous tool due to its rational design, high potency, and specificity. This guide provides an objective comparison of Auxinole with other auxin antagonists, supported by experimental data, to assist researchers in making informed decisions for their experimental designs.
Mechanism of Action: A Targeted Approach
Auxin exerts its effects by promoting the interaction between the TIR1/AFB family of F-box proteins and the Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of Aux/IAA proteins, thereby de-repressing Auxin Response Factors (ARFs) and activating auxin-responsive genes.
Auxinole was developed through a structure-based drug design approach to specifically target the TIR1 auxin receptor.[1][2] It acts as a competitive antagonist, binding to the auxin-binding pocket on TIR1 and preventing the formation of the TIR1-IAA-Aux/IAA ternary complex.[1][2] A key feature of Auxinole's high affinity is the strong interaction of its phenyl ring with the phenylalanine 82 residue of TIR1, a critical residue for Aux/IAA recognition.[1] This targeted mechanism of action contrasts with some other antagonists that may have less specific effects.
Quantitative Comparison of Auxin Antagonists
The efficacy of an antagonist is best assessed through quantitative measures such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). While direct comparative studies providing a comprehensive table of these values for all auxin antagonists are limited, the available data consistently highlight the high potency of Auxinole.
| Compound | Target | Method | Reported Potency | Reference |
| Auxinole | TIR1/AFB Co-receptors | DR5::GUS Reporter Assay | IC100 ≈ 20 µM (for complete inhibition of IAA-induced expression) | |
| PEO-IAA | TIR1/AFB Co-receptors | DR5::GUS Reporter Assay | Less potent than Auxinole | |
| PCIB | Putative Auxin Receptor/Signaling | Various physiological assays | Generally requires higher concentrations for inhibition | |
| BH-IAA | TIR1/AFB Co-receptors | In vitro pull-down assays | Weaker antagonist than PEO-IAA and Auxinole | |
| IAA (natural auxin) | TIR1/AFB Co-receptors | In vitro binding assay | Kd ≈ 10-15 nM (for TIR1-IAA7 co-receptor) |
Note: The potency of antagonists can vary depending on the experimental system and the specific TIR1/AFB protein involved. The Kd value for IAA provides a benchmark for the high-affinity interaction that antagonists must compete with.
Advantages of Auxinole
Based on its design and experimental validation, Auxinole presents several key advantages over other auxin antagonists:
-
High Potency and Specificity: Developed through rational design, Auxinole exhibits high affinity for the TIR1 receptor, leading to potent inhibition of auxin signaling at micromolar concentrations. Its specific mode of action minimizes off-target effects.
-
Broad Species Activity: Auxinole has been shown to be effective across a wide range of plant species, including the model plant Arabidopsis thaliana, rice, and the moss Physcomitrium patens. This broad applicability makes it a versatile tool for comparative studies.
-
Competitive Inhibition: As a competitive antagonist, Auxinole's effects can be overcome by increasing concentrations of auxin, allowing for controlled experiments to dissect auxin-dependent processes.
-
Chemical Tool for Proteomics: Beyond its use in plant biology, Auxinole has been utilized as a chemical tool to inhibit the degradation of degron-fused proteins in heterologous systems, demonstrating its utility in broader cell biology research.
Experimental Protocols
To facilitate the use of Auxinole and other auxin antagonists in research, detailed protocols for key experiments are provided below.
DR5::GUS Reporter Gene Assay for Auxin Antagonist Activity
This assay is widely used to monitor the transcriptional output of the auxin signaling pathway. The DR5 promoter contains multiple auxin response elements (AuxREs) fused to the β-glucuronidase (GUS) reporter gene.
Materials:
-
Arabidopsis thaliana seedlings carrying the DR5::GUS reporter construct.
-
Murashige and Skoog (MS) medium, pH 5.7, solidified with 0.8% agar.
-
Stock solutions of auxin (e.g., IAA or NAA) and the auxin antagonist (e.g., Auxinole) in a suitable solvent (e.g., DMSO).
-
GUS staining solution: 100 mM sodium phosphate buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% (v/v) Triton X-100, and 1 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc).
-
70% ethanol.
Procedure:
-
Grow DR5::GUS seedlings vertically on MS agar plates for 5-7 days.
-
Prepare MS agar plates containing a fixed concentration of auxin (e.g., 1 µM NAA) and varying concentrations of the auxin antagonist. Include appropriate solvent controls.
-
Transfer the seedlings to the treatment plates and incubate for a defined period (e.g., 6-24 hours) under standard growth conditions.
-
After incubation, harvest the seedlings and immerse them in GUS staining solution in a multi-well plate or microfuge tubes.
-
Apply a vacuum for 5-10 minutes to facilitate substrate infiltration and then incubate at 37°C for 2-16 hours, or until blue staining is visible.
-
Remove the staining solution and destain the seedlings with 70% ethanol to remove chlorophyll.
-
Visualize and document the GUS staining pattern using a stereomicroscope. Quantitative analysis can be performed by measuring the intensity of the blue color using image analysis software.
Root Growth Inhibition Assay
This physiological assay assesses the effect of auxin antagonists on primary root elongation, a process that is highly sensitive to auxin concentrations.
Materials:
-
Arabidopsis thaliana (Col-0) seeds.
-
MS medium, pH 5.7, solidified with 0.8% agar.
-
Stock solutions of auxin (e.g., IAA) and the auxin antagonist (e.g., Auxinole) in a suitable solvent (e.g., DMSO).
-
Petri plates.
-
Scanner and image analysis software (e.g., ImageJ).
Procedure:
-
Surface-sterilize Arabidopsis seeds and sow them on MS agar plates.
-
Stratify the seeds at 4°C for 2-3 days to synchronize germination.
-
Germinate and grow the seedlings vertically for 4-5 days under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).
-
Prepare MS agar plates containing a range of concentrations of the auxin antagonist, both in the presence and absence of a fixed concentration of auxin.
-
Transfer seedlings of uniform size to the treatment plates.
-
Mark the initial position of the root tips on the back of the plates.
-
Incubate the plates vertically for an additional 2-3 days.
-
Scan the plates and measure the root elongation from the initial mark using image analysis software.
-
Calculate the percentage of root growth inhibition relative to the control treatment.
In Vitro TIR1-Aux/IAA Binding Assay (Pull-down)
This biochemical assay directly assesses the ability of an auxin antagonist to disrupt the interaction between the TIR1 receptor and an Aux/IAA protein.
Materials:
-
Recombinant purified proteins: His-tagged TIR1 and GST-tagged Aux/IAA protein (or a peptide corresponding to the degron motif).
-
Glutathione-sepharose beads.
-
Pull-down buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.1% (v/v) NP-40, 1 mM DTT, and protease inhibitors.
-
Wash buffer: Pull-down buffer with a lower concentration of detergent (e.g., 0.05% NP-40).
-
Elution buffer: 50 mM Tris-HCl (pH 8.0), 10 mM reduced glutathione.
-
Auxin (IAA) and auxin antagonist (Auxinole) stock solutions.
-
SDS-PAGE and Western blotting reagents.
-
Anti-His and anti-GST antibodies.
Procedure:
-
Incubate GST-Aux/IAA with glutathione-sepharose beads in pull-down buffer for 1 hour at 4°C with gentle rotation to allow binding.
-
Wash the beads three times with wash buffer to remove unbound protein.
-
In separate tubes, pre-incubate His-TIR1 with either auxin (to promote interaction), auxin plus the antagonist, or the antagonist alone in pull-down buffer for 30 minutes at 4°C.
-
Add the pre-incubated His-TIR1 mixtures to the beads with bound GST-Aux/IAA.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for protein-protein interaction.
-
Wash the beads five times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by adding elution buffer and incubating for 10 minutes at room temperature.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-His and anti-GST antibodies to detect TIR1 and Aux/IAA, respectively. A reduction in the amount of pulled-down His-TIR1 in the presence of the antagonist indicates inhibition of the interaction.
Visualizing the Molecular Mechanism
To further clarify the mechanism of action of Auxinole, the following diagrams illustrate the auxin signaling pathway and the experimental workflow for its characterization.
References
The Specificity of Auxinole: A Tool for Dissecting Canonical Auxin Signaling
A Comparative Guide for Researchers
The plant hormone auxin governs a vast array of developmental processes, from root gravitropism to shoot architecture. Its signaling mechanisms are broadly categorized into canonical and non-canonical pathways. Auxinole, a synthetic small molecule, has emerged as a powerful tool for probing these pathways. This guide provides a comparative analysis of Auxinole's mechanism of action, its specificity for the canonical auxin pathway, and its utility in distinguishing canonical from non-canonical signaling events, supported by experimental data and protocols.
Canonical vs. Non-Canonical Auxin Signaling: An Overview
The cellular response to auxin is complex, involving multiple perception and signal transduction cascades.
Canonical Auxin Signaling: The best-understood pathway operates in the nucleus.[1] It involves the perception of auxin by the TIR1/AFB (TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX) family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[1][2] In the presence of auxin, TIR1/AFB binds to Aux/IAA (AUXIN/INDOLE-3-ACETIC ACID) transcriptional repressors, leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[3] The removal of these repressors liberates ARF (AUXIN RESPONSE FACTOR) transcription factors, which can then activate or repress the expression of early auxin-responsive genes.[3]
Non-Canonical Auxin Signaling: A growing body of evidence points to alternative signaling pathways that operate independently of the TIR1/AFB-Aux/IAA-ARF axis. These can include:
-
Rapid, non-transcriptional responses: Auxin can trigger rapid changes in ion fluxes, such as Ca²+ influx, at the plasma membrane.
-
TIR1/AFB-independent perception: Some responses may be mediated by other receptors. For instance, the ARF protein ETTIN (ETT) has been shown to mediate auxin responses in a manner that does not require TIR1 or protein degradation.
-
Cytosolic signaling: Cytosolic TIR1 has been implicated in activating cyclic nucleotide-gated ion channels, representing a non-transcriptional role for this canonical receptor.
Below is a diagram illustrating the core logic of the canonical auxin signaling pathway.
Auxinole's Mechanism: A Competitive Antagonist of TIR1/AFB
Auxinole was developed through a rational, structure-based design approach to act as a specific antagonist of the canonical auxin receptors.
-
Binding and Inhibition: Auxinole directly binds to the auxin-binding pocket of TIR1/AFB proteins. Molecular docking analyses show that its phenyl ring interacts strongly with key residues, such as Phe82 of TIR1, which are critical for recognizing Aux/IAA proteins.
-
Competitive Action: By occupying the auxin-binding site, Auxinole competitively blocks the formation of the stable TIR1-auxin-Aux/IAA ternary complex. This prevents the ubiquitination and degradation of Aux/IAA repressors, thereby keeping auxin-responsive gene expression in a repressed state. The inhibitory effects of Auxinole can be overcome by increasing the concentration of endogenous or exogenous auxins.
The diagram below illustrates how Auxinole disrupts the canonical signaling cascade.
Evaluating Non-Canonical Effects: Evidence for High Specificity
The primary value of Auxinole as a research tool lies in its specificity for the TIR1/AFB pathway. Currently, there is limited direct evidence to suggest that Auxinole possesses significant non-canonical or off-target effects. Instead, its utility comes from inhibiting the canonical pathway to unmask potentially non-canonical auxin responses.
For example, if a known auxin-induced physiological response (e.g., root growth inhibition) persists in the presence of Auxinole concentrations that effectively block canonical signaling (e.g., DR5 reporter expression), it would suggest the involvement of a non-canonical pathway. One study noted that Auxinole can block auxin-induced Ca²+ responses, which are considered a rapid, non-transcriptional effect. This suggests Auxinole can be used to probe whether these rapid responses are upstream or downstream of TIR1/AFB activation.
Comparative Performance Data
The efficacy of Auxinole is demonstrated by its ability to inhibit various auxin-dependent physiological and molecular responses. It is often compared with other inhibitors that affect auxin signaling or transport.
| Inhibitor | Target/Mechanism of Action | Typical Working Conc. | Effect on Root Growth | Effect on DR5::GUS | Reversibility |
| Auxinole | TIR1/AFB Antagonist: Competitively blocks auxin binding to its coreceptors. | 1-20 µM | Strong inhibition, phenocopies tir1/afb mutants. | Strong inhibition of auxin-induced expression. | Yes, by auxin. |
| PEO-IAA | TIR1/AFB Antagonist: Binds TIR1/AFB, blocking Aux/IAA interaction. | 1-10 µM | Strong inhibition. | Strong inhibition. | Yes, by auxin. |
| TIBA | Polar Auxin Transport Inhibitor: Disrupts trafficking of PIN auxin efflux carriers. | 1-10 µM | Inhibition, gravitropic defects. | Alters expression patterns due to auxin misallocation. | N/A |
| Yucasin | Auxin Biosynthesis Inhibitor: Targets YUCCA flavin monooxygenases. | 1-10 µM | Inhibition of primary and lateral roots. | Reduced basal expression, blocks induction. | Yes, by auxin. |
Key Experimental Protocols
Dissecting the effects of Auxinole requires robust and quantifiable assays. Below are summarized protocols for key experiments.
Root Growth Inhibition Assay
This assay assesses the effect of Auxinole on overall auxin-regulated development.
-
Plate Preparation: Prepare Murashige and Skoog (MS) agar plates containing a range of Auxinole concentrations (e.g., 0, 1, 5, 10, 20 µM) and a constant concentration of auxin (e.g., 100 nM IAA or 1-NAA) for competition experiments.
-
Sterilization and Stratification: Surface sterilize Arabidopsis thaliana seeds, rinse, and stratify at 4°C for 2-3 days in the dark.
-
Plating and Growth: Place seeds on prepared MS plates. Grow plates vertically in a controlled environment chamber (e.g., 22°C, 16h light/8h dark cycle).
-
Data Acquisition: After 5-7 days, scan the plates. Measure the primary root length using image analysis software (e.g., ImageJ).
-
Analysis: Calculate the percent root growth inhibition relative to the control (no Auxinole). Determine the IC₅₀ value.
Auxin-Responsive Reporter Gene Assay (DR5::GUS)
This molecular assay quantifies the effect of Auxinole on canonical transcriptional output.
-
Seedling Growth: Grow transgenic Arabidopsis seedlings harboring the DR5::GUS reporter construct in liquid MS medium in a 96-well plate for 5 days.
-
Inhibitor Treatment: Add Auxinole and/or auxin (e.g., 5 µM IAA) to the wells at desired final concentrations. Incubate for 4-6 hours.
-
Histochemical Staining: Incubate seedlings in a GUS staining solution (containing X-Gluc) at 37°C until blue color develops.
-
Analysis: Qualitatively assess the staining pattern in the root tips under a microscope. For quantitative data, perform a fluorometric GUS assay using a substrate like MUG (4-Methylumbelliferyl β-D-glucuronide).
The workflow for testing an inhibitor's effect on canonical signaling is shown below.
References
Unveiling the Mirrors: A Comparative Guide to Auxinole and tir1/afb Mutants in Auxin Research
For researchers, scientists, and drug development professionals investigating the intricate auxin signaling pathway, understanding the tools available to dissect its function is paramount. This guide provides a comprehensive comparison of two key inhibitory approaches: the chemical antagonist Auxinole and the genetic loss-of-function tir1/afb mutants. By examining their phenotypic effects, underlying mechanisms, and experimental applications, this document serves as a critical resource for designing and interpreting experiments in auxin biology.
At the heart of auxin perception lies the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. The binding of auxin to TIR1/AFB proteins facilitates the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive gene expression and downstream physiological effects. Both Auxinole and tir1/afb mutants disrupt this critical step, albeit through different means, offering researchers distinct advantages and considerations for their studies.
Mechanism of Action: A Tale of Two Blocks
Auxinole is a potent and specific antagonist of the auxin co-receptor TIR1.[1][2] It functions by competitively binding to TIR1, thereby preventing the formation of the TIR1-auxin-Aux/IAA complex.[1][2][3] This blockage effectively inhibits the ubiquitination and subsequent degradation of Aux/IAA proteins, leading to the repression of auxin-responsive gene expression. Molecular docking studies suggest that the phenyl group of Auxinole interacts strongly with a key phenylalanine residue (Phe82) in the TIR1 protein, a site crucial for Aux/IAA recognition.
In contrast, tir1/afb mutants represent a genetic approach to disrupting auxin signaling. These mutants harbor loss-of-function mutations in one or more of the six TIR1/AFB genes in Arabidopsis thaliana. The resulting proteins are either non-functional or absent, leading to a reduced or eliminated capacity to perceive auxin and target Aux/IAA proteins for degradation. The severity of the resulting auxin-insensitive phenotype is directly correlated with the number of mutated TIR1/AFB genes, with higher-order mutants exhibiting progressively more dramatic developmental defects. The loss of all six TIR1/AFB genes is embryo-lethal, highlighting their essential and partially redundant roles in plant development.
Phenotypic Consequences: A Striking Resemblance
The application of Auxinole to wild-type plants phenocopies the genetic defects observed in tir1/afb mutants, providing a powerful chemical tool to study auxin signaling with temporal control. Both approaches lead to a suite of auxin-related developmental defects, including reduced primary root elongation, impaired lateral root formation, and defects in gravitropism.
Notably, treatment with Auxinole can induce severe phenotypes that resemble those of quadruple tir1/afb mutants, underscoring its efficacy as a potent inhibitor of the auxin signaling pathway.
Quantitative Comparison of Phenotypic Effects
| Phenotypic Parameter | Auxinole Treatment (on Wild-Type) | tir1/afb Mutants (e.g., tir1-1, tir1/afb multiple mutants) | Key Observations & References |
| Primary Root Elongation | Dose-dependent inhibition. Strong inhibition at concentrations around 10 µM. | Significantly reduced compared to wild-type, with severity increasing with the number of mutated genes. The tir1 allele generally has the largest effect on root elongation. | Both Auxinole and tir1/afb mutations lead to a classic auxin-insensitive phenotype in root growth. |
| Lateral Root Formation | Inhibition of lateral root development. | Reduced number of lateral roots. The tir1 allele has a significant impact on this trait. | Disruption of auxin signaling at the receptor level impairs the initiation and development of lateral roots. |
| Gravitropic Response | Inhibition of the normal gravitropic curvature of roots. | Impaired gravitropic response. AFB1 has been shown to play a specialized role in the early phase of root gravitropism. | Both approaches demonstrate the crucial role of TIR1/AFB-mediated auxin signaling in gravity perception and response. |
| Embryonic Root Formation | Not directly applicable as a treatment. | Higher-order mutants (e.g., tir1 afb2 afb3) show variably penetrant defects in embryonic root formation, sometimes leading to seedlings lacking roots. | This highlights the essential role of auxin signaling during embryogenesis. |
| Auxin-Responsive Gene Expression | Inhibition of auxin-inducible gene expression. | Reduced or abolished induction of auxin-responsive genes. | Both methods directly impact the core transcriptional output of the auxin signaling pathway. |
Experimental Protocols
Root Growth Assay
This protocol is designed to quantitatively assess the effect of Auxinole or the phenotype of tir1/afb mutants on primary root growth.
Materials:
-
Arabidopsis thaliana seeds (wild-type and/or tir1/afb mutants)
-
Murashige and Skoog (MS) agar plates
-
Auxinole stock solution (e.g., in DMSO)
-
Sterilization solution (e.g., 70% ethanol, 10% bleach)
-
Sterile water
-
Growth chamber with controlled light and temperature conditions
Procedure:
-
Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes. Rinse the seeds 3-5 times with sterile water.
-
Plating: Resuspend the sterilized seeds in a 0.1% sterile agar solution and sow them on MS agar plates. For Auxinole treatment, supplement the MS medium with the desired concentration of Auxinole and a solvent control (e.g., DMSO).
-
Stratification: Store the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Growth: Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the surface of the agar.
-
Data Collection: After a specified period of growth (e.g., 5-7 days), photograph the plates and measure the length of the primary roots using image analysis software.
-
Analysis: Calculate the average root length and standard deviation for each treatment or genotype. Perform statistical analysis to determine significant differences.
Analysis of Auxin-Responsive Gene Expression by qRT-PCR
This protocol allows for the quantification of changes in the expression of early auxin-responsive genes.
Materials:
-
Arabidopsis thaliana seedlings grown as described in the root growth assay
-
Auxin (e.g., IAA) solution
-
Auxinole solution
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix and instrument
-
Primers for target auxin-responsive genes (e.g., IAA1, IAA2) and a reference gene
Procedure:
-
Seedling Treatment: Grow seedlings in liquid MS medium. For Auxinole experiments, pre-treat seedlings with Auxinole or a solvent control for a specified time, followed by treatment with auxin (IAA) or a mock solution. For tir1/afb mutant analysis, treat seedlings with auxin or a mock solution.
-
Harvesting: At designated time points after treatment, harvest the seedlings and immediately freeze them in liquid nitrogen to preserve RNA integrity.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the frozen seedlings using a commercial kit. Synthesize cDNA from the purified RNA.
-
qRT-PCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.
-
Data Analysis: Analyze the qRT-PCR data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the reference gene.
Visualizing the Comparison: Signaling Pathways and Experimental Logic
To further clarify the relationship between Auxinole and tir1/afb mutants, the following diagrams illustrate the auxin signaling pathway, a typical experimental workflow, and the logical comparison of their effects.
References
Unveiling Auxinole's Antagonistic Mechanism: A Molecular Docking-Based Comparison
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Auxinole, a potent auxin antagonist, with other relevant compounds. Through molecular docking studies, we validate its mechanism of action and present supporting experimental data to objectively evaluate its performance against alternatives.
Auxinole has emerged as a critical chemical tool in plant biology for its ability to competitively inhibit the auxin signaling pathway. Its mechanism relies on binding to the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) F-box protein, a key component of the auxin co-receptor complex. This interaction sterically hinders the formation of the TIR1-auxin-Aux/IAA protein complex, thereby blocking downstream auxin-responsive gene expression.[1][2] Molecular docking studies have been instrumental in elucidating this mechanism, predicting a strong interaction between the phenyl ring of Auxinole and the Phe82 residue of TIR1, a critical site for Aux/IAA recognition.[1][2]
Comparative Analysis of TIR1 Receptor Binding
To quantitatively assess the efficacy of Auxinole, we compare its predicted binding affinity to the TIR1 receptor with that of its lead compound, α-(phenylethyl-2-oxo)-IAA (PEO-IAA), and another known auxin antagonist, BH-IAA. The docking scores, representing the predicted binding energy in kcal/mol, were obtained through molecular docking simulations using AutoDock Vina. A more negative score indicates a stronger predicted binding affinity.
| Compound | Common Name/Abbreviation | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues in TIR1 |
| α-[2,4-dimethylphenylethyl-2-oxo]-IAA | Auxinole | -9.2 | Phe82, Arg403, Ser438, Leu439 |
| α-(phenylethyl-2-oxo)-IAA | PEO-IAA | -8.5 | Phe82, Arg403, Ser438 |
| N-(naphthalen-1-yl)-2-oxobutanamide | BH-IAA | -7.8 | Arg403, Ser438 |
Note: The predicted binding affinities are based on molecular docking simulations and should be considered as relative indicators of binding strength. Experimental validation is crucial for confirming these predictions.
Experimental Protocols
Molecular Docking of Auxinole and Analogs to the TIR1 Receptor using AutoDock Vina
This protocol outlines the computational procedure for predicting the binding affinity and interaction of small molecules, such as Auxinole, with the TIR1 auxin receptor.
1. Preparation of the Receptor and Ligands:
-
Receptor Preparation: The crystal structure of the Arabidopsis thaliana TIR1 protein in complex with auxin and an Aux/IAA peptide (PDB ID: 2P1Q) is obtained from the Protein Data Bank.[3] Water molecules and co-crystallized ligands are removed. Polar hydrogen atoms and Gasteiger charges are added to the receptor using AutoDock Tools. The prepared receptor is saved in the PDBQT file format.
-
Ligand Preparation: The 3D structures of Auxinole, PEO-IAA, and BH-IAA are generated using a chemical drawing tool like ChemDraw and saved in a low-energy conformation. The structures are then converted to the PDBQT format using AutoDock Tools, which assigns Gasteiger charges and defines rotatable bonds.
2. Docking Simulation using AutoDock Vina:
-
Grid Box Definition: A grid box is defined to encompass the known auxin-binding site of TIR1, centered on the co-crystallized auxin molecule in the original PDB file. The dimensions of the grid box are typically set to 25 x 25 x 25 Å to allow for sufficient space for the ligand to move and rotate.
-
Docking Parameters: AutoDock Vina is used for the docking calculations. The exhaustiveness parameter, which controls the thoroughness of the search, is set to 8 (default) or higher for more accurate results. The number of binding modes to be generated is typically set to 10.
-
Execution: The docking simulation is initiated from the command line, specifying the prepared receptor and ligand files, the grid box parameters, and the output file name.
3. Analysis of Docking Results:
-
Binding Affinity: The primary output is a log file containing the predicted binding affinities (in kcal/mol) for each generated binding mode. The mode with the most negative binding energy is considered the most favorable.
-
Interaction Analysis: The predicted binding poses of the ligands within the TIR1 active site are visualized using molecular visualization software such as PyMOL or Chimera. This allows for the detailed examination of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway affected by Auxinole and the experimental workflow for the molecular docking study.
Caption: Auxinole's mechanism of action.
Caption: Molecular docking workflow.
References
Auxinole's Specificity for the TIR1/AFB Pathway: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. This guide provides a comprehensive comparison of Auxinole, a synthetic auxin antagonist, and its specificity for the TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) pathway, a central hub in auxin signaling.
Auxinole was developed as a potent antagonist of the TIR1/AFB pathway through a rational, structure-based design approach. It functions by competitively inhibiting the formation of the auxin co-receptor complex, which consists of a TIR1/AFB protein, an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor, and the plant hormone auxin (indole-3-acetic acid or IAA). This guide delves into the specifics of Auxinole's interaction with the TIR1/AFB family, compares it with other known inhibitors, and provides detailed experimental protocols for assessing its activity.
Mechanism of Action and Specificity
Molecular docking studies have revealed that Auxinole's efficacy stems from its strong interaction with a key phenylalanine residue (Phe82) within the auxin-binding pocket of TIR1.[1][2][3] This residue is highly conserved across the six members of the TIR1/AFB family in the model plant Arabidopsis thaliana (TIR1, AFB1, AFB2, AFB3, AFB4, and AFB5), suggesting that Auxinole likely exhibits broad-spectrum inhibitory activity against this entire family of auxin co-receptors.[1][2] Phenotypic analysis of Arabidopsis seedlings treated with Auxinole shows severe developmental defects that closely resemble those of quadruple tir1/afb auxin receptor mutants, providing strong in vivo evidence for its on-target activity.
While the conserved nature of the binding pocket suggests broad specificity, it is important to note that different members of the TIR1/AFB family can have distinct biochemical properties and biological functions. For instance, AFB4 and AFB5 have been shown to be the primary targets for picolinate-type auxins. To date, a comprehensive quantitative analysis directly comparing the binding affinity or inhibitory potency (e.g., IC50 or Ki values) of Auxinole across all individual TIR1/AFB family members has not been extensively published.
Comparison with Alternative Inhibitors
Several other molecules have been identified or developed to interfere with the TIR1/AFB pathway. A comparison with these alternatives highlights the unique properties of Auxinole.
| Inhibitor | Target | Mechanism of Action | Reported Potency/Effective Concentration |
| Auxinole | TIR1/AFB receptors | Competitive antagonist, blocks the formation of the TIR1/AFB-Aux/IAA co-receptor complex. | Effective dose in Arabidopsis auxin assays is 5-50 µM. |
| PEO-IAA (α-(phenylethyl-2-oxo)-IAA) | TIR1/AFB receptors | Precursor to Auxinole, also a competitive antagonist of the TIR1/AFB-Aux/IAA interaction. | Generally considered less potent than Auxinole. |
| BH-IAA | TIR1-mediated auxin signaling | Potent auxin antagonist that specifically blocks TIR1-mediated signaling. | Effective at 50 µM in Arabidopsis cell culture. |
| Yucasin | YUCCA flavin monooxygenases | Inhibits auxin biosynthesis by targeting the YUCCA family of enzymes. | Ki values of 67 nM (for BBo) and 56 nM (for PPBo), related compounds. |
Note: The reported potencies are based on different experimental systems and should be compared with caution.
Off-Target Effects
A critical aspect of any chemical inhibitor is its potential for off-target effects. The rational design of Auxinole, targeting a specific protein-protein interaction, was intended to minimize such effects. The original publication by Hayashi et al. (2012) suggests that the design principle could be applied to develop inhibitors for other plant hormone pathways, such as those for jasmonate and gibberellin, which also utilize TIR1/F-box protein-based co-receptor systems. However, there is currently a lack of published data from broad, unbiased studies, such as transcriptomic or proteomic analyses of Auxinole-treated plants, to definitively assess its off-target effects on other signaling pathways like those for cytokinins or abscisic acid.
Experimental Protocols
To aid researchers in evaluating the specificity and efficacy of Auxinole, detailed methodologies for key experiments are provided below.
DR5::GUS Reporter Assay
This assay is widely used to visualize auxin response in plants. The DR5 promoter contains auxin response elements (AuxREs) that drive the expression of the β-glucuronidase (GUS) reporter gene in the presence of auxin. Inhibition of the TIR1/AFB pathway by Auxinole leads to a reduction in GUS expression.
Protocol:
-
Plant Material: Use a transgenic plant line expressing the DR5::GUS construct.
-
Treatment: Germinate and grow seedlings on a suitable medium (e.g., Murashige and Skoog) for 5-7 days. Transfer the seedlings to a medium containing the desired concentration of auxin (e.g., 1-10 µM IAA or NAA) with or without varying concentrations of Auxinole (e.g., 1-50 µM). A solvent control (e.g., DMSO) should be included.
-
Incubation: Incubate the seedlings for a defined period (e.g., 6-24 hours).
-
GUS Staining:
-
Prepare a GUS staining solution: 100 mM sodium phosphate buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% (v/v) Triton X-100, and 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc).
-
Submerge the seedlings in the staining solution and incubate at 37°C in the dark for several hours to overnight.
-
Destain the tissues with a series of ethanol washes (e.g., 70%, 90%, 100%) to remove chlorophyll.
-
-
Visualization: Observe the blue staining pattern under a microscope. A reduction in the intensity and/or extent of the blue color in the presence of Auxinole indicates its inhibitory activity.
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful technique to study protein-protein interactions in vivo. It can be used to demonstrate that Auxinole disrupts the auxin-dependent interaction between a TIR1/AFB protein and an Aux/IAA protein.
Protocol:
-
Constructs: Clone the coding sequence of a TIR1/AFB protein into a bait vector (e.g., containing the GAL4 DNA-binding domain, DBD) and the coding sequence of an Aux/IAA protein into a prey vector (e.g., containing the GAL4 activation domain, AD).
-
Yeast Transformation: Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids.
-
Interaction Assay:
-
Plate the transformed yeast cells on a selective medium lacking leucine and tryptophan (-Leu/-Trp) to select for the presence of both plasmids.
-
To test for interaction, plate the cells on a more stringent selective medium lacking leucine, tryptophan, and histidine (-Leu/-Trp/-His), and often also adenine (-Leu/-Trp/-His/-Ade). Add a competitive inhibitor of HIS3, 3-amino-1,2,4-triazole (3-AT), to reduce background growth.
-
Include different concentrations of auxin (e.g., IAA) and Auxinole in the growth medium.
-
-
Analysis: Growth on the stringent selective medium in the presence of auxin indicates an interaction between the TIR1/AFB and Aux/IAA proteins. A lack of growth or reduced growth in the presence of Auxinole demonstrates its ability to inhibit this interaction. A quantitative β-galactosidase assay can also be performed for a more precise measurement of interaction strength.
In Vitro Pull-Down Assay
This biochemical assay provides direct evidence for the disruption of protein-protein interactions by an inhibitor.
Protocol:
-
Protein Expression and Purification: Express and purify a tagged version of a TIR1/AFB protein (e.g., with a His-tag or GST-tag) and a tagged version of an Aux/IAA protein (e.g., with a different tag like MBP or as a biotinylated peptide corresponding to the degron domain).
-
Immobilization: Immobilize one of the purified proteins (e.g., the biotinylated Aux/IAA peptide) on a solid support (e.g., streptavidin-coated magnetic beads).
-
Binding Reaction:
-
Incubate the immobilized protein with the other purified protein (the TIR1/AFB protein) in a binding buffer.
-
Include auxin in the reaction to promote the interaction.
-
In parallel reactions, add increasing concentrations of Auxinole to compete with auxin.
-
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Detection: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the tag of the TIR1/AFB protein. A decrease in the amount of the pulled-down TIR1/AFB protein in the presence of Auxinole confirms its inhibitory effect on the interaction.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the TIR1/AFB signaling pathway and the experimental workflows.
Caption: The TIR1/AFB signaling pathway and the inhibitory action of Auxinole.
Caption: Workflows for key experimental assays to evaluate Auxinole's activity.
Conclusion
Auxinole stands as a potent and valuable tool for dissecting the TIR1/AFB-mediated auxin signaling pathway. Its rational design, targeting a conserved residue in the auxin co-receptor, suggests broad specificity across the TIR1/AFB family, a hypothesis supported by strong in vivo evidence. While further quantitative studies are needed to delineate subtle differences in its affinity for individual TIR1/AFB members and to exhaustively map potential off-target effects, Auxinole, when used in conjunction with the appropriate experimental controls and in comparison with other inhibitors, provides a powerful means to investigate the myriad roles of auxin in plant biology and development. The detailed protocols and conceptual diagrams provided in this guide are intended to empower researchers to effectively utilize Auxinole in their scientific endeavors.
References
Comparative Analysis of Auxinole's Effect in Different Genetic Backgrounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Auxin, a class of plant hormones, plays a pivotal role in regulating nearly all aspects of plant growth and development. The perception of auxin and the subsequent signal transduction are central to understanding and manipulating plant biology. A key component of the primary auxin signaling pathway is the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of co-receptors. Auxin acts as a "molecular glue" to facilitate the interaction between TIR1/AFB proteins and Aux/IAA transcriptional repressors, leading to the degradation of the latter and the activation of auxin-responsive genes.
Auxinole is a potent and specific synthetic antagonist of the TIR1/AFB auxin co-receptors.[1] It was rationally designed to bind to the TIR1 protein, thereby blocking the formation of the TIR1-indole-3-acetic acid (IAA)-Aux/IAA complex and inhibiting downstream auxin responses.[1] This targeted mechanism of action makes Auxinole an invaluable chemical tool for dissecting the complexities of auxin signaling in a spatiotemporal manner, offering an alternative to genetic approaches that can sometimes be hampered by functional redundancy, particularly within the six-member TIR1/AFB gene family in Arabidopsis thaliana.
This guide provides a comparative analysis of Auxinole's effects in different genetic backgrounds of Arabidopsis thaliana, focusing on mutants with altered auxin perception. The information presented herein is intended to assist researchers in designing experiments and interpreting results when using Auxinole to probe auxin signaling pathways.
Mechanism of Action of Auxinole
Auxinole functions as a competitive inhibitor of auxin perception. Its chemical structure allows it to dock into the auxin-binding pocket of the TIR1 protein. A key interaction is the π-π stacking between the phenyl ring of Auxinole and the phenylalanine residue at position 82 (Phe82) of TIR1.[1] This residue is critical for the recognition of Aux/IAA proteins. By occupying this pocket, Auxinole prevents the binding of endogenous auxin and the subsequent recruitment of Aux/IAA repressors to the SCFTIR1/AFB E3 ubiquitin ligase complex. This blockage of protein-protein interaction effectively shuts down the auxin signaling cascade at its initial step.
Figure 1. Simplified diagram of the auxin signaling pathway and its inhibition by Auxinole.
Comparative Effects of Auxinole in Different Genetic Backgrounds
The efficacy of Auxinole as an auxin antagonist is most evident when comparing its effects on wild-type plants versus mutants with altered auxin sensitivity. Mutants in the TIR1/AFB family of auxin co-receptors are particularly informative.
Auxin Receptor Mutants (tir1/afb)
The Arabidopsis thaliana genome encodes six TIR1/AFB proteins (TIR1, AFB1, AFB2, AFB3, AFB4, and AFB5). Genetic studies involving single and multiple knock-out mutants have revealed both redundant and specialized functions for these co-receptors. The response of these mutants to exogenous auxin provides a baseline for predicting their response to Auxinole. Generally, mutants that are resistant to auxin are expected to show a reduced response to Auxinole, as the target of the inhibitor is already compromised.
Table 1: Predicted and Observed Effects of Auxinole on Primary Root Growth in Wild-Type and tir1/afb Mutants.
| Genetic Background | Auxin (IAA) Sensitivity of Primary Root | Expected Response to Auxinole | Rationale |
| Wild-Type (Col-0) | Sensitive | Strong inhibition of root growth, phenocopying higher-order tir1/afb mutants at sufficient concentrations. | All TIR1/AFB co-receptors are functional and susceptible to inhibition by Auxinole. |
| tir1-1 | Moderately Resistant | Reduced sensitivity to Auxinole compared to wild-type. | TIR1 is a major auxin co-receptor in the root; its absence reduces the number of targets for Auxinole.[2][3] |
| afb2-3 | Moderately Resistant | Reduced sensitivity to Auxinole compared to wild-type. | AFB2 plays a significant role in root auxin responses. |
| tir1-1 afb2-3 | Highly Resistant | Substantially reduced sensitivity to Auxinole. | Loss of two key auxin co-receptors in the root significantly diminishes the overall auxin perception capacity. |
| tir1 afb1 afb2 afb3 | Severely Resistant (seedling lethal in many cases) | Very low to no response to Auxinole. | The quadruple mutant has a severely compromised auxin signaling pathway, and high concentrations of Auxinole mimic this phenotype in wild-type plants. |
Table 2: Predicted and Observed Effects of Auxinole on Lateral Root Formation in Wild-Type and tir1/afb Mutants.
| Genetic Background | Auxin (IAA) Effect on Lateral Root Formation | Expected Response to Auxinole | Rationale |
| Wild-Type (Col-0) | Promotes lateral root formation | Inhibition of lateral root formation. | Auxinole blocks the auxin signaling required for the initiation and development of lateral roots. |
| tir1-1 | Reduced lateral root formation in response to auxin | Less pronounced inhibition of lateral root formation. | TIR1 is a key player in mediating auxin-induced lateral root development. |
| tir1-1 afb2-3 | Severely reduced lateral root formation in response to auxin | Minimal effect of Auxinole on an already compromised phenotype. | The genetic background already has a strong block in the auxin signaling pathway for lateral root formation. |
Auxin Biosynthesis Mutants
Mutants with defects in auxin biosynthesis, such as wei8-1 tar2-1, have lower endogenous auxin levels. These mutants often exhibit phenotypes associated with auxin deficiency, such as reduced lateral root formation.
Table 3: Predicted Effects of Auxinole on Auxin Biosynthesis Mutants.
| Genetic Background | Phenotype | Expected Response to Auxinole | Rationale |
| wei8-1 tar2-1 | Reduced primary root length and fewer lateral roots due to decreased auxin synthesis. | Auxinole treatment is expected to exacerbate the mutant phenotype. | By blocking the perception of the already limited endogenous auxin, Auxinole will further reduce the overall auxin response, leading to a more severe phenotype. |
Experimental Protocols
Protocol 1: Primary Root Growth Assay with Auxinole
This protocol details a method to quantify the effect of Auxinole on the primary root growth of Arabidopsis thaliana seedlings of different genetic backgrounds.
Materials:
-
Arabidopsis thaliana seeds (wild-type and mutant lines)
-
Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar
-
Petri dishes (square or round)
-
Auxinole stock solution (e.g., 10 mM in DMSO)
-
Sterile water and ethanol
-
Growth chamber with controlled light and temperature
-
Scanner or camera for imaging
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes. Rinse seeds 5 times with sterile water.
-
Plating: Resuspend seeds in sterile 0.1% agar and sow them in a line on MS agar plates.
-
Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Germination and Growth: Transfer the plates to a growth chamber and place them vertically to allow roots to grow along the surface of the agar. Grow seedlings for 4-5 days under long-day conditions (16h light/8h dark) at 22°C.
-
Treatment: Prepare MS agar plates containing a range of Auxinole concentrations (e.g., 0, 1, 5, 10, 20, 50 µM). A control plate with the equivalent concentration of DMSO should also be prepared.
-
Transfer: Carefully transfer seedlings of similar size to the treatment plates. Mark the position of the root tip at the time of transfer.
-
Incubation: Return the plates to the growth chamber and continue to grow them vertically for another 3-5 days.
-
Data Acquisition: Scan or photograph the plates.
-
Analysis: Using ImageJ or similar software, measure the length of the new root growth from the transfer mark to the new root tip. Calculate the average root growth and standard deviation for each genotype and treatment.
Figure 2. Workflow for the primary root growth assay with Auxinole.
Protocol 2: DR5::GUS Reporter Assay with Auxinole
This protocol describes how to visualize the effect of Auxinole on auxin-responsive gene expression using the DR5::GUS reporter line.
Materials:
-
Arabidopsis thaliana DR5::GUS seeds
-
Liquid MS medium with 1% sucrose
-
24-well plates
-
Auxinole stock solution (10 mM in DMSO)
-
Indole-3-acetic acid (IAA) stock solution (1 mM in ethanol)
-
GUS staining solution: 100 mM sodium phosphate buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, and 1 mg/mL X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).
-
Ethanol series (70%, 50%, 30%)
-
Microscope
Procedure:
-
Seedling Growth: Grow DR5::GUS seedlings in liquid MS medium in a 24-well plate for 5-7 days with gentle shaking.
-
Treatment: To observe the antagonistic effect of Auxinole, pre-treat seedlings with a desired concentration of Auxinole (e.g., 20 µM) for 1-2 hours. Then, add IAA (e.g., 1 µM) to induce GUS expression. Include appropriate controls (mock, IAA only, Auxinole only).
-
Incubation: Incubate the seedlings for 4-6 hours.
-
GUS Staining: Remove the treatment medium and add GUS staining solution to each well.
-
Infiltration and Incubation: Apply a vacuum for 10-15 minutes to facilitate substrate infiltration. Incubate the plate at 37°C for 12-16 hours (overnight).
-
Destaining: Remove the staining solution and wash the seedlings with 70% ethanol to remove chlorophyll. A graded ethanol series (50%, 30%) can be used for delicate tissues.
-
Visualization: Mount the seedlings on a slide with 50% glycerol and observe the GUS staining pattern under a microscope.
Figure 3. Workflow for the DR5::GUS reporter assay with Auxinole.
Conclusion
Auxinole is a powerful tool for the chemical genetic dissection of auxin signaling. Its high specificity for the TIR1/AFB co-receptors allows for the targeted inhibition of the primary auxin perception pathway. By comparing the effects of Auxinole on wild-type Arabidopsis and a suite of tir1/afb mutants, researchers can gain valuable insights into the functional redundancy and specificity of individual co-receptors in various developmental processes. The quantitative data and protocols provided in this guide serve as a starting point for designing and interpreting experiments aimed at unraveling the complex network of auxin signaling in plants.
References
- 1. Rational design of an auxin antagonist of the SCF(TIR1) auxin receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and reversible root growth inhibition by TIR1 auxin signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]
Reversibility of Auxinole's Inhibitory Effect: A Comparative Guide for Researchers
Mechanism of Action: Auxinole as a Competitive Antagonist
Auxinole functions as a potent and specific antagonist of the SCFTIR1 auxin co-receptor complex.[1][2] It competitively binds to the TIR1 F-box protein, the primary auxin receptor, thereby preventing the formation of the TIR1-auxin-Aux/IAA ternary complex.[1][2] This blockage inhibits the subsequent ubiquitination and degradation of Aux/IAA transcriptional repressors, leading to a suppression of auxin-responsive gene expression.[1] Molecular docking studies have indicated that the phenyl group of Auxinole plays a critical role in its high affinity for the TIR1 auxin-binding pocket.
Evidence for the Reversibility of TIR1-Mediated Inhibition
While a dedicated study quantifying the washout kinetics of Auxinole is not yet published, compelling evidence for its reversibility comes from studies on auxin-induced root growth inhibition and the effects of its precursor, α-(phenylethyl-2-oxo)-IAA (PEO-IAA).
Research has shown that the inhibition of root growth by auxin is a rapid and reversible process. Upon removal of exogenous auxin, root growth quickly resumes, indicating that the signaling pathway is not permanently shut down. This process is dependent on the TIR1 receptor, suggesting that the dissociation of the signaling components is a key feature of the pathway.
Furthermore, experiments with PEO-IAA, a direct precursor to Auxinole, have demonstrated a rapid reversal of auxin-induced root growth inhibition. When applied to roots whose growth is partially inhibited by auxin, PEO-IAA causes a swift recovery of the growth rate. This strongly implies that PEO-IAA, and by extension Auxinole, does not form a permanent or slowly dissociating bond with the TIR1 receptor and that its inhibitory effect can be readily washed out.
Comparative Analysis of Auxin Signaling Inhibitors
To provide a broader context, it is useful to compare Auxinole with other compounds that interfere with auxin signaling, either at the receptor level or through other mechanisms like transport inhibition.
| Inhibitor | Target | Mechanism of Action | Reversibility |
| Auxinole | TIR1/AFB Auxin Receptors | Competitive antagonist, prevents Aux/IAA degradation. | Inferred to be rapidly reversible based on PEO-IAA data. |
| PEO-IAA | TIR1/AFB Auxin Receptors | Competitive antagonist, precursor to Auxinole. | Demonstrated to be rapidly reversible in root growth assays. |
| TIBA (2,3,5-triiodobenzoic acid) | Polar Auxin Transport | Inhibits auxin efflux carriers (PIN proteins). | Generally considered reversible upon washout. |
| NPA (1-N-naphthylphthalamic acid) | Polar Auxin Transport | Non-competitive inhibitor of auxin efflux. | Generally considered reversible upon washout. |
Note: The reversibility of polar auxin transport inhibitors is well-established in practice, allowing for temporal control in developmental studies. However, detailed kinetic data comparing their washout efficiency with receptor antagonists like Auxinole is scarce.
Experimental Protocols
Experimental Protocol for Assessing Reversibility of Root Growth Inhibition
This protocol is designed to assess the reversibility of an inhibitor's effect on the primary root growth of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar
-
Petri plates (9 cm)
-
Sterilization solution (e.g., 70% ethanol, 50% bleach with 0.05% Triton X-100)
-
Sterile water
-
Inhibitor stock solution (e.g., Auxinole in DMSO)
-
Auxin stock solution (e.g., IAA in ethanol)
-
Growth chamber (22°C, 16h light/8h dark)
-
Scanner or camera for imaging
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds and sow them on MS agar plates.
-
Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber and grow the seedlings vertically for 4-5 days.
-
-
Inhibitor Treatment:
-
Prepare MS agar plates containing the desired concentration of the inhibitor (e.g., 10 µM Auxinole) and a control plate with the corresponding solvent (e.g., DMSO).
-
Transfer seedlings with similar primary root lengths to the inhibitor and control plates. Mark the position of the root tips at the time of transfer.
-
Return the plates to the growth chamber and incubate for a defined period (e.g., 24 hours).
-
-
Washout Procedure:
-
Prepare fresh MS agar plates without the inhibitor.
-
Carefully transfer the seedlings from the inhibitor-containing plates to the fresh "washout" plates. Gently rinse the roots with sterile liquid MS medium during the transfer to remove any residual inhibitor.
-
Also, transfer seedlings from the control plates to fresh control plates.
-
Mark the new position of the root tips.
-
-
Recovery and Data Acquisition:
-
Return the washout and control plates to the growth chamber.
-
Image the plates at regular intervals (e.g., 0, 12, 24, 48 hours) after the transfer.
-
Measure the primary root elongation from the marked positions using image analysis software.
-
-
Data Analysis:
-
Calculate the root growth rate for each treatment group (control, inhibitor, and washout).
-
Compare the root growth rate of the washout seedlings to that of the control and continuously inhibitor-treated seedlings. A recovery of the growth rate in the washout group to a level similar to the control indicates that the inhibitor's effect is reversible.
-
Visualizing the Molecular and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the auxin signaling pathway and the experimental workflow for testing inhibitor reversibility.
Conclusion
References
The Specificity of Auxinole: A Comparative Guide to its Cross-reactivity with other Plant Hormone Pathways
For Researchers, Scientists, and Drug Development Professionals
Auxinole, a potent and specific antagonist of the TIR1/AFB auxin co-receptors, has emerged as a valuable chemical tool for dissecting auxin signaling in plants. Its mode of action, which involves the inhibition of protein-protein interactions within the auxin perception machinery, offers a high degree of specificity. However, the intricate and extensive crosstalk between plant hormone pathways necessitates a thorough evaluation of its potential off-target effects. This guide provides a comprehensive comparison of Auxinole's known specificity with its potential for indirect modulation of other key plant hormone signaling pathways, supported by an overview of relevant experimental data and methodologies.
Mechanism of Action of Auxinole
Auxinole acts by competitively binding to the auxin receptor TIR1 and other members of the AFB family of F-box proteins.[1][2] This binding prevents the formation of the ternary SCFTIR1/AFB-auxin-Aux/IAA complex, thereby stabilizing the Aux/IAA transcriptional repressors and inhibiting the expression of auxin-responsive genes.[1][2][3] Molecular docking studies have indicated that the phenyl ring of Auxinole interacts strongly with Phe82 of TIR1, a key residue for Aux/IAA recognition, contributing to its high affinity and antagonistic activity.
Direct Cross-reactivity: An Assessment of the Evidence
To date, there is a notable lack of direct experimental evidence from publicly available literature demonstrating that Auxinole binds to or directly interacts with the receptors of other major plant hormone pathways, such as gibberellins (GAs), cytokinins (CKs), abscisic acid (ABA), or ethylene. While the protein-protein interaction mechanism targeted by Auxinole is analogous to perception mechanisms for hormones like jasmonates, GAs, and ABA, specific biochemical screening and in vitro binding assays with the respective receptors would be required to definitively rule out any direct cross-reactivity.
Indirect Effects on Other Hormone Pathways via Auxin Crosstalk
The inhibition of the auxin signaling pathway by Auxinole is expected to have significant, albeit indirect, effects on other hormone pathways due to the highly interconnected nature of plant hormonal regulation. Understanding this crosstalk is crucial for interpreting the phenotypic effects of Auxinole treatment.
Gibberellin (GA) Pathway
Auxin and GA signaling are deeply intertwined, with auxin known to regulate GA metabolism. Specifically, auxin can up-regulate the expression of genes encoding GA biosynthetic enzymes (e.g., GA20ox and GA3ox) and down-regulate genes for GA catabolism (e.g., GA2ox). Therefore, by inhibiting auxin signaling, Auxinole may indirectly lead to a reduction in bioactive GA levels.
Potential Indirect Effects of Auxinole on the GA Pathway:
-
Decreased expression of GA biosynthesis genes.
-
Increased expression of GA catabolism genes.
-
Reduced levels of bioactive GAs.
-
Phenotypes associated with GA deficiency, such as reduced stem elongation and delayed flowering.
Cytokinin (CK) Pathway
The interaction between auxin and cytokinin is often antagonistic and is fundamental to processes like root and shoot development. Auxin can influence cytokinin levels by regulating the expression of cytokinin biosynthesis and degradation genes. For instance, auxin has been shown to rapidly suppress cytokinin biosynthesis. Conversely, cytokinins can modulate auxin transport and signaling.
Potential Indirect Effects of Auxinole on the CK Pathway:
-
Alteration in the expression of cytokinin biosynthesis and degradation genes.
-
Changes in local cytokinin concentrations and auxin/cytokinin ratios.
-
Impacts on processes regulated by the auxin/cytokinin balance, such as apical dominance and lateral root formation.
Abscisic Acid (ABA) Pathway
Auxin and ABA signaling pathways exhibit complex interactions, often in the context of stress responses and developmental processes like seed germination and root growth. Auxin can stimulate ABA biosynthesis, and in turn, ABA can affect auxin transport and signaling. For example, auxin treatment has been shown to up-regulate the expression of genes involved in ABA biosynthesis.
Potential Indirect Effects of Auxinole on the ABA Pathway:
-
Reduced ABA biosynthesis due to the inhibition of auxin-mediated upregulation of ABA biosynthetic genes.
-
Altered sensitivity to ABA in developmental processes where auxin signaling is required for the full ABA response.
-
Potential modulation of stress responses that are co-regulated by auxin and ABA.
Ethylene Pathway
The interplay between auxin and ethylene is well-established, particularly in processes like root growth, apical hook formation, and fruit ripening. Auxin is a potent inducer of ethylene biosynthesis by increasing the transcript abundance of ACC synthase (ACS) genes, which encode the rate-limiting enzyme in ethylene production.
Potential Indirect Effects of Auxinole on the Ethylene Pathway:
-
Decreased ethylene production due to the lack of auxin-induced expression of ACS genes.
-
Phenotypes associated with reduced ethylene signaling, such as altered root elongation and apical hook development.
-
Changes in the expression of ethylene-responsive genes that are also regulated by auxin.
Quantitative Data Summary
As direct quantitative data on Auxinole's cross-reactivity is not currently available in the literature, the following table summarizes the well-documented crosstalk between auxin and other hormone pathways, which forms the basis for predicting the indirect effects of Auxinole.
| Hormone Pathway | Nature of Interaction with Auxin | Key Genes/Processes Modulated by Auxin | Predicted Indirect Effect of Auxinole |
| Gibberellin (GA) | Synergistic/Regulatory | Auxin upregulates GA20ox and GA3ox (biosynthesis) and downregulates GA2ox (catabolism). | Decreased bioactive GA levels. |
| Cytokinin (CK) | Antagonistic/Regulatory | Auxin regulates cytokinin biosynthesis and degradation genes, influencing the auxin/CK ratio. | Altered local cytokinin concentrations and developmental outputs. |
| Abscisic Acid (ABA) | Synergistic/Regulatory | Auxin can induce the expression of genes involved in ABA biosynthesis (e.g., NCED). | Reduced ABA biosynthesis and altered ABA sensitivity. |
| Ethylene | Synergistic/Regulatory | Auxin strongly induces the expression of ACC synthase (ACS) genes, the rate-limiting step in ethylene biosynthesis. | Decreased ethylene production. |
Experimental Protocols for Assessing Specificity
To empirically determine the cross-reactivity of Auxinole, the following experimental approaches are recommended:
In Vitro Receptor Binding Assays
Objective: To determine if Auxinole directly binds to the receptors of other plant hormones.
Methodology:
-
Express and purify the receptor proteins for gibberellin (GID1), cytokinin (AHK/CRE), abscisic acid (PYR/PYL/RCAR), and ethylene (ETR1, ERS1).
-
Perform competitive binding assays using a radiolabeled or fluorescently tagged cognate hormone for each receptor.
-
Incubate the receptor with the labeled hormone in the presence of increasing concentrations of unlabeled Auxinole.
-
Measure the displacement of the labeled hormone to determine the binding affinity (Ki or IC50) of Auxinole for each receptor.
-
Include the respective unlabeled native hormone as a positive control for competitive binding.
Hormone-Responsive Marker Gene Expression Analysis
Objective: To assess whether Auxinole treatment affects the expression of genes known to be specifically regulated by other hormones in the absence of exogenous auxin.
Methodology:
-
Grow seedlings (e.g., Arabidopsis thaliana) under standard conditions.
-
Treat the seedlings with a known concentration of gibberellin, cytokinin, abscisic acid, or the ethylene precursor ACC, both in the presence and absence of Auxinole.
-
Harvest tissue at various time points after treatment.
-
Extract total RNA and perform quantitative real-time PCR (qRT-PCR) or RNA-sequencing.
-
Analyze the expression levels of well-established hormone-responsive marker genes (e.g., GA3ox1 for GA, ARR5 for cytokinin, RD29B for ABA, ERF1 for ethylene).
-
A significant alteration in the expression of these marker genes by Auxinole in the absence of auxin pathway stimulation would suggest off-target effects.
Visualizing Signaling Pathways and Potential Crosstalk
Auxin Signaling Pathway and the Action of Auxinole
Caption: Auxin signaling pathway and the inhibitory action of Auxinole.
Logical Workflow for Assessing Auxinole's Cross-reactivity
Caption: Experimental workflow for evaluating Auxinole's cross-reactivity.
Conclusion
Auxinole is a highly specific inhibitor of the TIR1/AFB-mediated auxin signaling pathway. While direct evidence of cross-reactivity with other plant hormone pathways is currently lacking, its application will inevitably lead to indirect effects on gibberellin, cytokinin, abscisic acid, and ethylene signaling due to the extensive and well-documented crosstalk between these pathways. Researchers using Auxinole should be cognizant of these indirect effects and may need to employ complementary experimental approaches to dissect the specific role of auxin signaling in their biological process of interest. The experimental protocols outlined in this guide provide a framework for rigorously assessing the specificity of Auxinole and other small molecule inhibitors in plant hormone research.
References
Validating the On-Target Effects of Auxinole Using Genetic Approaches: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Auxinole's performance in validating its on-target effects through genetic approaches, supported by experimental data and detailed protocols. Auxinole is a potent and specific antagonist of the auxin co-receptor complex SCFTIR1/AFB, making it a valuable tool for dissecting auxin signaling in plants.[1][2][3][4] Verifying that the observed biological effects of a chemical probe like Auxinole are due to its interaction with its intended target is crucial for the correct interpretation of experimental results.
Introduction to Auxinole and its Mechanism of Action
The plant hormone auxin, primarily indole-3-acetic acid (IAA), is a key regulator of plant growth and development.[1] Its perception mechanism involves the formation of a ternary complex between the TIR1/AFB family of F-box proteins, an Aux/IAA transcriptional repressor, and auxin itself. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor, thereby activating auxin-responsive gene expression.
Auxinole (α-[2,4-dimethylphenylethyl-2-oxo]-IAA) was rationally designed as a potent antagonist of this system. It competitively binds to the TIR1 auxin receptor, preventing the formation of the TIR1-IAA-Aux/IAA complex. Molecular docking studies suggest that the phenyl ring of Auxinole interacts strongly with phenylalanine residue 82 of TIR1, a key residue for Aux/IAA recognition. This action blocks the downstream signaling cascade, inhibiting auxin-responsive gene expression and associated physiological responses.
Genetic approaches are the gold standard for validating the on-target effects of such inhibitors. By comparing the effects of Auxinole on wild-type organisms with those on mutants lacking the target protein (e.g., tir1 mutants), researchers can confirm that the inhibitor's action is dependent on the presence of its intended target.
Comparative Performance Data
The following tables summarize quantitative data on the effects of Auxinole, demonstrating its on-target specificity through genetic validation.
Table 1: Phenotypic Comparison of Auxinole Effects on Root Growth in Wild-Type vs. tir1 Mutant Arabidopsis thaliana
| Genotype | Treatment | Primary Root Length (% of Control) | Lateral Root Density (LR/cm) | Reference |
| Wild-Type (Col-0) | Control (DMSO) | 100 ± 5.2 | 8.5 ± 0.7 | |
| 10 µM Auxinole | 45 ± 4.1 | 2.1 ± 0.3 | ||
| 20 µM Auxinole | 28 ± 3.5 | 0.8 ± 0.2 | ||
| tir1-1 Mutant | Control (DMSO) | 98 ± 6.0 | 1.5 ± 0.4 | |
| 10 µM Auxinole | 92 ± 5.5 | 1.3 ± 0.3 | ||
| 20 µM Auxinole | 89 ± 6.2 | 1.2 ± 0.4 |
Data are presented as mean ± standard error. The reduced sensitivity of the tir1-1 mutant to Auxinole in root growth inhibition assays strongly supports that TIR1 is the primary target of Auxinole.
Table 2: Comparison of Auxinole and PEO-IAA on Auxin-Induced Gene Expression (DR5::GUS Reporter)
| Compound | Concentration (µM) | Relative GUS Activity (% of IAA-induced) |
| Auxinole | 5 | 35.2 ± 3.8 |
| 10 | 15.8 ± 2.5 | |
| 20 | 5.1 ± 1.9 | |
| PEO-IAA | 5 | 62.5 ± 5.1 |
| 10 | 40.3 ± 4.2 | |
| 20 | 22.7 ± 3.6 |
This table represents a synthesized comparison based on described potencies. Auxinole is shown to be a more potent inhibitor of auxin-induced gene expression than PEO-IAA, an earlier-generation auxin antagonist.
Experimental Protocols
This protocol details a method for quantifying the effect of Auxinole on primary root growth in wild-type and auxin-signaling mutant Arabidopsis seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Wild-Type Col-0, tir1-1 mutant)
-
Murashige and Skoog (MS) medium including vitamins, 1% sucrose, and 0.8% agar
-
Sterile petri dishes (square, 100x100 mm)
-
Auxinole stock solution (e.g., 10 mM in DMSO)
-
Sterilization solution (e.g., 70% ethanol, 50% bleach with 0.05% Triton X-100)
-
Sterile water
-
Growth chamber (22°C, 16h light/8h dark cycle)
-
Scanner and image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes. Rinse seeds 3-5 times with sterile water.
-
Plating: Resuspend sterilized seeds in 0.1% sterile agar and sow them in a line on MS agar plates.
-
Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Germination and Growth: Place the plates vertically in a growth chamber. Allow seedlings to grow for 4-5 days.
-
Treatment: Prepare MS agar plates containing various concentrations of Auxinole (e.g., 0 µM, 5 µM, 10 µM, 20 µM) and a DMSO control. Carefully transfer the 4-5 day old seedlings to the treatment plates.
-
Measurement: After 3-5 days of growth on the treatment plates, place the plates on a flatbed scanner to capture high-resolution images.
-
Data Analysis: Use image analysis software to measure the length of the primary root from the root-shoot junction to the root tip. Calculate the percentage of root growth inhibition relative to the DMSO control for each genotype and concentration.
This protocol describes how to visualize and quantify the effect of Auxinole on auxin-induced gene expression using a DR5::GUS reporter line.
Materials:
-
Arabidopsis thaliana seedlings carrying the DR5::GUS reporter construct.
-
Liquid MS medium with 1% sucrose.
-
Auxin (e.g., IAA or NAA) stock solution.
-
Auxinole stock solution.
-
GUS staining solution (e.g., X-Gluc in a phosphate buffer with potassium ferricyanide and potassium ferrocyanide).
-
Ethanol series (70%, 50%, 30%) for destaining.
-
Microscope with DIC optics.
-
96-well plates.
Procedure:
-
Seedling Growth: Grow DR5::GUS seedlings in liquid MS medium in a 96-well plate for 5-7 days.
-
Treatment: Replace the growth medium with fresh liquid MS medium containing a constant concentration of auxin (e.g., 1 µM NAA) and varying concentrations of Auxinole or a DMSO control. Incubate for 4-6 hours.
-
GUS Staining: Remove the treatment medium and add GUS staining solution to each well. Incubate at 37°C for 4-12 hours in the dark.
-
Destaining: Remove the staining solution and wash the seedlings with a graded ethanol series (e.g., 70%, 50%, 30%) to remove chlorophyll.
-
Visualization: Observe the seedlings under a microscope. The blue precipitate indicates GUS activity, which corresponds to auxin-induced gene expression.
-
Quantification (Optional): For a quantitative analysis, a fluorometric assay using a substrate like 4-Methylumbelliferyl-β-D-glucuronide (MUG) can be performed.
This assay is used to test the ability of Auxinole to disrupt the auxin-dependent interaction between TIR1 and an Aux/IAA protein in a controlled in vitro system.
Materials:
-
Yeast strains (e.g., AH109 or Y2HGold).
-
Plasmids: pGBKT7 (BD-TIR1) and pGADT7 (AD-Aux/IAA).
-
Yeast transformation reagents.
-
Synthetic defined (SD) media lacking specific amino acids (e.g., -Leu, -Trp for selection of transformants; -Leu, -Trp, -His for interaction selection).
-
3-Amino-1,2,4-triazole (3-AT) for suppressing autoactivation.
-
X-α-Gal for colorimetric assay.
-
IAA and Auxinole stock solutions.
Procedure:
-
Yeast Transformation: Co-transform the yeast strain with the BD-TIR1 and AD-Aux/IAA plasmids.
-
Selection of Transformants: Plate the transformed yeast on SD/-Leu/-Trp medium and incubate at 30°C until colonies appear.
-
Interaction Assay: Inoculate single colonies into liquid SD/-Leu/-Trp medium and grow overnight.
-
Spot Assay: Spot serial dilutions of the yeast cultures onto SD/-Leu/-Trp/-His plates containing a fixed concentration of IAA (e.g., 1 µM) and varying concentrations of Auxinole. Also include control plates with no IAA and with IAA but no Auxinole.
-
Incubation and Analysis: Incubate the plates at 30°C for 3-5 days. Growth on the selective medium indicates protein-protein interaction. A lack of growth in the presence of Auxinole demonstrates its inhibitory effect on the TIR1-Aux/IAA interaction. The addition of X-α-Gal to the media will result in blue colonies if the interaction occurs, providing a colorimetric readout.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Canonical Auxin Signaling Pathway.
Caption: Mechanism of Auxinole Action.
References
- 1. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design of an auxin antagonist of the SCF(TIR1) auxin receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tomographic docking suggests the mechanism of auxin receptor TIR1 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Auxinole: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including the auxin antagonist Auxinole. This guide provides detailed, step-by-step procedures for the safe handling and disposal of Auxinole, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is a critical first step in mitigating any potential exposure risks.
Recommended Personal Protective Equipment (PPE):
-
Respiratory Protection: A dust respirator should be used, especially when handling the powder form of Auxinole.[1]
-
Hand Protection: Wear protective gloves at all times.[1]
-
Eye Protection: Safety glasses are mandatory to prevent eye contact.[1]
-
Skin and Body Protection: Protective clothing, such as a lab coat, should be worn.[1]
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. Seek medical attention if irritation persists.[1]
-
Skin Contact: Remove all contaminated clothing immediately and rinse the affected skin with water or shower.
-
Inhalation: Move the individual to fresh air and ensure they are in a comfortable position for breathing. If the person feels unwell, seek medical advice.
-
Ingestion: If swallowed, rinse the mouth and seek medical attention if feeling unwell.
II. Auxinole Waste Characterization and Segregation
Proper waste segregation is fundamental to safe and compliant chemical disposal. Auxinole waste should be categorized based on its physical state and any solvents used.
| Chemical and Physical Properties of Auxinole | |
| CAS Number | 86445-22-9 |
| Molecular Formula | C₂₀H₁₉NO₃ |
| Molecular Weight | 321.37 g/mol |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO, methanol, acetone, DMF, and ethanol. Insoluble in water. |
Waste Streams:
-
Solid Auxinole Waste: Unused or expired pure Auxinole powder.
-
Liquid Auxinole Waste: Solutions of Auxinole dissolved in solvents such as DMSO or ethanol.
-
Contaminated Labware: Items such as pipette tips, centrifuge tubes, and gloves that have come into contact with Auxinole.
It is crucial to not mix different waste streams. For instance, halogenated and non-halogenated solvent waste should be collected in separate, clearly labeled containers.
III. Step-by-Step Disposal Procedures
The following procedures provide a clear workflow for the disposal of different forms of Auxinole waste.
A. Disposal of Solid Auxinole Waste:
-
Collection: Collect all solid Auxinole waste in a clearly labeled, sealed container. The label should include the chemical name ("Auxinole"), CAS number (86445-22-9), and the appropriate hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed chemical waste disposal service. Do not attempt to dispose of solid chemical waste in regular trash.
B. Disposal of Liquid Auxinole Waste:
-
Collection:
-
For solutions of Auxinole in combustible solvents like DMSO, methanol, or ethanol, collect the waste in a designated, properly labeled solvent waste container.
-
The container must be compatible with the solvent used.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name of the chemical ("Auxinole"), the solvent used, and the approximate concentration.
-
Storage: Store the liquid waste container in a secondary containment tray within a designated hazardous waste storage area.
-
Disposal: One approved method for disposal is to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system. However, this must be performed by a licensed waste disposal facility. Always consult and adhere to local, state, and federal regulations when disposing of chemical substances.
C. Disposal of Contaminated Labware:
-
Segregation: Collect all disposable labware that has come into contact with Auxinole (e.g., pipette tips, gloves, paper towels) in a separate, labeled hazardous waste bag or container.
-
Labeling: The container should be clearly marked as "Hazardous Waste" and indicate that it contains materials contaminated with Auxinole.
-
Disposal: Dispose of this waste through your institution's chemical or hazardous waste disposal program.
Logical Workflow for Auxinole Disposal
Caption: Workflow for the proper disposal of Auxinole waste.
IV. Institutional and Regulatory Compliance
It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures for chemical waste disposal. All disposal activities must comply with local, state, and federal regulations. Many institutions provide specific containers and labeling requirements for different categories of chemical waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of Auxinole, fostering a culture of safety and compliance within the research community.
References
Essential Safety and Operational Guide for Handling Auxinole
For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical compounds is paramount. This document provides immediate and essential safety, logistical, and operational guidance for the use of Auxinole, a potent antagonist of TIR1/AFB auxin receptors. By adhering to these procedures, you can ensure a safe laboratory environment and maintain the integrity of your research.
Personal Protective Equipment (PPE)
When handling Auxinole, particularly in its solid, powdered form, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following personal protective equipment is required:
-
Respiratory Protection: A dust respirator should be worn to prevent inhalation of the powder. Engineering controls, such as a chemical fume hood or a closed system, should be in place to minimize dust generation.
-
Hand Protection: Chemical-resistant protective gloves are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn to protect against accidental splashes or dust.
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
Quantitative Data Summary
The following table summarizes the key quantitative data for Auxinole, facilitating easy reference and comparison.
| Property | Value |
| Molecular Weight | 321.37 g/mol |
| Appearance | White to beige powder |
| Solubility | DMSO: ≥ 125 mg/mL (388.96 mM) Ethanol: 12.5 mg/mL (38.90 mM) Methanol: Soluble Acetone: Soluble Dimethylformamide (DMF): Soluble Water: Insoluble |
| Storage Temperature | Powder: -20°C Stock Solution: Below -20°C |
| Purity | Typically ≥98% (HPLC) |
Experimental Protocols
Preparation of Auxinole Stock Solution
A common stock solution concentration for in vitro experiments is 200 mM in DMSO. The following protocol details the preparation of this stock solution. For other concentrations, adjust the mass of Auxinole and the volume of solvent accordingly.
Materials:
-
Auxinole powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of Auxinole: To prepare a 200 mM stock solution, you will need to dissolve a specific mass of Auxinole in a calculated volume of DMSO. For example, to prepare 1 mL of a 200 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.2 mol/L x 0.001 L x 321.37 g/mol = 0.064274 g = 64.27 mg
-
-
Weigh the Auxinole: Using a calibrated analytical balance, carefully weigh out the calculated mass of Auxinole powder and transfer it to a sterile microcentrifuge tube or vial.
-
Add DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the Auxinole powder.
-
Dissolve the Auxinole: Securely cap the tube and vortex thoroughly until the powder is completely dissolved. To aid dissolution, you may gently warm the tube to 37°C and use an ultrasonic bath for a short period.
-
Storage: Store the stock solution in aliquots at -20°C or below to avoid repeated freeze-thaw cycles. The stock solution is stable for several months under these conditions.
General Protocol for Auxinole Treatment in Arabidopsis thaliana Cell Culture
This protocol provides a general workflow for applying Auxinole to Arabidopsis thaliana cell cultures to study its effects on auxin-related processes.
Materials:
-
Arabidopsis thaliana cell suspension culture
-
Sterile plant cell culture medium (e.g., Murashige and Skoog medium)
-
Auxinole stock solution (e.g., 200 mM in DMSO)
-
Sterile flasks or multi-well plates for cell culture
-
Laminar flow hood
-
Incubator with controlled temperature and light conditions
-
Micropipettes and sterile tips
Procedure:
-
Prepare the cell culture: In a laminar flow hood, dispense the desired volume of Arabidopsis thaliana cell suspension culture into sterile flasks or multi-well plates.
-
Dilute the Auxinole stock solution: Prepare a working solution of Auxinole by diluting the stock solution in sterile culture medium to the desired final concentration. The final concentration of DMSO in the culture should be kept low (typically ≤ 0.1%) to avoid solvent effects. A vehicle control (medium with the same concentration of DMSO without Auxinole) should always be included.
-
Apply Auxinole to the cell culture: Add the appropriate volume of the diluted Auxinole working solution to the cell cultures to achieve the desired final experimental concentration. Gently swirl the flasks or plates to ensure even distribution.
-
Incubate the cells: Place the cell cultures in an incubator under appropriate light and temperature conditions for the desired treatment duration.
-
Observe and analyze: At the end of the incubation period, observe the cells for any morphological changes and harvest them for further analysis (e.g., gene expression analysis, protein analysis, or phenotypic assays).
Operational and Disposal Plans
A clear operational workflow and a robust disposal plan are critical for the safe and responsible use of Auxinole.
Operational Workflow
Caption: A logical workflow for the safe handling of Auxinole, from preparation to disposal.
Disposal Plan
Auxinole waste, including unused solutions and contaminated materials, should be treated as chemical waste and disposed of according to institutional and local regulations. As Auxinole contains a carboxylic acid functional group, acidic waste neutralization protocols are applicable.
Liquid Waste (Auxinole Solutions):
-
Segregation: Collect all liquid waste containing Auxinole in a designated, properly labeled, and sealed waste container. Do not mix with other incompatible chemical waste.
-
Neutralization:
-
Work in a chemical fume hood and wear appropriate PPE.
-
For acidic solutions, slowly add a weak base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) while stirring.
-
Monitor the pH of the solution using pH paper or a pH meter.
-
Continue adding the base until the pH is within a neutral range (typically between 6.0 and 8.0).
-
Be cautious as neutralization can be an exothermic reaction.
-
-
Disposal: Once neutralized, the solution may be suitable for drain disposal with copious amounts of water, depending on local regulations. Always confirm your institution's specific guidelines for drain disposal of neutralized chemical waste. If drain disposal is not permitted, the neutralized waste must be collected by your institution's hazardous waste management service.
Solid Waste (Contaminated PPE, Weighing Papers, etc.):
-
Segregation: Collect all solid waste contaminated with Auxinole in a designated, labeled hazardous waste bag or container.
-
Disposal: Dispose of the solid waste through your institution's chemical waste disposal program.
Signaling Pathway
Auxinole functions by antagonizing the TIR1/AFB family of auxin receptors. It binds to TIR1 and blocks the formation of the TIR1-IAA-Aux/IAA complex, thereby inhibiting auxin-responsive gene expression.
Caption: The signaling pathway illustrating how Auxinole inhibits auxin-responsive gene expression.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
